Rutin sulfate
Description
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16.H2O4S/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9;1-5(2,3)4/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXKRQZMTKNFHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O20S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Rutin Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rutin (B1680289) sulfate (B86663), a sulfated derivative of the flavonoid glycoside rutin, has garnered significant interest in the scientific community due to its enhanced water solubility and potentially altered biological activities compared to its parent compound. This technical guide provides a comprehensive overview of the chemical structure of rutin sulfate, including its various forms and nomenclature. Detailed experimental protocols for its synthesis are presented, alongside an analysis of its physicochemical properties. Although specific quantitative NMR and mass spectrometry data for this compound are not widely available in the public domain, this guide provides the corresponding data for the parent compound, rutin, and discusses the anticipated spectral changes upon sulfation. Furthermore, the known interactions of rutin with key signaling pathways, such as NF-κB and MAPK, are detailed and visualized, providing a basis for understanding the potential mechanisms of action of this compound.
Chemical Structure and Nomenclature
This compound is not a single, uniquely defined molecule but rather a term that can encompass a range of sulfated derivatives of rutin. The degree and position of sulfation can vary depending on the synthetic method employed. This leads to a variety of potential structures, from mono-sulfated to poly-sulfated forms. The most common form referred to in the literature is a polysulfated sodium salt, which enhances the molecule's water solubility.
The core structure of rutin consists of the flavonol quercetin (B1663063) glycosidically linked to the disaccharide rutinose (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose). Sulfation typically occurs at one or more of the hydroxyl groups on the quercetin backbone or the sugar moieties.
Table 1: Chemical Identifiers for this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | IUPAC Name | InChI | Canonical SMILES |
| This compound | 12768-44-4[1], 108916-86-5 | C27H32O20S | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one;sulfuric acid[1] | InChI=1S/C27H30O16.H2O4S/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9;1-5(2,3)4/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3;(H2,1,2,3,4)/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-;/m0./s1 | C[C@H]1--INVALID-LINK--OC[C@@H]2--INVALID-LINK--OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O">C@@HO.OS(=O)(=O)O |
| Rutin Sodium Sulfate | 12768-44-4 | C27H28Na2O22S2 | disodium;[2-(3,4-dihydroxyphenyl)-4-oxo-5-sulfonatooxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-7-yl] sulfate | InChI=1S/C27H30O22S2.2Na/c1-8-17(30)20(33)22(35)26(44-8)43-7-15-18(31)21(34)23(36)27(46-15)47-25-19(32)16-13(45-24(25)9-2-3-11(28)12(29)4-9)5-10(48-50(37,38)39)6-14(16)49-51(40,41)42;;/h2-6,8,15,17-18,20-23,26-31,33-36H,7H2,1H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-;;/m0../s1 | C[C@H]1--INVALID-LINK--OC[C@@H]2--INVALID-LINK--OC3=C(OC4=C(C3=O)C(=CC(=C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C5=CC(=C(C=C5)O)O)O)O)O)O)O">C@@HO.[Na+].[Na+] |
| Rutin (Parent Compound) | 153-18-4 | C27H30O16 | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[[(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[[(-2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy]chromen-4-one | InChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-/m0/s1 | CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O |
Experimental Protocols: Synthesis of Rutin Poly(H-)Sulfate Salts
The synthesis of rutin poly(H-)sulfate salts is most effectively achieved through the use of a trialkylamine-sulfur trioxide complex. This method allows for the introduction of multiple sulfate groups onto the rutin molecule, thereby significantly increasing its water solubility.
Synthesis of Rutin Poly(H-)Sulfate, Trimethylamine (B31210) Salt
Materials:
-
Rutin
-
Trimethylamine-sulfur trioxide complex
-
Dry Dimethylformamide (DMF)
-
Absolute Ethanol (B145695)
-
Anhydrous Diethyl Ether
Procedure:
-
A solution of trimethylamine-sulfur trioxide complex (3.34 g) in warm dry dimethylformamide is prepared with stirring until a clear solution is obtained.
-
Rutin (1.22 g) is added to the solution.
-
The reaction mixture is stirred continuously at 65-70°C for 20 hours.
-
After 20 hours, the solution is cooled to room temperature.
-
The cooled solution is then poured into absolute ethanol with stirring, which will cause the product to separate as a pale yellow gum.
-
The supernatant is decanted, and the gummy product is triturated repeatedly with absolute ethanol followed by anhydrous diethyl ether.
-
The purified product is then dried in vacuo to yield the solvated pale brown gum of rutin poly(H-)sulfate, trimethylamine salt.
Conversion to Rutin Poly(H-)Sulfate, Sodium Salt
Materials:
-
Rutin poly(H-)sulfate, trimethylamine salt
-
Deionized Water
-
30% Aqueous Sodium Acetate (B1210297) Solution
-
Absolute Ethanol
Procedure:
-
A portion of the rutin poly(H-)sulfate, trimethylamine salt (3.0 g) is dissolved in a minimal amount of deionized water.
-
A 10 mL portion of 30% aqueous sodium acetate solution is added with swirling, and the mixture is allowed to stand at room temperature for 20 minutes.
-
Absolute ethanol (100 mL) is then added, causing the sodium salt to separate as a yellow semi-solid.
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The supernatant is decanted, and the product is triturated with absolute ethanol to yield a yellow granular solid.
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The solid is collected by filtration, washed with absolute ethanol and then ether, and finally dried to give the desired rutin poly(H-)sulfate, sodium salt as a solvated bright yellow powder.
Caption: Synthesis workflow for Rutin Poly(H-)Sulfate, Sodium Salt.
Physicochemical and Spectroscopic Data
Table 2: Physicochemical Properties of Rutin and Rutin Sodium Sulfate
| Property | Rutin (Parent Compound) | Rutin Sodium Sulfate |
| Molecular Weight | 610.52 g/mol | 814.6 g/mol (disodium disulfate)[2] |
| Appearance | Yellow to greenish-yellow powder | Yellow to brown powder |
| Water Solubility | Poorly soluble | Soluble |
| Melting Point | 193-195 °C (decomposes) | Not well-defined |
Nuclear Magnetic Resonance (NMR) Spectroscopy of Rutin
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for the parent compound, rutin, in DMSO-d₆.
Table 3: ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts for Rutin
| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| H-2' | 7.54 | d | 2.2 |
| H-6' | 7.52 | dd | 8.4, 2.2 |
| H-5' | 6.84 | d | 8.4 |
| H-6 | 6.20 | d | 2.0 |
| H-8 | 6.39 | d | 2.0 |
| H-1'' | 5.34 | d | 7.2 |
| H-1''' | 4.38 | d | 1.2 |
| CH₃ (Rhamnose) | 1.09 | d | 6.2 |
Note: Data compiled from publicly available spectral data.
Table 4: ¹³C NMR (100 MHz, DMSO-d₆) Chemical Shifts for Rutin
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 156.4 |
| C-3 | 133.3 |
| C-4 | 177.4 |
| C-5 | 161.2 |
| C-6 | 98.7 |
| C-7 | 164.1 |
| C-8 | 93.6 |
| C-9 | 156.5 |
| C-10 | 104.0 |
| C-1' | 121.2 |
| C-2' | 115.3 |
| C-3' | 144.8 |
| C-4' | 148.5 |
| C-5' | 116.3 |
| C-6' | 121.7 |
| C-1'' | 101.2 |
| C-1''' | 100.8 |
Note: Data compiled from publicly available spectral data.
Expected Changes upon Sulfation: The introduction of a sulfate group (-OSO₃⁻) at a hydroxyl position will typically cause a downfield shift (increase in ppm) of the adjacent proton and carbon signals in the NMR spectra due to the electron-withdrawing nature of the sulfate group. The magnitude of the shift will depend on the position of sulfation.
Mass Spectrometry of Rutin
Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for the characterization of flavonoids and their derivatives. The fragmentation pattern of rutin is well-established.
Expected Fragmentation of this compound: In the mass spectrum of this compound, one would expect to observe the molecular ion corresponding to the specific sulfated species. The fragmentation pattern would likely involve the neutral loss of SO₃ (80 Da) from the molecular ion, followed by the characteristic fragmentation of the rutin backbone. The primary fragmentation of rutin itself involves the cleavage of the glycosidic bonds, resulting in the loss of the rhamnose (146 Da) and glucose (162 Da) moieties, leading to the quercetin aglycone at m/z 302 (in positive mode).
Caption: Expected fragmentation pathway of a mono-sulfated Rutin.
Modulation of Signaling Pathways
While specific studies on the detailed molecular interactions of this compound with signaling pathways are limited, the parent compound, rutin, has been shown to modulate several key pathways involved in inflammation and cellular stress responses. It is plausible that this compound, with its altered physicochemical properties, may exhibit similar or enhanced activities.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Rutin has been shown to inhibit the activation of NF-κB.[3][4][5][6][7]
Caption: Postulated inhibition of the NF-κB pathway by this compound.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. Rutin has been demonstrated to modulate the activity of different MAPK family members, including ERK, JNK, and p38.[4][8]
Caption: Postulated modulation of the MAPK pathway by this compound.
Conclusion
This compound presents a promising modification of the naturally occurring flavonoid rutin, with enhanced water solubility that may translate to improved bioavailability and therapeutic efficacy. This technical guide has provided a detailed overview of its chemical structure, synthesis, and physicochemical properties. While a comprehensive spectroscopic characterization of this compound is not yet widely available, the provided data on the parent compound, rutin, serves as a valuable reference point for researchers. The established modulatory effects of rutin on the NF-κB and MAPK signaling pathways suggest that this compound may exert its biological effects through similar mechanisms, a hypothesis that warrants further investigation. This guide serves as a foundational resource for scientists and professionals in drug development interested in exploring the therapeutic potential of this compound.
References
- 1. Fragmentation study of rutin, a naturally occurring flavone glycoside cationized with different alkali metal ions, using post-source decay matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rutin inhibits osteoclast formation by decreasing reactive oxygen species and TNF-α by inhibiting activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rutin alleviates Sjogren's syndrome via CaR/NLRP3/NF-κB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rutin prevents cardiac oxidative stress and inflammation induced by bisphenol A and dibutyl phthalate exposure via NRF-2/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rutin (Bioflavonoid) as Cell Signaling Pathway Modulator: Prospects in Treatment and Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rutin Modulates MAPK Pathway Differently from Quercetin in Angiotensin II-Induced H9c2 Cardiomyocyte Hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of Action of Rutin Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rutin (B1680289) sulfate (B86663), a sulfated derivative of the naturally occurring flavonoid rutin, exhibits a range of biological activities that are of significant interest to the scientific and pharmaceutical communities. The addition of sulfate moieties to the rutin backbone enhances its water solubility and can modulate its bioactivity compared to the parent compound. This technical guide provides an in-depth overview of the known mechanisms of action of rutin sulfate, with a particular focus on its antiviral, anti-inflammatory, antioxidant, and anticoagulant properties. Detailed experimental protocols for key assays, quantitative data from relevant studies, and visualizations of implicated signaling pathways are presented to facilitate further research and development.
Core Mechanisms of Action
This compound's therapeutic potential stems from its ability to interact with various biological targets and modulate key cellular signaling pathways. While research on this compound is ongoing, several core mechanisms have been elucidated.
Antiviral Activity
One of the most well-documented activities of this compound is its potent anti-HIV effect. Unlike its parent compound, rutin, the sulfated form demonstrates significant inhibitory activity against HIV-1.
Mechanism: Sodium this compound acts as a viral entry and fusion inhibitor. It is believed to interact with the HIV-1 envelope glycoprotein, thereby blocking the initial stages of the viral life cycle. This interaction prevents the virus from binding to and fusing with host cells.[1]
Anti-inflammatory Activity
This compound is thought to possess anti-inflammatory properties, a characteristic it shares with its parent compound, rutin. This activity is primarily attributed to the modulation of key inflammatory signaling pathways.
Mechanism: this compound has been shown to modulate signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, this compound can suppress the production of pro-inflammatory cytokines and mediators.[2]
Antioxidant Activity
The antioxidant properties of flavonoids are well-established, and this compound is no exception. It can combat oxidative stress through various mechanisms.
Mechanism: this compound can act as a direct scavenger of reactive oxygen species (ROS). Additionally, it may enhance the activity of endogenous antioxidant enzymes, further protecting cells from oxidative damage.
Anticoagulant and Antithrombotic Activity
The presence of sulfate groups in this compound suggests potential anticoagulant and antithrombotic activities, as sulfated compounds are known to interfere with the coagulation cascade.
Mechanism: Sulfated flavonoids, including analogs of rutin, have demonstrated the ability to inhibit key enzymes in the coagulation cascade, such as thrombin and factor Xa. The negatively charged sulfate groups are thought to play a crucial role in this interaction.
Quantitative Data
The following tables summarize the available quantitative data on the biological activities of this compound and its derivatives.
Table 1: Anti-HIV Activity of Sodium this compound (SRS)
| Virus Strain | IC50 (µM) | Selectivity Index (SI) | Reference |
| HIV-1 X4 (IIIB) | 2.3 ± 0.2 | 563 | [1] |
| HIV-1 R5 (Ada-M) | 4.5 ± 2.0 | 575 | [1] |
| HIV-1 R5 (Ba-L) | 8.5 ± 3.8 | 329 | [1] |
| Primary R5 HIV-1 | 13.1 ± 5.5 | 197 | [1] |
Table 2: Anti-Herpes Simplex Virus (HSV) Activity of Sodium this compound (SRS)
| Virus | IC50 (µM) | Selectivity Index (SI) | Reference |
| HSV | 88.3 ± 0.1 | 30 | [1] |
Table 3: Cytotoxicity of Sodium this compound (SRS)
| Cell Line | CC50 (mM) | Reference |
| Human genital ME180 | >3.0 | [1] |
| HeLa | >3.0 | [1] |
| Primary human foreskin fibroblast | >3.0 | [1] |
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Inhibition of the MAPK signaling pathway by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action. These are representative protocols and may require optimization for specific experimental conditions.
Anti-HIV-1 Activity Assay (Cell-based)
This protocol is adapted from methodologies used to assess the anti-HIV activity of compounds like sodium this compound.
Objective: To determine the concentration at which this compound inhibits HIV-1 replication by 50% (IC50).
Materials:
-
HeLa or C8166 cells
-
HIV-1 viral stock (e.g., IIIB, Ada-M, or Ba-L strains)
-
This compound stock solution
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
96-well cell culture plates
-
MTT or similar cell viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed HeLa or C8166 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Dilution: Prepare a serial dilution of this compound in cell culture medium.
-
Infection and Treatment: Remove the culture medium from the cells and add 100 µL of fresh medium containing the diluted this compound. Immediately after, add 100 µL of medium containing the HIV-1 viral stock at a predetermined multiplicity of infection (MOI). Include control wells with cells and virus only (virus control) and cells only (cell control).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.
-
Assessment of Viral Replication: Viral replication can be assessed by measuring the cytopathic effect (CPE) or by quantifying viral p24 antigen in the supernatant using an ELISA kit.
-
Cell Viability Assay: To assess the cytotoxicity of this compound, perform an MTT assay on a parallel plate with uninfected cells treated with the same concentrations of the compound.
-
Data Analysis: Calculate the percentage of inhibition of viral replication for each concentration of this compound compared to the virus control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration. The 50% cytotoxic concentration (CC50) is determined from the cell viability assay. The selectivity index (SI) is calculated as CC50/IC50.
Western Blot Analysis for NF-κB and MAPK Signaling
This protocol provides a general framework for assessing the effect of this compound on the activation of NF-κB and MAPK signaling pathways.
Objective: To determine if this compound inhibits the phosphorylation of key proteins in the NF-κB (e.g., IκBα, p65) and MAPK (e.g., ERK, JNK, p38) pathways.
Materials:
-
RAW 264.7 macrophages or other suitable cell line
-
This compound
-
LPS (Lipopolysaccharide) or other stimulus
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours). Stimulate the cells with LPS (e.g., 1 µg/mL) for a short period (e.g., 15-30 minutes) to induce pathway activation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize protein amounts, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the total and phosphorylated forms of the target proteins overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Data Analysis: Perform densitometric analysis of the bands. Normalize the intensity of the phosphorylated protein bands to the corresponding total protein bands to determine the relative level of protein activation.
DPPH Radical Scavenging Assay
This protocol is a standard method for evaluating the direct antioxidant activity of a compound.
Objective: To determine the concentration of this compound required to scavenge 50% of DPPH radicals (IC50).
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol
-
96-well plate
-
Spectrophotometer
Procedure:
-
Preparation of Solutions: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare a series of dilutions of this compound in methanol.
-
Reaction Mixture: In a 96-well plate, add a specific volume of each this compound dilution to the wells. Then, add the DPPH solution to each well. Include a control well with methanol and DPPH solution only.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the this compound sample.
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value.
Conclusion
This compound demonstrates a multifaceted mechanism of action with significant therapeutic potential. Its enhanced water solubility and distinct bioactivity profile compared to rutin make it a compelling candidate for further investigation, particularly in the fields of antiviral and anti-inflammatory drug development. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic utility of this promising compound. Further studies are warranted to fully elucidate the in vivo efficacy and safety of this compound and to explore its potential in a broader range of disease models.
References
- 1. In vitro anti-HIV and -HSV activity and safety of sodium this compound as a microbicide candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Rutin Derivatives to Enhance Lipid Solubility and Development of Topical Formulation with a Validated Analytical Method - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potent World of Sulfated Flavonoids: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfated flavonoids, a unique class of polyphenolic compounds, are gaining increasing attention in the scientific community for their diverse and potent biological activities. The addition of a sulfate (B86663) moiety to the flavonoid backbone significantly alters their physicochemical properties, often enhancing their bioavailability and therapeutic potential. This technical guide provides an in-depth exploration of the multifaceted biological activities of sulfated flavonoids, including their antioxidant, anti-inflammatory, antiviral, and anticancer properties. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of implicated signaling pathways are presented to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction
Flavonoids are a large family of plant secondary metabolites renowned for their health-promoting effects.[1] Sulfation, a crucial metabolic process, modifies these flavonoids by adding a sulfonate group (-SO₃⁻), thereby increasing their water solubility and altering their biological functions.[2] This guide delves into the significant biological activities exhibited by these modified compounds, providing a foundational understanding for their potential therapeutic applications.
Antioxidant Activity
Sulfated flavonoids have demonstrated notable antioxidant properties, primarily through their ability to scavenge free radicals and chelate metal ions. The sulfation pattern can, however, influence this activity.
Quantitative Antioxidant Data
The antioxidant capacity of sulfated flavonoids has been evaluated using various assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and Oxygen Radical Absorbance Capacity (ORAC) assays being the most common. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying antioxidant strength in the DPPH assay, where a lower IC50 value indicates higher antioxidant activity.
| Sulfated Flavonoid | Assay | IC50 (µM) | Source Organism/Method | Reference |
| Sulfonated Kaempferol (Kae-SO₃) | DPPH | ~50-75 (concentration-dependent) | Synthesis | [3] |
| Sulfonated Kaempferol-Gallium Complex (Kae-SO₃-Ga) | DPPH | ~30-60 (concentration-dependent) | Synthesis | [3] |
| Quercetin 3-sulfate | - | - | Persicaria hydropiper | [4] |
| Isorhamnetin 3,7-disulfate | - | - | Persicaria hydropiper | [4] |
| Rhamnazin 3-sulfate | - | - | Persicaria hydropiper | [4] |
| Tamarixetin 3-glucoside 7-sulfate | - | - | Persicaria hydropiper | [4] |
Note: Specific IC50 values for some sulfated flavonoids from natural sources are not always available in the literature, but their presence is documented.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the steps to determine the antioxidant activity of sulfated flavonoids using the DPPH assay.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Sulfated flavonoid sample
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Sample preparation: Dissolve the sulfated flavonoid and ascorbic acid in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of the sulfated flavonoid sample or ascorbic acid to the wells.
-
For the blank, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
Workflow Diagram:
Anti-inflammatory Activity
Sulfated flavonoids exhibit potent anti-inflammatory effects by modulating key signaling pathways and inhibiting pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).
Inhibition of NF-κB and MAPK Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response. Flavonoids, including their sulfated derivatives, have been shown to inhibit these pathways, thereby reducing the production of inflammatory mediators.[5][6] The sulfation of flavonoids may influence their ability to interact with key kinases in these pathways, such as IκB kinase (IKK) in the NF-κB pathway and c-Jun N-terminal kinase (JNK) and p38 in the MAPK pathway.[6][7]
NF-κB Signaling Pathway Inhibition:
MAPK Signaling Pathway Inhibition:
Quantitative Anti-inflammatory Data
The anti-inflammatory activity of sulfated flavonoids can be quantified by measuring their ability to inhibit enzymes like COX-2 or by assessing the reduction in pro-inflammatory cytokine production.
| Sulfated Flavonoid | Target | IC50 (µM) | Cell Line/System | Reference |
| Apigenin | COX-2 Transcription | < 15 | RAW 264.7 macrophages | [8] |
| Luteolin | NF-κB Inhibition | - | - | [9] |
| Quercetin 3'-sulfate | COX-2 Expression | Dose-dependent downregulation | Human lymphocytes | [2] |
Note: Specific IC50 values for direct enzyme inhibition by many sulfated flavonoids are still under investigation.
Antiviral Activity
Sulfated flavonoids have emerged as promising antiviral agents, demonstrating activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV).[10][11] Their mechanism of action often involves interfering with viral entry and replication.
Quantitative Antiviral Data
| Sulfated Flavonoid | Virus | IC50 | Cell Line | Reference |
| Sodium Rutin Sulfate | HSV-1 | 88.3 ± 0.1 µM | Vero cells | [10] |
| Sulfated Polysaccharides (from seaweeds) | HSV-1 | 0.5 - 5.6 µg/mL | Vero cells | [12] |
| Luteolin | Influenza A | 8.0 µM | - | [13] |
| Quercetin | Influenza A | 274.8 µM | - | [13] |
Antiviral Mechanism: Inhibition of Viral Entry
One of the key antiviral mechanisms of sulfated flavonoids is the inhibition of viral entry into host cells. The negatively charged sulfate groups are thought to interact with viral envelope glycoproteins, preventing their attachment to host cell receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medium.com [medium.com]
- 7. A new Prenylated Flavonoid induces G0/G1 arrest and apoptosis through p38/JNK MAPK pathways in Human Hepatocellular Carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer activity of flavonoids accompanied by redox state modulation and the potential for a chemotherapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of dietary flavonoids on different human cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Flavonoids with Anti-Herpes Simplex Virus Properties: Deciphering Their Mechanisms in Disrupting the Viral Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anti-influenza A virus activity of flavonoids in vitro: a structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Rutin vs. Rutin Sulfate: A Technical Guide to Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rutin (B1680289), a ubiquitous flavonoid glycoside, is lauded for its wide-ranging pharmacological activities, including antioxidant and anti-inflammatory effects. However, its therapeutic potential is significantly hampered by poor oral bioavailability. A critical area of investigation for enhancing its clinical utility is the exploration of derivatives, such as rutin sulfate (B86663). This technical guide provides an in-depth comparison of the bioavailability of rutin and the current understanding of rutin sulfate, supported by quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows.
The available evidence consistently demonstrates that orally administered rutin undergoes extensive metabolism, primarily hydrolysis to its aglycone, quercetin (B1663063), by the gut microbiota. Quercetin is then absorbed and subsequently conjugated in the intestines and liver to form quercetin glucuronides and quercetin sulfates, which are the primary metabolites detected in systemic circulation. Intact rutin is often undetectable in plasma after oral administration, indicating that its hydrolysis is a prerequisite for the absorption of its bioactive components.
While chemical sulfation of rutin is known to increase its water solubility—a key factor that can influence bioavailability—direct comparative pharmacokinetic studies evaluating the oral bioavailability of this compound versus rutin are conspicuously absent in the current scientific literature. One study utilizing a perfused rat small intestine model suggested the possibility of direct, albeit minor, absorption of rutin as this compound and rutin glucuronide. This contrasts with in vivo studies where only quercetin conjugates are typically found after oral rutin intake. Consequently, this guide will focus on the well-documented bioavailability of rutin and its primary metabolites, while highlighting the theoretical advantages and data gaps concerning this compound.
Quantitative Bioavailability Data
The following tables summarize key pharmacokinetic parameters for the metabolites of rutin and quercetin following oral administration in rats and humans. It is important to note that after oral administration of rutin, the compounds measured in the plasma are typically the conjugated metabolites of its aglycone, quercetin.
Table 1: Pharmacokinetic Parameters of Quercetin Conjugates After Oral Administration of Rutin or Quercetin in Rats
| Compound Administered | Dose | Metabolite Measured | Cmax (nmol/mL) | Tmax (min) | AUC₀₋t (nmol·min/mL) | Reference |
| Rutin | 328 µmol/kg | Quercetin Sulfates | 2.0 ± 0.4 | 120 | 2580 ± 296 | [1] |
| Quercetin Glucuronides | 5.0 ± 0.6 | 120 | 5094 ± 467 | [1] | ||
| Quercetin | 165 µmol/kg | Quercetin Sulfates | 27.3 ± 4.2 | 30 | 17756 ± 2884 | [1] |
| Quercetin Glucuronides | 11.9 ± 1.8 | 30 | 6804 ± 1045 | [1] |
Data are presented as mean ± SEM. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀₋t: Area under the plasma concentration-time curve from time 0 to the last measurement.
Table 2: Pharmacokinetic Parameters of Quercetin After Oral Administration of Rutin or Quercetin Aglycone in Healthy Volunteers
| Compound Administered | Dose (Quercetin eq.) | Cmax (µg/L) | Tmax (h) | AUC₀₋₃₂ (µg·h/L) | Reference |
| Rutin | 8 mg | 23.5 | 6.5 | 381 | [2][3] |
| 20 mg | 58.7 | 7.4 | 827 | [2][3] | |
| 50 mg | 89.9 | 7.5 | 1017 | [2][3] | |
| Quercetin Aglycone | 8 mg | 41.4 | 1.9 | 527 | [2][3] |
| 20 mg | 66.8 | 2.7 | 898 | [2][3] | |
| 50 mg | 86.1 | 4.8 | 1138 | [2][3] |
Values are geometric means. The administered doses of rutin were 16 mg, 40 mg, and 100 mg, corresponding to 8 mg, 20 mg, and 50 mg of quercetin aglycone, respectively. Plasma concentrations reflect total quercetin after enzymatic treatment.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for assessing the bioavailability of rutin and its metabolites.
In Vivo Oral Bioavailability Study in Rats
This protocol is a synthesis of methodologies reported for pharmacokinetic studies of flavonoids in rats.[1][4][5]
Objective: To determine the pharmacokinetic profile of rutin metabolites after oral administration of rutin.
Animals: Male Sprague-Dawley rats (250-300 g) are typically used. Animals are acclimatized for at least one week before the experiment, housed in a temperature-controlled environment with a 12-hour light/dark cycle, and provided with a standard diet and water ad libitum. Animals are often fasted overnight before dosing.
Drug Formulation and Administration:
-
Rutin is suspended in a vehicle such as a 0.5% carboxymethyl cellulose (B213188) (CMC-Na) solution.
-
A single dose (e.g., 328 µmol/kg) is administered orally via gavage.[1]
Blood Sampling:
-
Blood samples (approximately 0.3 mL) are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, and 480 minutes) post-dosing.
-
Sampling is performed via methods such as cardiopuncture or from the jugular vein catheter.[1][5]
-
Blood is collected into heparinized tubes and immediately centrifuged (e.g., at 10,000 rpm for 10 minutes) to separate the plasma.
-
Plasma samples are stored at -80°C until analysis.
Sample Analysis (HPLC-MS/MS):
-
Sample Preparation: Plasma proteins are precipitated by adding a solvent like acetonitrile (B52724) or methanol. For instance, 100 µL of plasma is mixed with 200 µL of acetonitrile containing an internal standard (e.g., tolbutamide).[6] The mixture is vortexed and centrifuged, and the supernatant is collected for analysis.
-
Enzymatic Hydrolysis (for total quercetin): To measure the total amount of quercetin (free and conjugated), plasma samples are incubated with β-glucuronidase and sulfatase enzymes to hydrolyze the conjugated metabolites back to the aglycone form.[1][7]
-
Chromatographic Separation: An aliquot of the prepared sample is injected into a UPLC or HPLC system. Separation is typically achieved on a C18 column (e.g., Acquity UPLC BEH C18, 2.1 × 50 mm, 1.7 µm).[6] A gradient elution is performed using a mobile phase consisting of acetonitrile and an aqueous solution with a modifier like 0.1% formic acid.[6][8]
-
Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, usually operating in negative ion mode for flavonoids.[8] Quantification is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for the analytes and the internal standard.[6]
Pharmacokinetic Analysis: Plasma concentration-time data for each metabolite are analyzed using non-compartmental methods with software like WINNONLIN to determine key parameters such as Cmax, Tmax, and AUC.[1][7]
Visualizations: Workflows and Pathways
Metabolism and Absorption of Rutin
The following diagram illustrates the primary metabolic pathway of orally ingested rutin.
Experimental Workflow for In Vivo Bioavailability Study
The diagram below outlines the key steps in a typical animal study to assess the oral bioavailability of a flavonoid.
Modulation of Cellular Signaling Pathways
Rutin and its primary metabolite, quercetin, exert their biological effects by modulating several key intracellular signaling pathways. Data on the specific signaling effects of this compound are currently lacking. Therefore, this section focuses on the established pathways affected by rutin and quercetin.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation. Rutin has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.[9]
References
- 1. lawdata.com.tw [lawdata.com.tw]
- 2. Pharmacokinetics of quercetin from quercetin aglycone and rutin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of quercetin from quercetin aglycone and rutin in healthy volunteers - ProQuest [proquest.com]
- 4. sciepub.com [sciepub.com]
- 5. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. "Bioavailability and metabolic pharmacokinetics of rutin and quercetin " by C.-Y. Yang, S.-L. Hsiu et al. [jfda-online.com]
- 8. A sensitive LC-MS/MS method for simultaneous determination of six flavonoids in rat plasma: application to a pharmacokinetic study of total flavonoids from mulberry leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rutin prevents inflammation-associated colon damage via inhibiting the p38/MAPKAPK2 and PI3K/Akt/GSK3β/NF-κB signalling axes and enhancing splenic Tregs in DSS-induced murine chronic colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Rutin Sulfate: Methodologies and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rutin (B1680289), a ubiquitous flavonoid glycoside, exhibits a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and vasoprotective effects.[1][2][3][4] However, its therapeutic potential is often hampered by its low water solubility.[5] Chemical sulfation presents a highly effective strategy to overcome this limitation, yielding Rutin sulfate (B86663) derivatives with enhanced aqueous solubility and potentially altered or improved bioactivity.[5] This technical guide provides an in-depth overview of the synthesis of Rutin sulfate from Rutin, focusing on prevalent chemical methodologies. It includes detailed experimental protocols, a comparative summary of quantitative data, and visualizations of the synthetic workflow and relevant biological pathways to support researchers in the fields of medicinal chemistry and drug development.
Introduction: The Rationale for Rutin Sulfation
Rutin (quercetin-3-O-rutinoside) is a natural flavonoid found in various plants, such as buckwheat, citrus fruits, and apples.[6][7] While its therapeutic benefits are well-documented, its poor solubility in aqueous media limits its bioavailability and clinical applications.[5]
Sulfation is a chemical modification that introduces negatively charged sulfate groups onto the Rutin scaffold. This process significantly increases the molecule's polarity, thereby enhancing its water solubility.[5] Beyond improving solubility, sulfation can dramatically alter the compound's biological properties. The degree of sulfation—the number of sulfate groups attached to the Rutin molecule—is a critical determinant of the derivative's functional properties.[5] For instance, highly sulfated Rutin has been shown to be a potent inhibitor of the complement system, an activity not observed in its unsulfated precursor or in derivatives with a low degree of sulfation.[5][8] Furthermore, sulfation is essential for potent antiviral effects, particularly against HIV-1, where it appears to block viral entry and cell fusion.[2][5] The resulting this compound derivatives are valuable tools for probing structure-activity relationships and developing novel therapeutics for inflammatory, thrombotic, and viral diseases.[5]
Synthesis Methodologies
The most common and well-documented method for synthesizing this compound involves the use of sulfur trioxide-amine complexes.[9] These reagents offer a controlled and effective means of introducing sulfate groups onto the hydroxyl moieties of the Rutin molecule.
Key Sulfating Agents and Approaches:
-
Trialkylamine-Sulfur Trioxide Complexes: Reagents such as trimethylamine-sulfur trioxide (Me₃N·SO₃) or triethylamine-sulfur trioxide are widely used.[9][10] The reaction is typically carried out in an anhydrous polar aprotic solvent, most commonly dimethylformamide (DMF), at elevated temperatures (50-90°C).[8][10] This method allows for the preparation of highly sulfated Rutin derivatives, referred to as Rutin poly(H-)sulfates.[8][10]
-
Pyridine-Sulfur Trioxide Complex: This is another effective sulfating agent that functions similarly to trialkylamine complexes.
-
Chlorosulfonic Acid (ClSO₃H): Often used in combination with a base like pyridine (B92270), chlorosulfonic acid is a powerful sulfating agent. The reaction with pyridine forms the reactive sulfur trioxide-pyridine complex in situ.[9]
-
Sulfuric Acid (H₂SO₄): While it can be used for sulfation, the high reactivity of concentrated sulfuric acid can lead to side reactions and degradation of the flavonoid structure, making it a less favored approach for complex molecules like Rutin.[9]
The degree of sulfation can be controlled by modulating reaction parameters such as the molar ratio of the sulfating agent to Rutin, reaction time, and temperature. Following the sulfation reaction, the product is typically isolated as a trialkylammonium salt, which can then be converted to other pharmaceutically acceptable salts, such as the sodium salt, through ion exchange.[8][10]
Quantitative Data Summary
The following table summarizes quantitative data from various synthesis protocols for this compound, providing a comparative overview of different approaches and their outcomes.
| Starting Material | Sulfating Agent | Solvent | Reaction Conditions | Product | Sulfur Content (%) | Key Property/Activity | Reference |
| Rutin | Trimethylamine-sulfur trioxide | Dimethylformamide (DMF) | 65°-70°C, 20 hours | Rutin poly(H-)sulfate, trimethylamine (B31210) salt | 13.1% - 13.5% | Highly sulfated derivative | [8][10] |
| 'Rutin water-soluble' (low sulfate) | Trimethylamine-sulfur trioxide | Dimethylformamide (DMF) | 65°C, 24 hours | Rutin poly(H-)sulfate, trimethylamine salt | 13.9% | Highly sulfated derivative | [8] |
| Rutin poly(H-)sulfate, trimethylamine salt | 30% aq. Sodium Acetate (B1210297) | Water / Ethanol (B145695) | Room Temp, 20 min | Rutin poly(H-)sulfate, sodium salt | 15.3% - 16.8% | Potent complement inhibitor | [5][8] |
| 'Rutin water-soluble' (from Merck) | N/A | N/A | N/A | This compound, sodium salt | ~5.45% | Water soluble, lacks complement inhibiting activity | [5][8] |
Detailed Experimental Protocols
Protocol 4.1: Synthesis of Rutin Poly(H-)sulfate, Trimethylamine Salt
This protocol is adapted from established methods using a trialkylamine-sulfur trioxide complex.[8][10]
Materials:
-
Rutin (1.22 g)
-
Trimethylamine-sulfur trioxide complex (3.34 g)
-
Anhydrous Dimethylformamide (DMF)
-
Absolute Ethanol
-
Anhydrous Ether
Procedure:
-
In a dry reaction vessel, dissolve the trimethylamine-sulfur trioxide complex in approximately 20 mL of anhydrous DMF. Gentle warming (65°-70°C) may be required to achieve a clear solution.[10]
-
Add Rutin to the solution with stirring.
-
Heat the reaction mixture and maintain it at 65°-70°C for 20-24 hours with continuous stirring.[8][10]
-
After the reaction period, cool the solution to room temperature.
-
Pour the cooled reaction mixture into a larger volume of absolute ethanol (e.g., 125 mL) with vigorous stirring. A pale brown or yellow gum-like product will precipitate.[8][10]
-
Decant the solvent to separate the product.
-
Purify the product by triturating it repeatedly with absolute ethanol, followed by anhydrous ether. This step removes unreacted reagents and solvent residues.[8][10]
-
Dry the final product, a solvated pale brown gum, in vacuo to yield Rutin poly(H-)sulfate, trimethylamine salt.[10]
Protocol 4.2: Conversion to Rutin Poly(H-)sulfate, Sodium Salt
This protocol describes the conversion of the trimethylamine salt to the sodium salt.[8][10]
Materials:
-
Rutin poly(H-)sulfate, trimethylamine salt (3.0 g)
-
Deionized Water
-
30% (w/v) aqueous Sodium Acetate solution
-
Absolute Ethanol
Procedure:
-
Dissolve the Rutin poly(H-)sulfate, trimethylamine salt in a minimal amount of water (e.g., 5 mL).[8]
-
Add the 30% aqueous sodium acetate solution (e.g., 10 mL) with swirling and let the mixture stand at room temperature for approximately 20 minutes.[8][10]
-
Add a large volume of absolute ethanol (e.g., 100-125 mL) with stirring to precipitate the sodium salt. A yellow semi-solid or granular solid will form.[8][10]
-
Separate the product by decantation or filtration.
-
Wash the solid product repeatedly with absolute ethanol and then with ether.[8]
-
Dry the purified bright yellow powder in vacuo to obtain Rutin poly(H-)sulfate, sodium salt.[8][10]
Protocol 4.3: Analytical Characterization (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the identification and characterization of sulfated flavonoids.[11][12][13][14]
Methodology:
-
Chromatography: Separation is typically achieved using a reverse-phase C18 column (e.g., Restek Raptor C18) with a gradient elution.[11][12][14] The mobile phase often consists of a mixture of methanol (B129727) and water, with a small amount of formic acid to improve peak shape.[11][12][14]
-
Mass Spectrometry: Detection is performed using a mass spectrometer in negative ionization mode.[11][12][14]
-
Identification: Sulfated flavonoids are specifically detected by employing a neutral loss scan. In this method, the mass spectrometer is set to detect ions that lose a specific neutral fragment upon collision-induced dissociation. For a sulfate group (-SO₃), this corresponds to a neutral loss of 80 Da.[11][12][13][14] This highly specific detection method allows for the confident identification of sulfated compounds even in complex mixtures.
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow for the synthesis of this compound and a key signaling pathway modulated by its activity.
Caption: Experimental workflow for the synthesis and purification of this compound salts.
Caption: Inhibition of inflammatory signaling pathways by this compound.
References
- 1. fruitfast.com [fruitfast.com]
- 2. The Pharmacological Potential of Rutin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An up-to-date review of rutin and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. This compound | High-Purity Reagent | For Research [benchchem.com]
- 6. Rutin: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 7. benchchem.com [benchchem.com]
- 8. EP0013470B1 - Rutin poly(h-) sulfates, method for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 9. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US4414207A - Rutin poly(H-)sulfate salts and related compounds - Google Patents [patents.google.com]
- 11. Frontiers | A Novel Method for Identification and Quantification of Sulfated Flavonoids in Plants by Neutral Loss Scan Mass Spectrometry [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. A Novel Method for Identification and Quantification of Sulfated Flavonoids in Plants by Neutral Loss Scan Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Novel Method for Identification and Quantification of Sulfated Flavonoids in Plants by Neutral Loss Scan Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Properties of Rutin Sulfate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rutin (B1680289), a ubiquitous flavonoid glycoside, is lauded for its significant antioxidant and anti-inflammatory properties. However, its therapeutic potential is often hampered by poor water solubility and low bioavailability.[1][2] Chemical sulfation of rutin presents a highly effective strategy to overcome these limitations, yielding Rutin sulfate (B86663). This modification involves the introduction of negatively charged sulfate groups, which enhances the molecule's polarity and, consequently, its aqueous solubility.[1][3] This technical guide provides an in-depth exploration of the physicochemical properties, synthesis, and biological activities of Rutin sulfate, offering valuable data and methodologies for researchers in the field of drug development and pharmacology.
Physicochemical Properties
The addition of sulfate moieties to the rutin scaffold dramatically alters its physical and chemical characteristics. The degree and position of sulfation are critical determinants of the final product's properties.[1]
Solubility
A primary advantage of this compound is its markedly improved solubility in aqueous media compared to its parent compound.[1] Natural rutin is only slightly soluble in cold water (approx. 0.13 g/L), which limits its applications.[2][4] Sulfation increases the molecule's polarity, making highly sulfated derivatives readily water-soluble.[1] For instance, a commercially available "rutin water soluble" product, a sodium salt of this compound with a low degree of sulfation (around 5.45% sulfur content), demonstrates this enhanced solubility.[1][5] More extensive sulfation leads to a significant increase in water solubility, a critical property for various therapeutic applications.[1]
Table 1: Solubility Comparison of Rutin and this compound
| Compound | Solvent | Solubility | Reference(s) |
| Rutin | Water (cold) | ~0.01 wt% (~0.13 g/L) | [2][4] |
| Rutin | Water (boiling) | Significantly Increased | [2] |
| Rutin | Ethanol (B145695) | ~0.5 wt% | [2] |
| Rutin | Pyridine | ~37 wt% | [2] |
| Rutin | DMSO | ~25 mg/mL | [6] |
| Rutin | Dimethylformamide (DMF) | ~30 mg/mL | [6] |
| This compound (highly sulfated) | Water | Readily Soluble | [1] |
Stability
The stability of sulfated flavonoids is a crucial factor for their storage and formulation. Generally, the flavonoid sulfate ester bond can be unstable and prone to hydrolysis, particularly under acidic conditions.[7]
-
pH Stability : Studies on sulfated flavonoids from Zostera marina extract showed good stability in solutions containing 0.1% to 1.0% formic acid and 0.1% trifluoroacetic acid (TFA). However, in a 0.5% TFA solution, these compounds underwent acid hydrolysis, decomposing into their corresponding aglycones.[3][7]
-
Temperature Stability : While specific data for this compound is limited, studies on other flavonoids indicate that high temperatures (80°C and 100°C) can lead to the degradation of flavonoid glycosides.[8] Formulated rutin tablets have shown stability for 150 days at room temperature and 40°C.[9]
Table 2: Stability of Sulfated Flavonoids under Various Conditions
| Condition | Observation | Reference(s) |
| 0.1% - 1.0% Formic Acid | Good stability | [3][7] |
| 0.1% Trifluoroacetic Acid (TFA) | Good stability | [3][7] |
| 0.5% Trifluoroacetic Acid (TFA) | Acid hydrolysis and decomposition | [3][7] |
| High Temperature (80°C - 100°C) | Potential for degradation of flavonoid glycosides | [8] |
| Acidic (0.1 N HCl) & Alkaline (0.1 N NaOH) | Instant degradation of formulated rutin tablets | [9] |
| UV Light (254 nm) | Formulated rutin tablets are stable | [9] |
Spectroscopic Properties
Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.
Table 3: Spectroscopic Data for Rutin and this compound
| Technique | Compound | Key Observations | Reference(s) |
| UV-Vis Spectroscopy | Rutin | Absorption Maxima (λmax): 257 nm, 359 nm | [6][10] |
| Rutin | Band I (cinnamoyl system): ~352 nm | [11] | |
| Rutin | Band II (benzoyl system): ~258 nm | [11] | |
| FT-IR Spectroscopy | Rutin | C=O stretching vibration: ~1654 cm⁻¹ | [11] |
| Rutin-Metal Complexes | C=O band shifts to lower wavenumbers (e.g., 1621-1627 cm⁻¹) upon coordination | [11] | |
| NMR Spectroscopy | Rutin | Used for structural identification and confirmation | [12] |
Synthesis of this compound
The synthesis of this compound typically involves the reaction of rutin with a sulfating agent. A common method is the use of a trialkylamine-sulfur trioxide complex in a solvent like dimethylformamide (DMF).[5][13] The degree of sulfation can be controlled by adjusting the reaction conditions.
Caption: General workflow for the synthesis of this compound salts.
Biological Activities and Mechanisms
Sulfation not only improves solubility but can also enhance or alter the biological activities of rutin.[1][3]
Anti-inflammatory Activity
Rutin itself possesses potent anti-inflammatory properties by modulating various signaling pathways.[14][15] It can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 and suppress the activation of the NF-κB pathway.[14][16] this compound is expected to exhibit even more potent anti-inflammatory effects.[1] Studies have shown that rutin can inhibit the lipopolysaccharides-induced nitric oxide production and downregulate COX-2 expression.[16][17]
Caption: Inhibition of inflammatory pathways by Rutin/Rutin sulfate.
Antioxidant Activity
Rutin is a powerful antioxidant that scavenges free radicals and upregulates endogenous antioxidant enzymes.[14][18] However, some studies suggest that when the hydroxyl groups responsible for antioxidant activity are substituted by sulfate groups, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) scavenging activity may decrease.[3] Despite this, the overall biological benefit in a physiological system may be enhanced due to improved solubility and bioavailability.
Other Biological Activities
-
Antiviral Activity : Sulfation is crucial for potent antiviral effects, particularly against HIV-1, where it inhibits viral entry and cell fusion.[1] It has also shown activity against Herpes Simplex Virus (HSV).[1]
-
Complement System Inhibition : Highly sulfated rutin derivatives are potent inhibitors of the complement system, a key component of the innate immune system involved in inflammation and tissue damage.[1][5]
-
Anticoagulant Activity : Sulfated flavonoids can act as inhibitors of key enzymes in the coagulation cascade, such as thrombin and factor Xa.[1]
Experimental Protocols
Synthesis of Rutin Poly(H-)sulfate, Trimethylamine Salt
This protocol is adapted from established methods for the sulfation of rutin.[13]
-
Preparation : Dissolve 3.34 g of trimethylamine-sulfur trioxide complex in 20 mL of warm, dry dimethylformamide (DMF) with stirring to obtain a clear solution.
-
Reaction : Add 1.22 g of rutin to the solution. Continue stirring and maintain the temperature at 65°-70°C for 20 hours.
-
Isolation : Cool the solution to room temperature and pour it into 125 mL of absolute ethanol with stirring. A pale brown or yellow gum/semi-solid will separate.
-
Purification : Collect the product by decantation. Triturate the product repeatedly with absolute ethanol and then with anhydrous ether to purify it.
-
Drying : Dry the final product, a solvated pale brown gum, in vacuo. The expected sulfur content is approximately 13-14%.[5]
Determination of Antioxidant Activity (DPPH Radical Scavenging Assay)
This is a common spectrophotometric assay to evaluate antioxidant capacity.[19][20]
-
Reagent Preparation : Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Dilute to obtain an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) and create a series of dilutions to test various concentrations.
-
Reaction : Add a small volume of the this compound solution (e.g., 20 µL) to a larger volume of the DPPH working solution (e.g., 1.48 mL).
-
Incubation : Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement : Measure the absorbance of the solution at 517 nm using a spectrophotometer. A control containing only the solvent instead of the sample is also measured.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can then be determined.
Caption: Experimental workflow for the DPPH antioxidant assay.
Conclusion
This compound represents a promising modification of the natural flavonoid rutin, primarily addressing its significant limitation of poor water solubility. This enhancement, coupled with the potential for modulated and even potentiated biological activities—including anti-inflammatory, antiviral, and anticoagulant effects—positions this compound as a compound of high interest for pharmaceutical and nutraceutical development. The methodologies for its synthesis are well-established, and its properties can be thoroughly characterized using standard analytical techniques. Further research into the structure-activity relationships, particularly concerning the degree and position of sulfation, will be crucial in optimizing the therapeutic potential of this compound derivatives for various clinical applications.
References
- 1. This compound | High-Purity Reagent | For Research [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Rutin CAS#: 153-18-4 [m.chemicalbook.com]
- 5. EP0013470B1 - Rutin poly(h-) sulfates, method for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Sulphated Flavonoids: Biosynthesis, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability testing on typical flavonoid containing herbal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation and Development of a Validated UV-Spectrophotometric Analytical Method of Rutin Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UV-Vis Spectrum of Rutin | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. brieflands.com [brieflands.com]
- 13. US4414207A - Rutin poly(H-)sulfate salts and related compounds - Google Patents [patents.google.com]
- 14. What is the mechanism of Rutin? [synapse.patsnap.com]
- 15. An up-to-date review of rutin and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative Anti-Inflammatory Activity of Rutin-Based Mouthwash and Diclofenac Sodium: An in-Vitro Evaluation | Journal of Pioneering Medical Sciences [jpmsonline.com]
- 17. Rutin inhibited the advanced glycation end products-stimulated inflammatory response and extra-cellular matrix degeneration via targeting TRAF-6 and BCL-2 proteins in mouse model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. benchchem.com [benchchem.com]
- 20. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
An In-Depth Technical Guide on the Anti-inflammatory Properties of Rutin Sulfate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct research on the anti-inflammatory properties of rutin (B1680289) sulfate (B86663) is limited. This guide provides a comprehensive overview of the well-documented anti-inflammatory activities of its parent compound, rutin, and contextualizes this with the known effects of sulfation on flavonoid bioactivity to build a prospective profile for rutin sulfate. The experimental protocols provided are established methods for assessing anti-inflammatory compounds and are adaptable for the evaluation of this compound.
Executive Summary
Rutin, a ubiquitous flavonoid glycoside, is well-regarded for its potent anti-inflammatory and antioxidant properties. Its sulfated derivative, this compound, represents a molecule of significant interest due to the potential for enhanced solubility and altered biological activity. Sulfation is a key metabolic transformation for flavonoids in humans, and resulting metabolites have been shown to possess biological activities. While direct and extensive studies on the anti-inflammatory effects of this compound are scarce, this document synthesizes the known mechanisms of rutin, explores the impact of sulfation on other flavonoids, and provides detailed methodologies for the future evaluation of this compound as a potential anti-inflammatory agent. This guide serves as a foundational resource for researchers aiming to investigate the therapeutic potential of this modified natural product.
Anti-inflammatory Mechanisms of the Parent Compound: Rutin
Rutin exerts its anti-inflammatory effects by modulating several key signaling cascades and reducing the expression of pro-inflammatory mediators.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Rutin has been shown to inhibit NF-κB activation by preventing the degradation of IκBα and blocking the nuclear translocation of the p65 subunit of NF-κB.
Modulation of MAPK Signaling Pathways
Mitogen-Activated Protein Kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial in transducing extracellular signals to cellular responses, including inflammation. Rutin has been demonstrated to suppress the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli, thereby downregulating the expression of inflammatory mediators.[1][2]
Regulation of the JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another key signaling cascade in cytokine-mediated inflammation. Some studies suggest that rutin can interfere with this pathway by inhibiting the phosphorylation of JAK2 and STAT3, which are involved in the pathogenesis of certain inflammatory conditions like psoriasis.[3][4]
This compound: The Role of Sulfation
While data on this compound is sparse, the sulfation of flavonoids is a known metabolic process that can alter their physicochemical properties and biological activities.
-
Enhanced Solubility: Sulfation generally increases the water solubility of flavonoids, which could potentially improve bioavailability for certain administration routes.
-
Altered Bioactivity: The addition of a sulfate group can either enhance, diminish, or alter the biological activity of a flavonoid. For instance, a patent suggests that highly sulfated rutin (rutin poly(H-)sulfate) acts as an inhibitor of the complement system, a key component of the inflammatory cascade, whereas a commercially available, lightly sulfated form was inactive.[5] Conversely, some studies on other flavonoids have suggested that sulfation might reduce certain anti-inflammatory effects.[6]
-
COX-2 Inhibition: Quercetin-3'-sulfate, a sulfated metabolite of rutin's aglycone, has been shown to downregulate the expression of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[7] This suggests a potential mechanism for sulfated flavonoids.
Given the available information, it is plausible that this compound may exhibit anti-inflammatory properties, potentially with a different potency or a modified mechanistic profile compared to rutin. Direct experimental validation is required to confirm this.
Data Presentation
The following tables summarize quantitative data on the anti-inflammatory effects of rutin . No direct quantitative data for the anti-inflammatory activity of this compound was available in the reviewed literature.
Table 1: In Vitro Anti-inflammatory Activity of Rutin
| Cell Line | Stimulant | Rutin Concentration | Effect | Reference |
| RAW 264.7 Macrophages | LPS (100 ng/mL) | 30 µM | Significant suppression of iNOS and COX-2 protein expression | [8] |
| DH82 Canine Macrophages | LPS (0.1 µg/mL) | 10-40 µM | Significant reduction in mRNA levels of IL-6, IL-1β, and TNF-α | [1] |
| Human Chondrocytes | AGEs | 10, 20, 40 µM | Dose-dependent decrease in IL-6, NO, TNF-α, and PGE-2 | [9] |
| HaCaT Keratinocytes | M5 Cytokine Mix | 10, 20, 40 µM | Partial reversal of M5-mediated upregulation of IL-6 and TNF-α | [4] |
Table 2: In Vivo Anti-inflammatory Activity of Rutin
| Animal Model | Inflammation Inducer | Rutin Dosage | Effect | Reference |
| Rat | Carrageenan | 100 mg/kg (oral) | Reduced paw swelling starting at 2 hours post-injection | [10] |
| Rat | Complete Freund's Adjuvant | 15 mg/kg | Significant reduction in paw diameter and levels of TNF-α and IL-1β | [11] |
| Mouse | Bleomycin (ALI model) | 100 & 200 mg/kg | Dose-dependent inhibition of inflammatory cell recruitment and pro-inflammatory cytokines | [12] |
Experimental Protocols
The following are detailed protocols for standard assays used to evaluate the anti-inflammatory properties of compounds like this compound.
In Vitro Anti-inflammatory Assay: LPS-Induced Macrophage Activation
This protocol describes the evaluation of a test compound's ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in a suitable vehicle, e.g., DMSO or water)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for Nitric Oxide (NO) assay
-
ELISA kits for TNF-α and IL-6
-
Reagents for Western blotting (lysis buffer, primary and secondary antibodies for p-p65, p-p38, etc.)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.
-
Nitric Oxide (NO) Assay: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent in a 96-well plate. Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite (B80452) standard curve.
-
Cytokine Quantification (ELISA): Use the collected supernatant to measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.[1][13]
-
Western Blot Analysis: Wash the remaining cells with cold PBS and lyse with RIPA buffer. Determine protein concentration, separate proteins by SDS-PAGE, and transfer to a PVDF membrane. Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-p65, phospho-p38, IκBα) and a loading control (e.g., β-actin). Incubate with a secondary antibody and visualize the bands using an appropriate detection system.[14]
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This model is a standard for evaluating the acute anti-inflammatory activity of a compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
This compound
-
Carrageenan (lambda, type IV)
-
Plethysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animal Grouping: Divide the rats into groups (n=6-8 per group): Vehicle Control, this compound (various doses), and Positive Control (e.g., Indomethacin 10 mg/kg).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[15]
-
Compound Administration: Administer this compound, vehicle, or the standard drug via the desired route (e.g., oral gavage) 60 minutes before inducing inflammation.[2]
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar tissue of the right hind paw.[16]
-
Measurement of Paw Volume: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[17]
-
Data Analysis: The increase in paw volume is calculated by subtracting the initial volume from the post-injection volume. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Conclusion and Future Directions
Rutin is a flavonoid with well-established multi-target anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways. This compound, its sulfated derivative, remains a largely unexplored molecule in the context of inflammation. The limited available data, primarily from patent literature and studies on other sulfated flavonoids, suggests that sulfation could significantly modulate its biological activity, potentially enhancing its utility as a complement inhibitor and altering its anti-inflammatory profile.
The lack of direct evidence underscores a critical gap in the literature. Future research should focus on direct, comparative studies of rutin and this compound to elucidate the specific effects of sulfation on anti-inflammatory potency and mechanisms. The experimental protocols detailed in this guide provide a robust framework for such investigations. A thorough characterization of this compound's activity is imperative to determine its potential as a novel therapeutic agent for inflammatory diseases.
References
- 1. Quantification of Serum IL-6 and TNF-α by ELISA Assays [bio-protocol.org]
- 2. inotiv.com [inotiv.com]
- 3. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0013470B1 - Rutin poly(h-) sulfates, method for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 5. US4414207A - Rutin poly(H-)sulfate salts and related compounds - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Sulphated Flavonoids: Biosynthesis, Structures, and Biological Activities [mdpi.com]
- 8. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 9. US11135177B2 - Methods of making and using compositions comprising flavonoids - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Anti-inflammatory and cytotoxic assessment of flavonoids isolated from Viola odorata flowers with computer-guided docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TNF-α, IL-6 and IL-8 ELISA [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Rutin: A Technical Guide
Disclaimer: This technical guide addresses the neuroprotective potential of Rutin (B1680289). Despite the initial request for information on Rutin sulfate (B86663), a thorough review of the scientific literature reveals a significant lack of specific research on the neuroprotective properties of this sulfated form. Therefore, this document focuses on the extensive data available for Rutin, a parent flavonoid glycoside. The potential implications of sulfation on the activity of Rutin will be briefly discussed from a theoretical perspective.
Introduction
Rutin (quercetin-3-O-rutinoside), a flavonoid glycoside found in a variety of plants, including buckwheat, citrus fruits, and apples, has garnered considerable attention for its diverse pharmacological activities.[1][2] Among its many studied properties, the neuroprotective effects of Rutin are particularly promising for their potential application in the management of neurodegenerative diseases and other forms of neuronal injury.[1][3] These conditions are often characterized by oxidative stress, neuroinflammation, and apoptosis, all of which are cellular processes that Rutin has been shown to modulate.[1][4][5] This technical guide provides a comprehensive overview of the current understanding of Rutin's neuroprotective potential, with a focus on its mechanisms of action, supported by quantitative data from in vitro and in vivo studies, and detailed experimental protocols.
While data on Rutin sulfate is scarce, sulfation is a common metabolic process that can alter the physicochemical properties of compounds, often increasing their water solubility and potentially affecting their bioavailability and pharmacokinetic profile. The addition of a sulfate group to the Rutin molecule could theoretically enhance its ability to cross the blood-brain barrier or modulate its interaction with molecular targets. However, without direct experimental evidence, this remains speculative. The focus of this guide will therefore remain on the well-documented neuroprotective activities of Rutin.
Mechanisms of Neuroprotection
Rutin exerts its neuroprotective effects through a multi-targeted approach, primarily centered around its potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][4][5]
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a key pathological feature in many neurodegenerative diseases.[1] Rutin mitigates oxidative stress through several mechanisms:
-
Direct ROS Scavenging: The polyphenolic structure of Rutin allows it to directly scavenge free radicals.[1]
-
Upregulation of Endogenous Antioxidants: Rutin has been shown to enhance the expression and activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[1][5]
-
Activation of the Nrf2/ARE Pathway: Rutin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Anti-inflammatory Activity
Neuroinflammation, characterized by the activation of microglia and astrocytes and the release of pro-inflammatory cytokines, contributes significantly to neuronal damage.[4] Rutin has demonstrated potent anti-inflammatory effects in the central nervous system by:
-
Inhibition of Pro-inflammatory Cytokine Production: Rutin can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[5][6]
-
Modulation of Microglial Activation: Rutin can influence microglial polarization, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.
-
Inhibition of Inflammatory Signaling Pathways: Rutin has been shown to inhibit key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (p38 MAPK) pathways.[2][5]
Anti-apoptotic Activity
Apoptosis, or programmed cell death, is a crucial process in the removal of damaged neurons. However, excessive apoptosis contributes to the progressive neuronal loss seen in neurodegenerative disorders. Rutin can inhibit neuronal apoptosis by:
-
Modulating Bcl-2 Family Proteins: Rutin can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[4]
-
Inhibiting Caspase Activity: Rutin has been shown to decrease the activity of executioner caspases, such as caspase-3 and caspase-9, which are key mediators of apoptosis.[5]
Quantitative Data on Neuroprotective Effects
The following tables summarize quantitative data from various in vitro and in vivo studies investigating the neuroprotective effects of Rutin.
Table 1: In Vitro Neuroprotective Effects of Rutin
| Cell Line | Insult/Model | Rutin Concentration | Outcome Measure | Result | Reference |
| IMR-32 | Doxorubicin (B1662922) (1 µM) | 100 µM | Cell Viability | Significant protection against doxorubicin-induced cell death.[7] | |
| PC12 | Serum/Glucose Deprivation | 50, 100, 200 µM | Cell Viability | Increased cell viability in a concentration-dependent manner.[8] | |
| PC12 | Serum/Glucose Deprivation | 200 µM | ROS Generation | Significantly reduced ROS accumulation, comparable to α-tocopherol.[8] | |
| PC12 | Serum/Glucose Deprivation | 50, 100, 200 µM | Lipid Peroxidation (MDA levels) | Significantly diminished MDA levels.[8] | |
| Primary Microglia | Tau Oligomers (1 µM) | 8 µM | IL-1β Production | 46% decrease in IL-1β production.[6] | |
| Primary Microglia | Tau Oligomers (1 µM) | 8 µM | TNF-α Production | 34% decrease in TNF-α production.[6] |
Table 2: In Vivo Neuroprotective Effects of Rutin
| Animal Model | Insult/Model | Rutin Dosage | Outcome Measure | Result | Reference |
| Rats | Methamphetamine-induced neurotoxicity | 25, 50, 150 nM (ICV) | Working Memory (Y-maze) | Significant improvement in working memory impairment.[9] | |
| Rats | Methamphetamine-induced neurotoxicity | 50, 150 nM (ICV) | Anxiety-related behavior (EPM) | Significant reduction in anxiety-related behaviors.[9] | |
| Rats | Spinal Cord Injury | 30 mg/kg (i.p.) | Locomotor Function (BBB score) | Significant increase in BBB score at 24, 48, and 72 hours post-injury.[5] | |
| Rats | Spinal Cord Injury | 30 mg/kg (i.p.) | Oxidative Stress (MDA, SOD, CAT, GSH-Px) | Reduced MDA levels; increased SOD, CAT, and GSH-Px levels in peripheral blood.[5] | |
| Rats | Spinal Cord Injury | 30 mg/kg (i.p.) | Pro-inflammatory Cytokines (NF-κB p65, TNF-α, IL-1β, IL-6) | Significant reduction in serum levels of inflammatory cytokines.[5] | |
| Rats | Spinal Cord Injury | 30 mg/kg (i.p.) | Apoptosis (Caspase-3, Caspase-9) | Decreased activities of caspase-3 and caspase-9 in spinal cord tissue.[5] | |
| Rats | Doxorubicin-induced cognitive dysfunction | 50 mg/kg (p.o.) | Episodic Memory (Object Recognition Task) | Significantly prevented memory deficits.[7] |
Experimental Protocols
This section provides a detailed methodology for key experiments cited in this guide.
In Vitro Neuroprotection Assay in IMR-32 Cells
-
Cell Culture: Human neuroblastoma IMR-32 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Toxicity Assessment: To determine the non-toxic concentrations of Rutin, cells are treated with a range of concentrations (e.g., 50–500 µM) for 24 hours, and cell viability is assessed using the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay.[7][10]
-
Neuroprotection Study: Cells are pre-incubated with non-toxic concentrations of Rutin (e.g., 100 µM) for 2 hours.[7] Subsequently, the neurotoxic agent, such as doxorubicin (1 µM), is added, and the cells are incubated for a further 24 hours.[7] Cell viability is then measured using the MTT assay to determine the protective effect of Rutin.[7]
In Vivo Spinal Cord Injury Model in Rats
-
Animal Model: Adult male Sprague-Dawley rats (200–230 g) are used.[5] Spinal cord injury (SCI) is induced using Allen's method, which involves a weight-drop impact on the exposed spinal cord at a specific thoracic level.[5]
-
Drug Administration: Rutin (e.g., 30 mg/kg) is administered intraperitoneally (i.p.) once daily for a specified period (e.g., 3 days) following the induction of SCI.[5]
-
Behavioral Assessment: Locomotor function is evaluated using the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale at various time points post-injury.[5]
-
Biochemical Analysis: At the end of the treatment period, blood and spinal cord tissues are collected. Serum or tissue homogenates are used to measure levels of oxidative stress markers (MDA, SOD, CAT, GSH-Px) and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using commercially available ELISA kits.[5]
-
Western Blot Analysis: Spinal cord tissue lysates are used to determine the protein expression levels of key signaling molecules, such as p38 MAPK, and apoptosis-related proteins, such as cleaved caspase-3 and -9.[5]
Assessment of Intracellular ROS
-
Cell Culture and Treatment: A suitable neuronal cell line (e.g., PC12) is cultured and pre-treated with Rutin before being exposed to an oxidative insult (e.g., serum/glucose deprivation).[8]
-
Fluorescent Staining: The cells are then incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by intracellular ROS.
-
Quantification: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometry to quantify the levels of intracellular ROS.[7]
Signaling Pathways and Visualizations
The neuroprotective effects of Rutin are mediated by its influence on several key intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways.
Rutin's Modulation of the Nrf2/ARE Antioxidant Pathway
Caption: Rutin activates the Nrf2/ARE pathway to enhance antioxidant defenses.
Rutin's Inhibition of the NF-κB Inflammatory Pathway
Caption: Rutin inhibits the NF-κB pathway to reduce neuroinflammation.
Rutin's Modulation of the p38 MAPK Pathway and Apoptosis
Caption: Rutin inhibits p38 MAPK to suppress the apoptotic cascade.
Conclusion and Future Directions
The existing body of scientific evidence strongly supports the neuroprotective potential of Rutin. Its ability to concurrently target oxidative stress, neuroinflammation, and apoptosis through multiple signaling pathways makes it a compelling candidate for further investigation as a therapeutic agent for a range of neurological disorders. The quantitative data from both in vitro and in vivo studies provide a solid foundation for its efficacy in preclinical models.
A significant gap in the research, however, is the lack of studies on this compound. Future research should prioritize the investigation of sulfated derivatives of Rutin to determine if this modification enhances its neuroprotective properties, bioavailability, or ability to cross the blood-brain barrier. Comparative studies between Rutin and this compound are essential to elucidate any potential advantages of the sulfated form. Furthermore, well-designed clinical trials are ultimately needed to translate the promising preclinical findings of Rutin into tangible therapeutic benefits for patients with neurodegenerative diseases.
References
- 1. Rutin as a Potent Antioxidant: Implications for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular mechanisms of neuroprotective effect of rutin [frontiersin.org]
- 3. The Pharmacological Potential of Rutin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of neuroprotective effect of rutin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective mechanisms of rutin for spinal cord injury through anti-oxidation and anti-inflammation and inhibition of p38 mitogen activated protein kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rutin prevents tau pathology and neuroinflammation in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Effect of rutin on oxidative DNA damage in PC12 neurons cultured in nutrients deprivation condition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. scispace.com [scispace.com]
A Technical Guide to the In Vitro Anticancer Activity of Rutin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutin (B1680289) (Quercetin-3-O-rutinoside), a flavonoid glycoside found abundantly in various plants, fruits, and vegetables, has emerged as a compound of significant interest in oncology research.[1][2] Its pleiotropic pharmacological activities, including antioxidant, anti-inflammatory, and potent anticancer effects, have been demonstrated in numerous preclinical studies.[3][4] This technical guide provides a comprehensive overview of the in vitro anticancer activity of Rutin, focusing on its molecular mechanisms, effects on key signaling pathways, and detailed experimental protocols for its investigation. While the user specified "Rutin sulfate," the vast majority of published research focuses on Rutin; therefore, this document will detail the findings related to Rutin.
The anticancer properties of Rutin are multifaceted, involving the induction of programmed cell death (apoptosis), halting the cell division cycle, and inhibiting processes crucial for tumor growth and spread, such as angiogenesis and metastasis.[1][5] It modulates a wide array of cellular signaling pathways that are frequently dysregulated in cancer, making it a promising candidate for further drug development and a potential adjuvant in chemotherapy.[6][7][8][9]
Mechanisms of Anticancer Action
Rutin exerts its oncostatic effects through a multi-targeted approach, influencing several critical cellular processes.
Induction of Apoptosis
Rutin is a potent inducer of apoptosis in a variety of cancer cell lines.[1][10] It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: Rutin modulates the balance of the Bcl-2 family proteins by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[6][11] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[1][11] Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to programmed cell death.[6][10][11]
-
Extrinsic Pathway: Rutin can also activate the extrinsic pathway by upregulating death receptors on the cancer cell surface, which subsequently activates caspase-8.[6][7][12]
-
p53-Dependent Apoptosis: Rutin has been shown to upregulate the tumor suppressor gene p53.[6][11] Activated p53 can promote apoptosis by increasing Bax expression and inducing the generation of Reactive Oxygen Species (ROS), which further contributes to mitochondrial damage.[7][11]
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Targeting Multiple Signaling Pathways in Cancer: The Rutin Therapeutic Approach | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Modulatory Effect of Rutin on the Antitumor Activity and Genotoxicity of Cisplatin in Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Multiple Signaling Pathways in Cancer: The Rutin Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Rutin (Bioflavonoid) as Cell Signaling Pathway Modulator: Prospects in Treatment and Chemoprevention [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular mechanisms of anticancer effect of rutin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. Rutin induces apoptosis via P53 up-regulation in human glioma CHME cells - Yan - Translational Cancer Research [tcr.amegroups.org]
- 12. Rutin mediated targeting of signaling machinery in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Rutin Sulfate in Enzyme Inhibition: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutin (B1680289), a ubiquitous flavonoid glycoside, has garnered significant attention for its diverse pharmacological activities. Its sulfated derivative, rutin sulfate (B86663), is of particular interest due to potentially altered physicochemical properties, such as increased solubility, which may influence its biological activity, including its role as an enzyme inhibitor. This technical guide provides a comprehensive overview of the current understanding of rutin and its sulfated form in the inhibition of key enzymes. While much of the available research focuses on rutin, this guide will present that data and, where possible, extrapolate the potential implications for rutin sulfate, highlighting areas ripe for future investigation.
This document will delve into the inhibitory effects on several key enzymes, present quantitative data for comparative analysis, provide detailed experimental methodologies, and visualize the associated biochemical pathways and workflows.
Enzyme Inhibition Profiles
Rutin has demonstrated inhibitory activity against a range of enzymes implicated in various physiological and pathological processes. The sulfation of rutin may alter its binding affinity and inhibitory potency. Below, we explore the effects on four key enzymes.
Xanthine (B1682287) Oxidase
Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overactivity of XO can lead to hyperuricemia, a precursor to gout.
Mechanism of Inhibition: Rutin and its derivatives have been shown to inhibit xanthine oxidase. Studies on rutin suggest a mixed-competitive or competitive mode of inhibition.[1][2] The flavonoid structure allows it to bind to the active site of the enzyme, interfering with substrate binding.[2]
Quantitative Data: The inhibitory potency of rutin against xanthine oxidase has been quantified in various studies.
| Compound | IC50 Value (µM) | Source |
| Rutin | 60.811 ± 0.19 | [2] |
| Rutin | 48.66 ± 0.49 | [3] |
| Rutin Derivative (RU3a3) | 4.708 | [4] |
Tyrosinase
Tyrosinase is a key enzyme in melanogenesis, catalyzing the production of melanin. Its inhibition is a target for the development of skin-lightening agents.
Mechanism of Inhibition: Rutin acts as a competitive inhibitor of tyrosinase.[5] It is believed to chelate the copper ions within the active site of the enzyme, which is essential for its catalytic activity.[5]
Quantitative Data: The inhibitory concentration of rutin against tyrosinase has been reported.
| Compound | IC50 Value (mM) | Ki Value (mM) | Source |
| Rutin | 6.8 ± 0.3 | 1.10 ± 0.25 | [6] |
Note: Quantitative data for the direct inhibition of tyrosinase by this compound is currently limited.
Elastase
Elastase is a protease that breaks down elastin, a key protein in the extracellular matrix responsible for the elasticity of tissues. Its overactivity is implicated in skin aging and inflammatory diseases.
Mechanism of Inhibition: Flavonoids, including rutin, can inhibit elastase activity. The mechanism is thought to involve binding to the enzyme and altering its conformation.[4]
Quantitative Data: The inhibitory effects of rutin on elastase have been quantified.
| Compound | IC50 Value (µg/mL) | Source |
| Rutin | 46.88 | [7] |
Note: There is a lack of specific IC50 values for this compound against elastase in the available literature.
Hyaluronidase (B3051955)
Hyaluronidase is an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix. Its inhibition is relevant in controlling inflammation and cancer metastasis.
Mechanism of Inhibition: Polysulfonated compounds have been shown to be potent inhibitors of hyaluronidase.[3] Given that this compound is a sulfated molecule, it is hypothesized to be an effective inhibitor. The proposed mechanism involves competitive inhibition due to structural similarity to the sulfated glycosaminoglycan components of the extracellular matrix.
Quantitative Data: While the inhibitory potential of sulfated polysaccharides is known, specific IC50 values for this compound are not well-documented.
| Compound | IC50 Value (µg/mL) | Source |
| Rutin | 114.07 | [7] |
Note: The direct comparative inhibitory activity of rutin versus this compound on hyaluronidase is a promising area for further investigation.
Experimental Protocols
The following sections provide detailed methodologies for the key enzyme inhibition assays discussed. These protocols are generalized and may require optimization for specific experimental conditions and for use with this compound.
Xanthine Oxidase Inhibition Assay
Principle: This assay measures the inhibition of xanthine oxidase by monitoring the formation of uric acid from the substrate xanthine. The increase in absorbance at 295 nm due to uric acid production is measured spectrophotometrically.
Materials:
-
Xanthine Oxidase (from bovine milk or microbial source)
-
Xanthine
-
Sodium this compound (or Rutin)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)
-
Allopurinol (B61711) (positive control)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine in a basic solution (e.g., 0.1 M NaOH) and then dilute to the working concentration (e.g., 150 µM) in phosphate buffer.
-
Prepare a stock solution of xanthine oxidase in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate.
-
Prepare a stock solution of sodium this compound in the appropriate solvent (e.g., water or DMSO) and create serial dilutions.
-
Prepare a stock solution of allopurinol in the same solvent.
-
-
Assay Protocol:
-
In a 96-well plate, add 50 µL of various concentrations of sodium this compound or the control solutions (buffer for negative control, allopurinol for positive control).
-
Add 30 µL of phosphate buffer.
-
Add 40 µL of the xanthine oxidase solution to each well.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 60 µL of the xanthine substrate solution.
-
Immediately measure the absorbance at 295 nm and continue to record readings every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of sodium this compound using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Calculate the IC50 value from a plot of % inhibition versus inhibitor concentration.
-
Tyrosinase Inhibition Assay
Principle: This colorimetric assay measures the inhibition of tyrosinase activity by monitoring the formation of dopachrome (B613829) from the oxidation of L-DOPA. The increase in absorbance at 475-492 nm is measured.[3]
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Sodium this compound (or Rutin)
-
Phosphate buffer (e.g., 50 mM, pH 6.8) or Tris-HCl buffer (e.g., 50 mM, pH 8.8)[3]
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of L-DOPA in buffer.
-
Prepare a stock solution of mushroom tyrosinase in buffer.
-
Prepare a stock solution of sodium this compound and serial dilutions.
-
Prepare a stock solution of kojic acid.
-
-
Assay Protocol:
-
To a 96-well plate, add 20 µL of the sodium this compound solutions or controls.
-
Add 140 µL of the L-DOPA solution.
-
Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of the tyrosinase solution.
-
Measure the absorbance at 475 nm (or 492 nm) immediately and then at regular intervals for a set period (e.g., 20 minutes).
-
-
Data Analysis:
-
Calculate the reaction rate from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition and the IC50 value as described for the xanthine oxidase assay.
-
Elastase Inhibition Assay
Principle: This assay measures the inhibition of elastase activity by monitoring the cleavage of a specific substrate, N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA), which releases p-nitroaniline. The increase in absorbance at 410 nm is measured.[8]
Materials:
-
Porcine Pancreatic Elastase (PPE)
-
N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA)
-
Sodium this compound (or Rutin)
-
Tris-HCl buffer (e.g., 0.1 M, pH 8.0)
-
Elastase inhibitor (e.g., Sivelestat) as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of SANA in the Tris-HCl buffer.
-
Prepare a stock solution of elastase in cold buffer immediately before use.
-
Prepare a stock solution of sodium this compound and serial dilutions.
-
Prepare a stock solution of the positive control inhibitor.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of the sodium this compound solutions or controls.
-
Add 160 µL of Tris-HCl buffer.
-
Add 10 µL of the elastase solution.
-
Pre-incubate at 25°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the SANA solution.
-
Measure the absorbance at 410 nm continuously for 15-20 minutes.
-
-
Data Analysis:
-
Determine the reaction rate and calculate the percentage of inhibition and the IC50 value as previously described.
-
Hyaluronidase Inhibition Assay
Principle: This turbidimetric assay measures the inhibition of hyaluronidase by quantifying the amount of undigested hyaluronic acid. When an acidic albumin solution is added, the remaining hyaluronic acid precipitates, causing turbidity that can be measured spectrophotometrically.
Materials:
-
Bovine Testicular Hyaluronidase
-
Hyaluronic Acid (sodium salt)
-
Sodium this compound (or Rutin)
-
Phosphate buffer (e.g., 100 mM, pH 7.0, containing NaCl and BSA)
-
Acetate (B1210297) buffer (for substrate)
-
Acidic albumin solution (BSA in sodium acetate and acetic acid, pH 3.75)
-
Tannic acid or another known inhibitor as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a solution of hyaluronic acid in acetate buffer.
-
Prepare a solution of hyaluronidase in phosphate buffer.
-
Prepare a stock solution of sodium this compound and serial dilutions.
-
Prepare the acidic albumin solution.
-
-
Assay Protocol:
-
In a 96-well plate, mix 50 µL of the sodium this compound solution (or controls) with 100 µL of hyaluronidase solution and 100 µL of phosphate buffer.
-
Incubate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 100 µL of the hyaluronic acid solution.
-
Incubate at 37°C for 45 minutes.
-
Stop the reaction by adding 1.0 mL of the acidic albumin solution.
-
Allow the mixture to stand at room temperature for 10 minutes.
-
Measure the absorbance (turbidity) at 600 nm.
-
-
Data Analysis:
-
The absorbance is inversely proportional to the enzyme activity. Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_sample - Abs_enzyme) / (Abs_blank - Abs_enzyme)] x 100 (where Abs_sample is the absorbance with the inhibitor, Abs_enzyme is with the enzyme but no inhibitor, and Abs_blank is without the enzyme).
-
Determine the IC50 value.
-
Signaling Pathways and Logical Relationships
The inhibition of the aforementioned enzymes by rutin and potentially this compound can modulate various downstream signaling pathways, primarily impacting inflammatory and cell proliferation processes.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Rutin has been shown to inhibit the activation of NF-κB.[9][10] This can occur through the inhibition of upstream signaling molecules like TRAF6.[5][11]
Caption: this compound may inhibit the NF-κB pathway by targeting TRAF6.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Rutin has been observed to modulate MAPK signaling, including the JNK and p38 pathways.[1][6]
Caption: this compound may modulate MAPK signaling by inhibiting JNK and p38.
Experimental Workflow for Enzyme Inhibition Assay
The general workflow for screening and characterizing enzyme inhibitors like this compound is a multi-step process.
Caption: A generalized workflow for conducting enzyme inhibition assays.
Conclusion and Future Directions
Rutin demonstrates significant inhibitory activity against several key enzymes, and its sulfated form, this compound, holds promise as a potentially more soluble and potent inhibitor. However, a clear gap exists in the literature regarding the specific enzyme inhibitory activities and mechanisms of this compound. Future research should focus on direct comparative studies of rutin and this compound to elucidate the impact of sulfation on inhibitory potency. Detailed kinetic studies and elucidation of the precise binding modes of this compound with these enzymes will be crucial for the rational design of novel therapeutic agents. Furthermore, connecting the direct inhibition of these enzymes by this compound to the modulation of specific signaling pathways will provide a more complete understanding of its pharmacological effects and therapeutic potential.
References
- 1. Rutin Modulates MAPK Pathway Differently from Quercetin in Angiotensin II-Induced H9c2 Cardiomyocyte Hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory Activity of Quercetin, Rutin, and Hyperoside against Xanthine Oxidase: Kinetics, Fluorescence, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mrs-j.org [mrs-j.org]
- 4. researchgate.net [researchgate.net]
- 5. Rutin inhibited the advanced glycation end products-stimulated inflammatory response and extra-cellular matrix degeneration via targeting TRAF-6 and BCL-2 proteins in mouse model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rutin (Bioflavonoid) as Cell Signaling Pathway Modulator: Prospects in Treatment and Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic Assay of Elastase (EC 3.4.21.36) [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rutin inhibited the advanced glycation end products-stimulated inflammatory response and extra-cellular matrix degeneration via targeting TRAF-6 and BCL-2 proteins in mouse model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhanced Water Solubility of Rutin Sulfate: A Technical Guide for Drug Development
Introduction
Rutin (B1680289), a flavonoid glycoside abundant in various plants, has attracted significant scientific interest due to its wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects.[1][2][3] Despite its therapeutic promise, the clinical application of rutin is significantly hampered by its inherently low water solubility, which limits its bioavailability and formulation possibilities.[4][5][6][7] To address this critical challenge, chemical modification of the rutin molecule has been explored, with sulfation emerging as a highly effective strategy.[4] The introduction of sulfate (B86663) groups creates Rutin sulfate, a derivative with markedly enhanced aqueous solubility and potentially altered bioactivity, opening new avenues for its development as a therapeutic agent.[4] This technical guide provides an in-depth overview of the synthesis, solubility, and experimental evaluation of this compound for researchers, scientists, and drug development professionals.
Data Presentation: Solubility Comparison
The primary advantage of this compound over its parent compound is its dramatically improved solubility in aqueous media. The attachment of negatively charged sulfate groups to the rutin structure increases the molecule's polarity, thereby enhancing its interaction with water molecules.[4] The degree of sulfation—the number of sulfate groups attached—directly correlates with the increase in water solubility.[4]
While natural rutin is sparingly soluble, highly sulfated rutin derivatives are readily soluble in water.[4][5] A commercially available product known as "rutin water soluble" is a sodium salt of this compound with a relatively low degree of sulfation (approximately 5.45% sulfur content), which still offers improved solubility over the parent compound.[4][8]
Table 1: Comparative Solubility of Rutin and this compound Derivatives
| Compound | Solvent | Solubility | Notes | Source(s) |
| Rutin | Water (neutral, cold) | ~0.125 - 0.13 mg/mL | Very poorly soluble. | [7][9][10] |
| Rutin Hydrate | Water (neutral) | 0.07 mg/mL | Sparingly soluble. | [11] |
| Rutin Hydrate | DMF:PBS (1:5, pH 7.2) | ~0.16 mg/mL | Co-solvent system enhances solubility. | [12] |
| "Rutin water soluble" | Water | Soluble | A sodium salt with a low degree of sulfation. | [4][8] |
| Highly Sulfated Rutin | Water | Readily Soluble | A higher degree of sulfation leads to a significant increase in water solubility. | [4] |
| Polymerized Rutin | Water | 753 ± 27 mg/mL | Enzymatic polymerization also dramatically increases water solubility. | [7] |
Experimental Protocols
Synthesis of Rutin Poly(H-)sulfate Salts
This protocol is adapted from established methods for the chemical sulfation of rutin.[8][13] The procedure involves the reaction of rutin with a sulfating agent in an organic solvent, followed by precipitation and purification.
Materials:
-
Rutin
-
Trialkylamine-sulfur trioxide complex (e.g., Trimethylamine-sulfur trioxide)
-
Dry Dimethylformamide (DMF)
-
Absolute Ethanol (B145695)
-
Anhydrous Diethyl Ether
-
30% Aqueous Sodium Acetate (B1210297) solution (for sodium salt preparation)
-
Reaction flask, magnetic stirrer, heating mantle, condenser
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a reaction flask, dissolve the trialkylamine-sulfur trioxide complex in dry dimethylformamide. Gentle warming (e.g., to 65°-70°C) may be required to achieve a clear solution.[13]
-
Sulfation Reaction: Add rutin powder to the solution. Heat the mixture to a temperature between 50°C and 90°C (a typical range is 65°-70°C) and stir for 20-24 hours.[8][13]
-
Precipitation of Trialkylammonium Salt: Cool the reaction mixture to room temperature. Pour the solution into a beaker containing absolute ethanol while stirring. The product, rutin poly(H-)sulfate trialkylammonium salt, will separate as a gum or semi-solid.[8][13]
-
Purification: Decant the solvent from the precipitated product. Triturate the product repeatedly with absolute ethanol, followed by anhydrous diethyl ether, to remove impurities.[8]
-
Drying: Dry the purified product in vacuo to yield the trialkylammonium salt of this compound.[8][13]
-
(Optional) Conversion to Sodium Salt:
-
Dissolve the purified trialkylammonium salt in a minimal amount of water.[8]
-
Add a 30% aqueous solution of sodium acetate with swirling.[8][13]
-
Allow the mixture to stand at room temperature for approximately 20 minutes.[13]
-
Add absolute ethanol to ensure complete precipitation of the rutin poly(H-)sulfate sodium salt.[8]
-
Collect the solid by filtration, wash with absolute ethanol and then ether, and dry in vacuo.[8]
-
Determination of Water Solubility (Shake-Flask Method)
This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.[14]
Materials:
-
This compound powder
-
Distilled or deionized water (or buffer of desired pH)
-
Screw-capped vials or flasks
-
Shaking incubator or orbital shaker set to a constant temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
UV/Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Sample Preparation: Add an excess amount of this compound powder to a vial containing a known volume of water or buffer. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the samples at high speed.
-
Sample Extraction: Carefully withdraw an aliquot of the clear supernatant. For further purification, the aliquot can be passed through a syringe filter to remove any remaining microscopic particles.
-
Quantification:
-
Dilute the saturated solution gravimetrically or volumetrically with the solvent.
-
Measure the concentration of this compound in the diluted solution using a validated analytical method, such as UV/Vis spectrometry at its λmax or HPLC with a standard calibration curve.[14]
-
-
Calculation: Calculate the solubility of the compound in mg/mL or mol/L based on the measured concentration and the dilution factor.
Mandatory Visualizations
Experimental and Biological Pathway Diagrams
The following diagrams, created using the DOT language, illustrate key workflows and biological pathways associated with Rutin and its derivatives.
References
- 1. scispace.com [scispace.com]
- 2. Rutin: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 3. An up-to-date review of rutin and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | High-Purity Reagent | For Research [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Rutin bioconjugates as potential nutraceutical prodrugs: An in vitro and in ovo toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Structure–Antioxidant Activity Relationship of Water–Based Enzymatic Polymerized Rutin and Its Wound Healing Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP0013470B1 - Rutin poly(h-) sulfates, method for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. US4414207A - Rutin poly(H-)sulfate salts and related compounds - Google Patents [patents.google.com]
- 14. WO2015094479A1 - Method for solubilizing rutin with polyhydroxy alkyl alcohols - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Rutin Sulfate using Trialkylamine-Sulfur Trioxide Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutin (B1680289), a flavonoid glycoside, is a natural compound found in a variety of plants, including citrus fruits, buckwheat, and asparagus. It exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and vasoprotective properties. Sulfation of rutin is a key strategy to enhance its water solubility and potentially modulate its bioactivity, which is of significant interest in drug development and pharmaceutical research. This document provides detailed protocols for the synthesis of rutin sulfate (B86663) utilizing trialkylamine-sulfur trioxide complexes, a widely employed and effective method for the sulfation of small molecules.[1]
Data Presentation
The following table summarizes the key quantitative data for the starting material, rutin, and the expected product, rutin sulfate. Please note that the data for this compound is based on the synthesis of a poly-sulfated version as described in the provided protocols and may vary depending on the exact degree of sulfation achieved.
| Parameter | Rutin (Starting Material) | Rutin Poly(H-)Sulfate (Product) |
| Molecular Formula | C₂₇H₃₀O₁₆ | C₂₇H₃₀₋ₙO₁₆(SO₃)ₙ (n ≈ 6-8) |
| Molecular Weight | 610.52 g/mol | ~1200-1400 g/mol (highly sulfated) |
| Appearance | Pale yellow crystalline powder | Pale yellow to brown gum or powder |
| Sulfur Content (%) | 0 | 13-17% (for poly-sulfated forms)[1] |
| Solubility | Sparingly soluble in water and ethanol (B145695) | Soluble in water |
| ¹H NMR (DMSO-d₆, δ ppm) | Characteristic peaks for aromatic protons (6.1-7.6 ppm), sugar moieties (3.0-5.3 ppm), and a methyl group (~1.0 ppm). | Downfield shifts of aromatic and sugar protons attached to sulfated hydroxyl groups are expected. |
| ¹³C NMR (DMSO-d₆, δ ppm) | Resonances for aglycone and sugar carbons. | Shifts in carbon signals adjacent to sulfation sites are anticipated. |
| FT-IR (cm⁻¹) | Broad O-H stretching (~3400 cm⁻¹), C=O stretching (~1655 cm⁻¹), aromatic C=C stretching (~1600 cm⁻¹). | Appearance of strong S=O stretching bands (~1240 cm⁻¹) and S-O stretching bands (~1050 cm⁻¹). |
| Mass Spectrometry (m/z) | [M-H]⁻ at 609.15 | Dependent on the degree of sulfation and the counter-ion. For a hexa-sulfated sodium salt, the [M-6Na]⁶⁻ would be significantly different. |
Experimental Protocols
This section details the synthesis of this compound using a trialkylamine-sulfur trioxide complex. The primary protocol is adapted from a patented procedure for producing highly sulfated rutin.[1]
Protocol 1: Synthesis of Rutin Poly(H-)Sulfate using Trimethylamine-Sulfur Trioxide Complex
Materials:
-
Rutin (or water-soluble rutin)
-
Trimethylamine-sulfur trioxide complex (Me₃N·SO₃)
-
Dry Dimethylformamide (DMF)
-
Absolute Ethanol
-
Anhydrous Ether
-
Round-bottom flask with a magnetic stirrer and heating mantle
-
Condenser
-
Beakers
-
Decantation/filtration apparatus
-
Vacuum drying oven
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3.34 g of trimethylamine-sulfur trioxide complex in 20 mL of dry dimethylformamide. Gentle warming (65°-70°C) and stirring may be required to achieve a clear solution.[1]
-
Addition of Rutin: To the clear solution, add 1.22 g of rutin.[1]
-
Reaction: Stir the mixture at 65°-70°C for 20-24 hours under a condenser to prevent solvent loss.[1] The solution will typically turn into a clear, pale yellow color.
-
Precipitation: After the reaction is complete, cool the solution to room temperature. In a separate beaker, add 125 mL of absolute ethanol. While stirring the ethanol, slowly pour the reaction mixture into it. A pale yellow or brown gum-like precipitate of the trimethylammonium salt of rutin poly(H-)sulfate will form.[1]
-
Purification:
-
Carefully decant the supernatant solvent from the precipitated product.[1]
-
Triturate the gummy product repeatedly with fresh portions of absolute ethanol to remove unreacted starting materials and byproducts. This process will gradually solidify the product.
-
Follow with trituration using anhydrous ether.[1]
-
-
Drying: Collect the solid product by filtration or decantation and dry it in a vacuum oven to a constant weight. The expected yield of the solvated product is approximately 3.1 - 3.5 g.[1]
-
(Optional) Salt Exchange: To convert the trimethylammonium salt to a different salt (e.g., sodium salt), dissolve the dried product in a minimal amount of water. Add a 30% aqueous solution of the desired salt acetate (B1210297) (e.g., sodium acetate). The desired salt of rutin poly(H-)sulfate will precipitate upon the addition of absolute ethanol. This can then be collected and dried as described above.[1]
Visualizations
The following diagrams illustrate the chemical transformation and the experimental process.
Caption: Chemical reaction scheme for the sulfation of rutin.
Caption: Experimental workflow for this compound synthesis.
References
Characterization of Rutin Sulfate: An Application Note for Researchers
For Immediate Release
Unveiling the Structural Nuances of Rutin (B1680289) Sulfate (B86663): A Detailed Guide to NMR and Mass Spectrometry Characterization
Shanghai, China – December 18, 2025 – For researchers, scientists, and drug development professionals invested in the therapeutic potential of flavonoids, understanding the structural modifications of these compounds is paramount. Sulfation, a key metabolic process, can significantly alter the bioavailability and bioactivity of flavonoids like rutin. This application note provides a comprehensive guide to the characterization of rutin sulfate, a promising derivative, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Detailed experimental protocols, data interpretation, and a clear workflow are presented to facilitate its identification and analysis.
Rutin, a glycoside of the flavonoid quercetin (B1663063), exhibits a range of pharmacological activities, but its therapeutic application can be limited by poor water solubility. Sulfation enhances its solubility and can modulate its biological effects. Therefore, precise analytical methods to confirm its structure are crucial for advancing research and development.
Data Presentation
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: ¹H and ¹³C NMR Data of Rutin in DMSO-d₆
| Atom No. | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) |
| Aglycone (Quercetin) | ||
| 2 | 156.5 | - |
| 3 | 133.2 | - |
| 4 | 177.2 | - |
| 5 | 161.1 | 12.55 (s) |
| 6 | 98.6 | 6.21 (d, J = 2.0) |
| 7 | 164.0 | - |
| 8 | 93.5 | 6.40 (d, J = 2.0) |
| 9 | 156.3 | - |
| 10 | 103.8 | - |
| 1' | 121.5 | - |
| 2' | 115.1 | 7.67 (d, J = 2.2) |
| 3' | 144.6 | - |
| 4' | 148.3 | - |
| 5' | 116.2 | 6.88 (d, J = 8.4) |
| 6' | 121.1 | 7.64 (dd, J = 8.4, 2.2) |
| Glucosyl Moiety | ||
| 1'' | 101.0 | 5.11 (d, J = 7.6) |
| 2'' | 73.9 | 3.28-3.49 (m) |
| 3'' | 76.3 | 3.28-3.49 (m) |
| 4'' | 69.9 | 3.28-3.49 (m) |
| 5'' | 75.8 | 3.28-3.49 (m) |
| 6'' | 66.9 | 3.28-3.49 (m) |
| Rhamnosyl Moiety | ||
| 1''' | 100.6 | 4.52 (d, J = 1.6) |
| 2''' | 70.3 | 3.28-3.49 (m) |
| 3''' | 70.4 | 3.28-3.49 (m) |
| 4''' | 71.7 | 3.28-3.49 (m) |
| 5''' | 68.1 | 3.28-3.49 (m) |
| 6''' | 17.6 | 1.12 (d, J = 6.2) |
Note: The chemical shifts are referenced to TMS (Tetramethylsilane). Data compiled from publicly available spectral databases for rutin.
Mass Spectrometry (MS) Data
Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and for obtaining structural information through fragmentation analysis. The characteristic fragmentation of sulfated flavonoids involves the neutral loss of the SO₃ group (80 Da).
Table 2: Predicted Mass Spectrometry Fragmentation of this compound
| Ion | Predicted m/z (Negative Ion Mode) | Description |
| [M-H]⁻ | 689.10 | Deprotonated molecule of monosulfated rutin |
| [M-H-SO₃]⁻ | 609.15 | Loss of a sulfate group |
| [M-H-SO₃-Rhamnose]⁻ | 463.10 | Subsequent loss of the rhamnose sugar moiety |
| [M-H-SO₃-Rutinose]⁻ | 301.03 | Loss of the entire rutinose sugar moiety, yielding the quercetin aglycone |
Note: The exact m/z values may vary slightly depending on the instrument and experimental conditions.
Experimental Protocols
Synthesis of Rutin Poly(H-)sulfate
This protocol is adapted from established methods for the sulfation of flavonoids.
Materials:
-
Rutin
-
Trimethylamine-sulfur trioxide complex
-
Dimethylformamide (DMF), anhydrous
-
Absolute ethanol (B145695)
-
Anhydrous ether
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Stir bar
-
Beaker
-
Decantation apparatus
-
Vacuum drying oven
Procedure:
-
In a dry round-bottom flask, dissolve the trimethylamine-sulfur trioxide complex in a minimal amount of warm, anhydrous DMF with stirring to obtain a clear solution.
-
Add rutin to the solution and continue stirring at 65-70°C for 20-24 hours.
-
Cool the reaction mixture to room temperature.
-
Pour the cooled solution into a beaker containing absolute ethanol while stirring. A pale yellow gum or precipitate will form.
-
Separate the product by decantation.
-
Triturate the product repeatedly with absolute ethanol, followed by anhydrous ether to remove impurities.
-
Dry the purified product in a vacuum oven to yield rutin poly(H-)sulfate.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (Example for a 500 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard 1D proton experiment (e.g., zg30)
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay: 1-2 seconds
-
-
¹³C NMR:
-
Pulse Program: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30)
-
Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C)
-
Spectral Width: ~220 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
-
2D NMR (for structural elucidation):
-
COSY (Correlation Spectroscopy) to identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is crucial for assigning the position of the sulfate group(s).
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of water and methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) with the initial mobile phase composition.
LC-MS/MS System and Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution: A typical gradient could be: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for sulfated compounds.
-
Scan Mode: Full scan mode to determine the parent ion mass. A neutral loss scan for 80 Da (SO₃) can be used to selectively detect sulfated compounds.
-
MS/MS (Tandem Mass Spectrometry): Perform fragmentation of the parent ion to obtain structural information. The collision energy should be optimized to achieve a good fragmentation pattern.
-
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound.
This application note provides a foundational framework for the characterization of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific instrumentation and research objectives. The provided data and methodologies will aid in the confident identification and further investigation of this and other sulfated flavonoids, ultimately contributing to the advancement of drug discovery and development.
Application Notes: Protocol for Rutin Sulfate Cytotoxicity Assessment using MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] The principle of the assay is based on the conversion of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan (B1609692) product by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells.[1][2] The quantity of formazan produced is directly proportional to the number of viable, metabolically active cells.[3][4] This protocol provides a detailed methodology for evaluating the cytotoxic effects of Rutin sulfate (B86663) on cultured cells. Due to the poor aqueous solubility of flavonoids like rutin, careful preparation of the test compound is essential for obtaining reproducible results.[5]
Quantitative Data Summary
The following tables summarize key quantitative parameters for performing the Rutin sulfate cytotoxicity assay.
Table 1: Reagent Preparation and Storage
| Reagent | Preparation | Concentration | Storage Conditions |
| This compound Stock | Dissolve in cell culture grade DMSO. | 10-50 mM | Store in aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[6] |
| MTT Solution | Dissolve MTT powder in sterile Phosphate-Buffered Saline (PBS), pH 7.4.[7][8] | 5 mg/mL | Filter-sterilize (0.2 µm filter) and store at 4°C for short-term or -20°C for long-term, protected from light.[3][7][8] |
| Solubilization Solution | Multiple options available. A common solvent is 100% Dimethyl sulfoxide (B87167) (DMSO).[3][9] | 100% DMSO | Room temperature. |
| Cell Culture Medium | As required for the specific cell line (e.g., DMEM, RPMI-1640) with supplements. | N/A | 4°C. |
Table 2: Experimental Parameters and Controls
| Parameter | Recommendation | Notes |
| Cell Seeding Density | 1,000 - 100,000 cells/well. | Must be optimized for each cell line to ensure cells are in the logarithmic growth phase and absorbance values are within the linear range (0.75-1.25). |
| Plate Format | 96-well, flat-bottom, tissue-culture treated plate. | Outer wells should be filled with sterile PBS to minimize evaporation (the "edge effect").[4] |
| Treatment Volume | 100 µL/well.[7] | Final volume after adding this compound dilution. |
| This compound Conc. | Varies (e.g., 0.1 to 100 µM). | A dose-response curve should be generated using serial dilutions. |
| Vehicle Control | Medium with DMSO. | The final DMSO concentration should be non-toxic, typically ≤0.5%.[5][10] |
| Untreated Control | Cells in medium only. | Represents 100% cell viability. |
| Blank Control | Medium only (no cells). | Used for background absorbance subtraction.[8] |
| Incubation (Treatment) | 24, 48, or 72 hours. | Depends on the experimental design and cell doubling time. |
| Incubation (MTT) | 2 - 4 hours at 37°C.[7][9] | Allows for formazan crystal formation. |
| Absorbance Reading | 550 - 600 nm (Optimal ~570 nm).[1][7] | A reference wavelength >650 nm can be used to reduce background.[1] |
Experimental Workflow Diagram
Caption: Workflow for assessing this compound cytotoxicity via MTT assay.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Solutions
-
Stock Solution: Weigh the required amount of this compound powder and dissolve it in cell culture grade DMSO to prepare a high-concentration stock solution (e.g., 20 mM).[6] Vortex or sonicate if necessary to ensure complete dissolution.[5]
-
Working Solutions: Perform serial dilutions of the this compound stock solution in a complete cell culture medium to achieve the desired final concentrations for treatment. It is crucial to prepare these dilutions immediately before use to prevent precipitation.[6]
Protocol 2: Cell Seeding and Treatment
-
Cell Culture: Culture cells in an appropriate medium and under standard conditions (37°C, 5% CO₂) until they are in their exponential growth phase.[3]
-
Seeding: Harvest the cells and determine the cell density. Dilute the cell suspension to the pre-determined optimal concentration and seed 100 µL into each well of a 96-well plate. Do not add cells to the "Blank Control" wells.
-
Adhesion: Incubate the plate overnight (or for a sufficient period for the cells to adhere and recover).[10]
-
Treatment: Carefully remove the medium and add 100 µL of fresh medium containing the various concentrations of this compound to the respective wells. Add medium with the corresponding DMSO concentration to the "Vehicle Control" wells and fresh medium only to the "Untreated Control" wells.
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).[11]
Protocol 3: MTT Assay and Data Acquisition
-
Add MTT Reagent: Following the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well, including controls.[1][11] This results in a final MTT concentration of 0.5 mg/mL.
-
Incubate for Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C in a humidified atmosphere.[1][7][9] During this time, viable cells will convert the yellow MTT into visible purple formazan crystals.
-
Solubilize Formazan Crystals:
-
For Adherent Cells: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.[8][9] Add 100-150 µL of DMSO to each well.[9]
-
For Suspension Cells: Centrifuge the plate (e.g., 1000 x g for 5 minutes) to pellet the cells. Carefully aspirate the supernatant, then add 100-150 µL of DMSO.[8][9]
-
-
Mix: Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure the formazan crystals are completely dissolved.[4][8][12]
-
Measure Absorbance: Read the absorbance of each well at 570 nm using a microplate reader. The measurement should be done within 1 hour of adding the solubilization solution.[8]
Protocol 4: Data Analysis
-
Background Subtraction: Calculate the average absorbance of the "Blank Control" wells and subtract this value from the absorbance readings of all other wells.[8][12]
-
Calculate Percentage Viability: Determine the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of Treated Sample / Absorbance of Untreated Control) x 100
-
-
Determine IC50: Plot the percentage of cell viability against the logarithm of the this compound concentration. Use non-linear regression analysis to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.[9][13]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding; Pipetting errors; Edge effects.[9][10] | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Fill outer wells with sterile PBS or media and do not use them for experimental samples.[4] |
| High Background in Blank Wells | Microbial contamination of reagents or medium; Phenol (B47542) red or serum interference.[4][9][10] | Use sterile technique. Consider using a serum-free and/or phenol red-free medium during the MTT incubation step.[9][10] |
| Low Absorbance Readings | Cell number is too low; Insufficient MTT incubation time; Incomplete formazan solubilization.[10] | Optimize cell seeding density. Increase MTT incubation time (up to 4 hours). Ensure complete dissolution of crystals by mixing thoroughly before reading.[4][10] |
| Results Not Dose-Dependent | This compound precipitation at higher concentrations; Direct reduction of MTT by the compound.[4][6] | Visually inspect for precipitation. Prepare fresh dilutions. To check for direct MTT reduction, incubate this compound with MTT in a cell-free medium and check for a color change.[4] |
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cyrusbio.com.tw [cyrusbio.com.tw]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Rutin Nanoparticle Formulation for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutin (B1680289), a naturally occurring flavonoid glycoside, has garnered significant interest in the pharmaceutical and biomedical fields due to its wide array of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][2] Despite its therapeutic potential, the clinical application of rutin is often hampered by its poor aqueous solubility, low bioavailability, and rapid metabolism.[1][2] To overcome these limitations, encapsulation of rutin into nanoparticle-based drug delivery systems has emerged as a promising strategy. These nanoformulations can enhance the solubility and stability of rutin, improve its pharmacokinetic profile, and enable targeted delivery to specific tissues or cells.
This document provides detailed application notes and protocols for the formulation, characterization, and application of rutin nanoparticles for drug delivery. While the user initially inquired about "rutin sulfate" nanoparticles, a comprehensive literature search revealed a lack of specific information on "this compound" as a distinct nanoparticle formulation. Therefore, these notes focus on "rutin" nanoparticles, with the understanding that the principles and protocols described herein can be adapted for modified forms of rutin, such as its sulfated derivatives, to potentially enhance its therapeutic efficacy.
Data Presentation: Physicochemical Properties of Rutin Nanoparticles
The following tables summarize quantitative data from various studies on rutin nanoparticle formulations, providing a comparative overview of their key physicochemical characteristics.
Table 1: Particle Size and Zeta Potential of Rutin Nanoparticles
| Formulation Method | Polymer/Lipid | Particle Size (nm) | Zeta Potential (mV) | Reference |
| Solvent Evaporation | Chitosan (B1678972) | 80.71 | -20.6 | [1] |
| Ionic Gelation | Chitosan-Alginate | 168.4 ± 11.23 | -24.7 ± 1.5 | [3] |
| Solvent Emulsification/Diffusion | Solid Lipid (Phospholipon 80H®) | 40 - 60 | -23 to -20 | [4][5] |
| Antisolvent Precipitation | Zein-Carboxymethyl Starch | 196.47 | - | [6] |
| Nanoprecipitation | Hyaluronic Acid-based | 209 ± 5 | -30 ± 0.5 | [7] |
| Green Synthesis | Dextran Selenium | 177.1 ± 1.01 | +26.07 ± 0.87 | [8] |
Table 2: Encapsulation Efficiency, Drug Loading, and In Vitro Release of Rutin Nanoparticles
| Formulation Method | Polymer/Lipid | Encapsulation Efficiency (%) | Drug Loading (%) | In Vitro Release Profile | Reference |
| Solvent Evaporation | Chitosan | 83.6 | 95 | 94.75% in 330 min | [1][9] |
| Ionic Gelation | Chitosan-Alginate | 91.23 ± 1.1 | - | 88.89 ± 2.9% in 24 h | [3] |
| Solvent Emulsification/Diffusion | Solid Lipid (Phospholipon 80H®) | ~90 (for 5% theoretical amount) | - | ~50% in 72 h | [4] |
| Antisolvent Precipitation | Zein-Carboxymethyl Starch | 73.5 | - | - | [6] |
| Nanoprecipitation | Hyaluronic Acid-based | 45 ± 1 | - | Sustained release over 96 h | [7] |
| Green Synthesis | Dextran Selenium | 92 ± 1.13 | - | 91.03% over 72 h | [8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of rutin nanoparticles.
Protocol 1: Preparation of Rutin-Loaded Chitosan Nanoparticles by Solvent Evaporation[1][9]
Objective: To prepare rutin-loaded chitosan nanoparticles using the solvent evaporation technique.
Materials:
-
Rutin
-
Chitosan
-
Acetic acid
-
Ethanol (B145695) (70%)
-
Phosphate (B84403) buffer (pH 6.8)
-
Deionized water
Equipment:
-
Magnetic stirrer
-
Homogenizer (e.g., Ultra-Turrax)
-
Centrifuge
-
Freeze-dryer
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Chitosan Solution: Dissolve chitosan (e.g., 2 mg/mL) in a 3% (w/v) acetic acid solution. Stir the solution overnight at room temperature to ensure complete dissolution.[9]
-
Preparation of Rutin Solution: Dissolve a specific amount of rutin in 70% ethanol.
-
Formation of Nanoparticles: Add the rutin solution to the chitosan solution and stir for 30 minutes.[9]
-
Homogenization: Homogenize the mixture at high speed (e.g., 11,000 rpm) for a specified time (e.g., 7 minutes).[5]
-
Solvent Evaporation: Stir the resulting emulsion at room temperature to allow the organic solvent to evaporate, leading to the formation of nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension at a high speed (e.g., 12,000 g) for 10 minutes to separate the nanoparticles from the supernatant.[10]
-
Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step to remove any unentrapped rutin and residual solvent.
-
Lyophilization: Freeze-dry the purified nanoparticle pellet to obtain a powder for long-term storage and characterization.
Protocol 2: Preparation of Rutin-Loaded Solid Lipid Nanoparticles (SLNs) by Solvent Emulsification/Diffusion[4][5]
Objective: To prepare rutin-loaded solid lipid nanoparticles using the solvent emulsification/diffusion method.
Materials:
-
Rutin
-
Solid lipid (e.g., Phospholipon 80H®)
-
Surfactant (e.g., Polysorbate 80/Tween 80)
-
Ethanol
-
Deionized water
Equipment:
-
Magnetic stirrer with heating plate
-
High-speed homogenizer (e.g., Ultra-Turrax)
-
Ultrasonicator
-
Centrifuge
Procedure:
-
Preparation of Lipid Phase: Dissolve the solid lipid (e.g., 100 mg Phospholipon® 80H) and rutin in a mixture of ethanol and acetone (e.g., 2.5 mL of 2:1 v/v). Heat the solution to a temperature slightly above the melting point of the lipid (e.g., >60 °C).[5]
-
Preparation of Aqueous Phase: Dissolve the surfactant (e.g., 365 mg Tween 80) in deionized water (e.g., 22.5 mL) and heat to the same temperature as the lipid phase.[5]
-
Emulsification: Add the lipid phase dropwise to the aqueous phase under high-speed homogenization (e.g., 11,000 rpm) for a specific duration (e.g., 7 minutes).[5]
-
Nanoparticle Formation: Quickly disperse the resulting emulsion in cold deionized water under stirring. The rapid cooling and diffusion of the organic solvent lead to the precipitation of the lipid and the formation of SLNs.
-
Purification: Centrifuge the SLN suspension to separate the nanoparticles from the aqueous phase.
-
Washing and Storage: Wash the SLN pellet with deionized water and store as a suspension or lyophilize for long-term stability.
Protocol 3: Characterization of Rutin Nanoparticles
Objective: To determine the physicochemical properties of the prepared rutin nanoparticles.
A. Particle Size and Zeta Potential Analysis:
-
Resuspend the nanoparticle powder in deionized water.
-
Analyze the suspension using a Dynamic Light Scattering (DLS) instrument (e.g., Zeta Sizer) to determine the average particle size, polydispersity index (PDI), and zeta potential.[9]
B. Surface Morphology:
-
Mount a drop of the nanoparticle suspension on an aluminum stub and allow it to dry.
-
Coat the sample with a thin layer of gold using a sputter coater.
-
Visualize the shape and surface morphology of the nanoparticles using a Scanning Electron Microscope (SEM).[9]
C. Encapsulation Efficiency and Drug Loading:
-
Centrifuge a known amount of the nanoparticle suspension to separate the nanoparticles from the supernatant.
-
Carefully collect the supernatant containing the unentrapped rutin.
-
Measure the concentration of rutin in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (around 257 nm).[9]
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE (%) = [(Total amount of rutin - Amount of free rutin in supernatant) / Total amount of rutin] x 100
-
DL (%) = [(Total amount of rutin - Amount of free rutin in supernatant) / Weight of nanoparticles] x 100
-
D. In Vitro Drug Release Study:
-
Disperse a known amount of rutin-loaded nanoparticles in a release medium (e.g., phosphate buffer pH 6.8 or 7.4).[1][5]
-
Place the dispersion in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a larger volume of the release medium maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of rutin in the withdrawn samples using a UV-Vis spectrophotometer.
-
Plot the cumulative percentage of drug released against time to obtain the in vitro release profile.
Visualization of Cellular Mechanisms
The therapeutic effects of rutin are attributed to its ability to modulate various intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate some of the key pathways targeted by rutin.
Diagram 1: Rutin's Modulation of Inflammatory and Apoptotic Pathways
Caption: Rutin's mechanism of action in inflammation and apoptosis.
Diagram 2: Experimental Workflow for Rutin Nanoparticle Formulation and Characterization
Caption: Workflow for rutin nanoparticle synthesis and evaluation.
Conclusion
The formulation of rutin into nanoparticles presents a highly effective strategy to overcome its inherent limitations of poor solubility and bioavailability. This document provides a foundational guide for researchers to prepare, characterize, and evaluate rutin-loaded nanoparticles for various drug delivery applications. The provided protocols and data tables serve as a starting point for optimizing nanoparticle formulations to achieve desired therapeutic outcomes. Further research into the in vivo efficacy and safety of these nanoformulations is crucial for their successful translation into clinical practice.
References
- 1. journalajrimps.com [journalajrimps.com]
- 2. Rutin Nanocrystals with Enhanced Anti-Inflammatory Activity: Preparation and Ex Vivo/In Vivo Evaluation in an Inflammatory Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation and Characterization of Rutin Loaded Chitosan-alginate Nanoparticles: Antidiabetic and Cytotoxicity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Rutin-Loaded Solid Lipid Nanoparticles: Characterization and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Characterization of Rutin–Loaded Zein–Carboxymethyl Starch Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hyaluronic Acid-Based Nanoparticles Loaded with Rutin as Vasculo-Protective Tools against Anthracycline-Induced Endothelial Damages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 10. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
Application Notes and Protocols for Animal Model Studies on the Efficacy of Rutin and its Sulfate Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutin (B1680289), a ubiquitous flavonoid glycoside, has garnered significant scientific interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects. Upon oral administration, rutin is metabolized by intestinal microbiota to its aglycone, quercetin (B1663063), which is then absorbed and circulates in the plasma primarily as glucuronide and sulfate (B86663) conjugates.[1][2] Therefore, the therapeutic efficacy observed in animal models following rutin administration is largely attributable to these metabolites, including rutin sulfate.
These application notes provide a comprehensive overview of the in vivo efficacy of rutin and its metabolites, summarizing key quantitative data from various animal model studies. Detailed experimental protocols for common methodologies are also provided to facilitate the design and execution of future preclinical research.
Data Presentation: Quantitative Summary of Rutin Efficacy in Animal Models
The following tables summarize the therapeutic effects of rutin administration across various animal models, dosages, and routes of administration.
Table 1: Neuroprotective Effects of Rutin in Animal Models
| Animal Model | Disease/Injury Model | Dosage and Route | Duration of Treatment | Key Quantitative Outcomes | Reference(s) |
| Wistar Rats | Parkinson's Disease (6-OHDA-induced) | 25 mg/kg/day, oral | 3 weeks | Increased striatal dopamine (B1211576) and its metabolites (DOPAC and HVA). | [3] |
| C57BL/6 Mice | Multiple Sclerosis (Cuprizone-induced) | 50 or 100 mg/kg/day, oral | 6 weeks | Improved locomotor activity and motor coordination; Attenuated oxidative stress and inflammation in the corpus callosum.[4] | [4] |
| Rats | Copper Sulfate-induced Brain Damage | 100 mg/kg/day, oral | 7 weeks | Decreased malondialdehyde (MDA) and nitric oxide levels; Increased superoxide (B77818) dismutase (SOD) and catalase (CAT) activities in the brain.[5] | [5] |
Table 2: Anti-inflammatory and Antioxidant Effects of Rutin in Animal Models
| Animal Model | Disease/Injury Model | Dosage and Route | Duration of Treatment | Key Quantitative Outcomes | Reference(s) |
| Rats | Carrageenan-induced Paw Edema | 100 mg/kg, intramuscular | Single dose | 29.94% inhibition of inflammation after 6 hours.[6] | [6] |
| Rats | TNBS-induced Ulcerative Colitis | Not specified | Not specified | Increased colonic nitric oxide, GPX, SOD, CAT, and GST; Decreased colonic MDA, TNF-α, IL-1β, and MPO activity.[7] | [7] |
| Hu Sheep | Transition Period Metabolic Stress | 50 and 100 mg/kg/day, oral | 56 days | Lowered serum hydrogen peroxide and MDA; Increased serum CAT, GSH-Px, SOD, and total antioxidant capacity.[8] | [8] |
| Wistar Rats | Dioxin-induced Toxicity | 20 mg/kg/day, oral | 30 days | Enhanced excretion of octachlorodibenzo-p-dioxin (B131699) (OCDD) by 30% in urine and 25% in feces.[9] | [9] |
| Wistar Rats | Acetaminophen-induced Oxidative Stress | 50, 100, and 200 mg/kg (nanoparticles) | Not specified | Significantly increased serum levels of SOD, GSH, and CAT.[10] | [10] |
Table 3: Cardioprotective and Other Systemic Effects of Rutin in Animal Models
| Animal Model | Disease/Injury Model | Dosage and Route | Duration of Treatment | Key Quantitative Outcomes | Reference(s) |
| Wistar Rats | Dioxin-induced Systemic Toxicity | 20 mg/kg/day, oral | 30 days | Improved markers of hepatic and renal function.[9] | [9] |
| Tumor-bearing Mice | Dalton's Lymphoma Ascites | Not specified | Not specified | Increased lifespan of tumor-bearing mice.[11] | [11] |
| Mice | Malaria (Plasmodium berghei) | Not specified, oral | Not specified | Reduced parasitemia and increased mean survival time.[12] | [12] |
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats (Acute Anti-inflammatory Model)
This protocol is a standard method for evaluating the acute anti-inflammatory effects of compounds.[3]
Materials:
-
Male Wistar rats (180-220 g)
-
Rutin
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose (B213188) in distilled water)
-
Positive control (e.g., Diclofenac)
-
1% (w/v) Carrageenan solution in sterile saline
-
Pletysmometer or digital calipers
-
Oral gavage needles
-
Syringes and needles for injection
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Grouping: Randomly divide the rats into the following groups (n=6-8 per group):
-
Vehicle Control
-
Rutin-treated (e.g., 50 and 100 mg/kg)
-
Positive Control (e.g., Diclofenac, 10 mg/kg)
-
-
Compound Administration: Administer rutin, vehicle, or the positive control orally via gavage one hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or the paw thickness with digital calipers immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Protocol 2: Assessment of Antioxidant Activity in Tissue Homogenates
This protocol outlines the general procedure for preparing tissue homogenates and measuring key antioxidant enzyme activities.[5][8]
Materials:
-
Tissue of interest (e.g., brain, liver, kidney)
-
Phosphate buffer saline (PBS), ice-cold
-
Homogenizer (e.g., Potter-Elvehjem)
-
Centrifuge
-
Assay kits for Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GSH-Px)
-
Bradford reagent for protein quantification
Procedure:
-
Tissue Collection and Homogenization:
-
Euthanize the animal and immediately excise the tissue of interest.
-
Wash the tissue with ice-cold PBS to remove any blood.
-
Weigh the tissue and homogenize it in a known volume of ice-cold PBS (e.g., 1:10 w/v).
-
-
Centrifugation: Centrifuge the homogenate at a specified speed and temperature (e.g., 10,000 x g for 15 minutes at 4°C) to obtain the supernatant, which will be used for the enzyme assays.
-
Protein Quantification: Determine the total protein concentration in the supernatant using the Bradford assay or a similar method. This is necessary to normalize the enzyme activities.
-
Enzyme Activity Assays:
-
SOD Activity: Measure SOD activity using a commercially available kit, which is typically based on the inhibition of a chromogen reduction.
-
CAT Activity: Measure CAT activity using a kit that detects the decomposition of hydrogen peroxide.
-
GSH-Px Activity: Measure GSH-Px activity using a kit that monitors the rate of NADPH oxidation.
-
-
Data Analysis: Express the enzyme activities as units per milligram of protein (U/mg protein). Compare the activities between the control and treated groups.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways Modulated by Rutin
Rutin and its metabolites have been shown to modulate several key signaling pathways involved in inflammation and oxidative stress.
Caption: Signaling pathways modulated by rutin and its metabolites.
General Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates a typical workflow for an animal study investigating the efficacy of a test compound.
Caption: A generalized experimental workflow for in vivo studies.
References
- 1. jfda-online.com [jfda-online.com]
- 2. "Bioavailability and metabolic pharmacokinetics of rutin and quercetin " by C.-Y. Yang, S.-L. Hsiu et al. [jfda-online.com]
- 3. benchchem.com [benchchem.com]
- 4. Neuroprotective effects of rutin against cuprizone-induced multiple sclerosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rutin ameliorates copper sulfate-induced brain damage via antioxidative and anti-inflammatory activities in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ukaazpublications.com [ukaazpublications.com]
- 7. bvmj.bu.edu.eg [bvmj.bu.edu.eg]
- 8. Frontiers | Rutin Supplementation Reduces Oxidative Stress, Inflammation and Apoptosis of Mammary Gland in Sheep During the Transition Period [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. zenodo.org [zenodo.org]
- 11. Modulatory Effect of Rutin on the Antitumor Activity and Genotoxicity of Cisplatin in Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rutin ameliorates malaria pathogenesis by modulating inflammatory mechanism: an in vitro and in vivo study | smo [severemalaria.org]
Application Notes and Protocols: Investigating the Anti-inflammatory Mechanism of Rutin Sulfate in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction Rutin (B1680289), a flavonoid glycoside, and its derivatives like Rutin sulfate (B86663), are known to possess a variety of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] In cell culture models, particularly those involving lipopolysaccharide (LPS)-induced inflammation in macrophages, Rutin has been shown to effectively modulate key signaling pathways to reduce the expression of pro-inflammatory mediators.[3][4] These application notes provide a detailed overview of the anti-inflammatory mechanism of Rutin sulfate and comprehensive protocols for its investigation in a cell culture setting. The primary mechanism involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, which subsequently suppresses the activation of downstream Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[5][6] This leads to a reduction in the production of inflammatory cytokines and enzymes.[3][4]
Mechanism of Action: Inhibition of Pro-inflammatory Pathways
This compound exerts its anti-inflammatory effects by targeting critical nodes in the inflammatory signaling cascade initiated by stimuli like LPS. Upon binding to TLR4 on the macrophage surface, LPS triggers a cascade involving adaptor proteins like MyD88 and TRAF6.[5][7] This activation bifurcates into two major downstream pathways: the NF-κB pathway and the MAPK pathway.
-
NF-κB Pathway: Activation leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), allowing the p65 subunit of NF-κB to translocate to the nucleus.[6] In the nucleus, p65 acts as a transcription factor to upregulate the expression of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β) and enzymes (iNOS, COX-2).[2][3] Rutin has been shown to inhibit the phosphorylation of IκB and p65, thereby preventing nuclear translocation and subsequent gene transcription.[5][6]
-
MAPK Pathway: The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and Jun N-terminal kinase (JNK), is also activated by LPS stimulation.[3][8] These kinases play a crucial role in regulating the expression of inflammatory mediators. Rutin treatment has been demonstrated to suppress the LPS-induced phosphorylation of p38, ERK, and JNK.[3][9]
By inhibiting these key signaling pathways, this compound effectively reduces the inflammatory response in cell culture models.
Experimental Data Summary
The following tables summarize the effects of Rutin on various inflammatory markers in LPS-stimulated macrophage cell lines (e.g., RAW 264.7, DH82).[3][4]
Table 1: Effect of Rutin on Pro-inflammatory Cytokine Expression
| Cell Line | Inflammatory Stimulus | Rutin Concentration | Target Cytokine | Observed Effect | Reference |
| DH82 Canine Macrophages | LPS (0.1 µg/mL) | 10–40 µM | TNF-α | Significant reduction in mRNA and protein levels | [3] |
| DH82 Canine Macrophages | LPS (0.1 µg/mL) | 10–40 µM | IL-6 | Significant reduction in mRNA and protein levels | [3] |
| DH82 Canine Macrophages | LPS (0.1 µg/mL) | 10–40 µM | IL-1β | Significant reduction in mRNA and protein levels | [3] |
| HUVECs | LPS | Not specified | TNF-α | Suppressed production | [10] |
| Human Neutrophils | PMA | 25 µM | TNF-α | Significantly decreased production | [11] |
Table 2: Effect of Rutin on Inflammatory Enzymes and Signaling Proteins
| Cell Line | Inflammatory Stimulus | Rutin Concentration | Target Protein/Molecule | Observed Effect | Reference |
| RAW 264.7 | LPS | Not specified | iNOS | Suppressed expression | [4] |
| RAW 264.7 | LPS | Not specified | COX-2 | Suppressed expression | [4] |
| RAW 264.7 | LPS (100 ng/mL) | 5-100 µM | Nitric Oxide (NO) | Significant concentration-dependent inhibition | [12] |
| DH82 Canine Macrophages | LPS | Not specified | p-ERK, p-JNK | Suppressed phosphorylation | [3] |
| RAW 264.7 | LPS | Not specified | p-p65, p-IκBα | Inhibited phosphorylation | [5] |
| RAW 264.7 | LPS | Not specified | TLR4, MyD88, TRAF6 | Reduced gene and protein expression | [5][7] |
Experimental Workflow
A typical workflow for investigating the anti-inflammatory effects of this compound involves several key stages, from cell preparation to data analysis.
Detailed Protocols
Protocol 1: Cell Culture and Treatment
This protocol describes the culture of RAW 264.7 macrophages and subsequent treatment with this compound and LPS.
Materials:
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution prepared in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Culture plates (6-well, 24-well, or 96-well)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed cells into appropriate culture plates at a density that will ensure they are in the exponential growth phase (e.g., 5 x 10⁵ cells/mL for a 6-well plate). Allow cells to adhere for 12-24 hours.[13]
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with serum-free DMEM to achieve desired final concentrations (e.g., 5, 10, 20, 50, 100 µM).[12] Ensure the final DMSO concentration in the culture medium is non-toxic (typically <0.1%).
-
Treatment:
-
Carefully remove the existing culture medium.
-
Pre-treat the cells by adding the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.
-
Incubate for 1-2 hours.
-
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL (or as determined by preliminary experiments) to induce an inflammatory response. Do not add LPS to the untreated control wells.
-
Incubation: Incubate the cells for the desired period based on the downstream assay (e.g., 6-8 hours for qPCR, 24 hours for ELISA and Western Blot).[14][15]
Protocol 2: Cell Viability (MTT) Assay
This assay assesses the cytotoxicity of this compound to ensure that the observed anti-inflammatory effects are not due to cell death.[16]
Materials:
-
Treated cells in a 96-well plate
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
MTT Addition: After the full treatment and incubation period (e.g., 24 hours), add 20 µL of MTT solution to each well of the 96-well plate.[16]
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[16]
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 3: Quantification of Cytokines by ELISA
This protocol is for measuring the concentration of pro-inflammatory cytokines like TNF-α and IL-6 in the cell culture supernatant.[17][18]
Materials:
-
Cell culture supernatant collected from treated cells
-
Commercially available ELISA kit for mouse TNF-α or IL-6 (e.g., Abcam ab178013 for IL-6)
-
Wash buffer (0.05% Tween 20 in PBS)
-
Microplate reader
Procedure:
-
Sample Collection: After the 24-hour incubation period, collect the culture supernatant from each well. Centrifuge to pellet any detached cells and use the clear supernatant for the assay.
-
ELISA Protocol: Follow the manufacturer's instructions for the specific ELISA kit. A general sandwich ELISA protocol is as follows:
-
Coat a 96-well plate with the capture antibody overnight at room temperature.
-
Wash the wells three times with wash buffer.
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for at least 1.5 hours.[17]
-
Wash the wells.
-
Add standards and samples (supernatants) to the wells and incubate for 1-2 hours at room temperature.
-
Wash the wells.
-
Add the detection antibody and incubate for 1-2 hours.
-
Wash the wells.
-
Add a streptavidin-HRP conjugate and incubate for 1 hour.
-
Wash the wells.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with a stop solution (e.g., 1 M H₂SO₄).[17]
-
-
Measurement: Measure the optical density at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the standards. Use the standard curve to calculate the concentration of the cytokine in each sample.
Protocol 4: Analysis of Protein Expression by Western Blot
This method is used to detect changes in the expression and phosphorylation of key proteins in the inflammatory pathways (e.g., p-p65, p-p38, IκBα, iNOS, COX-2).[9]
Materials:
-
Treated cells from a 6-well plate
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for target proteins)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them using RIPA buffer.[16] Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).
Protocol 5: Analysis of Gene Expression by qPCR
This protocol quantifies the mRNA levels of pro-inflammatory genes (Tnf-α, Il-6, Nos2 [iNOS], Ptgs2 [COX-2]).[3][14]
Materials:
-
Treated cells from a 6-well plate
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
RNA Extraction: After a 6-8 hour treatment period, lyse the cells and extract total RNA using an RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for the target gene, and cDNA template.
-
Run the reaction in a qPCR instrument with appropriate cycling conditions.
-
-
Data Analysis:
References
- 1. What is the mechanism of Rutin? [synapse.patsnap.com]
- 2. Rutin inhibited the advanced glycation end products-stimulated inflammatory response and extra-cellular matrix degeneration via targeting TRAF-6 and BCL-2 proteins in mouse model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of rutin in lipopolysaccharide-stimulated canine macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rutin Attenuates Lipopolysaccharide-induced Nitric Oxide Production in Macrophage Cells [pubs.sciepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Rutin decreases lipopolysaccharide-induced acute lung injury via inhibition of oxidative stress and the MAPK-NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rutin prevents inflammation induced by lipopolysaccharide in RAW 264.7 cells via conquering the TLR4-MyD88-TRAF6-NF-κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of rutin in lipopolysaccharide-stimulated canine macrophage cells -Nutrition Research and Practice | Korea Science [koreascience.kr]
- 9. Anti-inflammatory effects of rutin in lipopolysaccharide-stimulated canine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Barrier protective effects of rutin in LPS-induced inflammation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Treatment with Rutin - A Therapeutic Strategy for Neutrophil-Mediated Inflammatory and Autoimmune Diseases: - Anti-inflammatory Effects of Rutin on Neutrophils - - PMC [pmc.ncbi.nlm.nih.gov]
- 12. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. TNF-α, IL-6 and IL-8 ELISA [bio-protocol.org]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for the Preparation of Rutin and Rutin Sulfate Solutions in Experimental Research
Introduction
Rutin, a flavonoid glycoside found abundantly in various plants, is extensively studied for its wide-ranging pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][2] However, its therapeutic application and experimental use are often hindered by its poor water solubility.[3][4] To overcome this limitation, more soluble forms, such as Rutin sulfate (B86663), have been developed. Rutin sulfate refers to sulfated derivatives of Rutin, which are designed to have enhanced aqueous solubility.[5]
These application notes provide detailed protocols and guidelines for researchers, scientists, and drug development professionals on the preparation of solutions of both Rutin (and its common hydrate (B1144303) form) and this compound for experimental use. The document covers solvent selection, stock and working solution preparation for in vitro and in vivo studies, and stability considerations.
Physicochemical Properties and Solubility
The primary challenge in working with Rutin is its low solubility in aqueous solutions at neutral pH.[6] Understanding its solubility in various solvents is crucial for preparing homogenous and accurate solutions for experiments. While specific data for "this compound" is sparse in public literature, its sulfation is intended to significantly increase water solubility.[5]
Data Presentation: Solubility of Rutin
The following table summarizes the solubility of Rutin (or its hydrate form) in common laboratory solvents.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | ~30 mg/mL | [7] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~25 mg/mL | [7] |
| Pyridine | 50 mg/mL | [8] |
| Methanol | Soluble | [8] |
| Ethanol | Lower solubility than DMSO/DMF | [3][6] |
| Boiling Water | Soluble | [8] |
| Cold Water / PBS (pH 7.2) | Very low (~0.125 - 0.16 mg/mL) | [3][7] |
Protocols for Rutin/Rutin Hydrate Solution Preparation
Due to its poor aqueous solubility, a two-step process involving an organic stock solution is standard for preparing Rutin for most biological experiments.
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a high-concentration stock solution in an organic solvent, typically DMSO.
Materials:
-
Rutin or Rutin hydrate powder (≥98% purity)[7]
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated analytical balance and pipettes
Procedure:
-
Weigh the desired amount of Rutin powder using an analytical balance.
-
Transfer the powder to a sterile tube or vial.
-
Add the required volume of DMSO to achieve the target concentration (e.g., 10-50 mg/mL or a specific molarity like 10 mM).[6]
-
Facilitate dissolution by vortexing or gentle warming. Sonication can also be used to aid dissolution.[3][6]
-
Once fully dissolved, visually inspect the solution to ensure no particulates are present.
-
Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[6]
-
Store the aliquots at -20°C, protected from light.[6]
Data Presentation: Storage and Stability of Rutin Solutions
| Form | Storage Condition | Stability | Notes | Reference |
| Solid Powder (Hydrate) | Room Temperature, protected from light/moisture | ≥ 4 years | Store in a cool, dry, well-ventilated place.[7][9] | |
| Stock Solution in DMSO | -20°C, protected from light | Stable for several months | Avoid repeated freeze-thaw cycles by using aliquots.[6] | |
| Aqueous Working Solution | Use Immediately | Prone to precipitation | Not recommended for storage longer than one day.[7] |
Protocols for In Vitro Experimental Solutions
Working solutions for cell-based assays are prepared by diluting the concentrated stock into the cell culture medium.
Protocol 2: Preparation of a Working Solution for Cell Culture
Materials:
-
Concentrated Rutin stock solution in DMSO (from Protocol 1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile tubes and pipettes
Procedure:
-
Thaw an aliquot of the Rutin stock solution at room temperature.
-
Perform a stepwise or serial dilution of the stock solution into the complete cell culture medium to achieve the final desired concentration (e.g., 0-250 µM).[1][10]
-
Crucial Step: To avoid precipitation, first create an intermediate dilution in a small volume of medium before adding it to the final volume.[6]
-
Gently mix the final working solution by inverting the tube or pipetting. Do not vortex vigorously, as this can cause foaming of the medium.
-
Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%, and ideally below 0.1%.[6]
-
Always include a vehicle control in your experiment, which contains the same final concentration of DMSO as the highest Rutin concentration test group.[11]
-
Use the prepared working solution immediately.[6]
Mandatory Visualization: Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Rutin? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Rutin bioconjugates as potential nutraceutical prodrugs: An in vitro and in ovo toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0013470B1 - Rutin poly(h-) sulfates, method for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Rutin CAS#: 153-18-4 [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Anticancer Activity of Rutin and Its Combination with Ionic Liquids on Renal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Rutin Sulfate as a Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of rutin (B1680289) sulfate (B86663) as an analytical standard in various quantitative methodologies. Rutin sulfate, a sulfated derivative of the flavonoid glycoside rutin, offers enhanced aqueous solubility compared to its parent compound, making it a valuable standard for a range of analytical applications, particularly in aqueous media.[1] This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Electrochemical Analysis, along with relevant quantitative data and workflow visualizations.
Data Presentation: Quantitative Analytical Parameters
The following tables summarize key quantitative data for the analytical determination of rutin and its derivatives. These parameters can serve as a starting point for method development and validation when using this compound as a standard.
Table 1: High-Performance Liquid Chromatography (HPLC) Method Parameters for Flavonoid Analysis
| Parameter | Specification | Reference |
| HPLC System | Quaternary pump, thermostatted column compartment, autosampler, UV-Vis or DAD detector | [2] |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | [2] |
| Mobile Phase | Isocratic: Methanol (B129727) and 0.1% v/v Glacial Acetic Acid in Water (50:50) | [2] |
| Gradient: Acetonitrile and Phosphate (B84403) buffer (pH=5.8) | [2] | |
| Isocratic: Acetonitrile/water solution of acetic acid pH 3 (30:70, v/v) | [3] | |
| Flow Rate | 1.0 mL/min | [2][3] |
| Injection Volume | 20 µL | [2][4] |
| Column Temperature | Ambient or 30°C | [2][5] |
| Detection Wavelength | 255 nm, 259 nm, 281 nm, or 354-360 nm | [2][3] |
| Linearity (R²) | > 0.999 | [2] |
| Range | 2 - 10 µg/mL | [2] |
| Limit of Detection (LOD) | 0.005 - 0.32 µg/mL | [2][6] |
| Limit of Quantification (LOQ) | 0.15 - 1.77 µg/mL | [2][6] |
| Accuracy (% Recovery) | 96 - 100.8% | [2] |
| Precision (%RSD) | < 2% | [2] |
Table 2: UV-Vis Spectrophotometry Parameters for Rutin Analysis
| Parameter | Specification | Reference |
| Instrument | Double beam UV-VIS spectrophotometer | |
| Wavelength Range | 200–400 nm | |
| λmax in Methanol | 257 nm | [7] |
| λmax in Methanol:Water (9:1) | 260 nm and 360 nm | [8] |
| Linearity (R²) | 0.999 | [8] |
| Limit of Detection (LOD) | 0.29 µg/mL (for a related compound) | [7] |
| Limit of Quantification (LOQ) | 0.90 µg/mL (for a related compound) | [7] |
| Accuracy (% Recovery) | 98.55–103.34% | [8] |
| Precision (%RSD) | 0.026% | [8] |
Table 3: Electrochemical Sensor Performance for Rutin Detection
| Sensor Type | Linear Range (µM) | Detection Limit (µM) | Reference |
| Fe3O4@TiO2@Au nanocomposite | 0.02–20 and 20–200 | 0.0064 | [9] |
| N-doped mesoporous carbon nanospheres and graphene | 0.5–189 | 0.05 | [10] |
| C-GCS@ZIF-F/PL nanocomposite | 0.1–100 | 0.0054 | [11] |
| PLUMGPS | 0.2–1.5 | 0.076 | [12] |
Experimental Protocols
The following are detailed protocols for the quantitative analysis of flavonoids, which can be adapted for this compound.
This protocol outlines the quantification of this compound using a reversed-phase HPLC system.[2]
1. Materials and Reagents:
-
This compound analytical standard
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade water
-
Glacial acetic acid or formic acid or phosphate buffer
-
0.45 µm syringe filters
2. Instrumentation:
-
A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).[2]
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
3. Preparation of Standard Solutions:
-
Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 2-12 µg/mL) using the mobile phase as the diluent.
4. Sample Preparation:
-
Dissolve the sample containing this compound in a suitable solvent (e.g., methanol), using sonication for 15-20 minutes to ensure complete dissolution.[2]
-
Filter the solution through a 0.45 µm syringe filter before injection.[2]
-
Dilute the filtered solution with the mobile phase if the concentration of this compound is expected to be high.[2]
5. Chromatographic Procedure:
-
Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.[2]
-
Inject 20 µL of each standard solution and the sample solution into the HPLC system.[2]
-
Monitor the separation at a detection wavelength determined from the UV spectrum of this compound (e.g., 255 nm).[3]
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
This protocol describes a simple and rapid method for the quantification of this compound using UV-Vis spectrophotometry.
1. Materials and Reagents:
-
This compound analytical standard
-
Spectroscopic grade methanol
-
Spectroscopic grade water (if needed for co-solvent)
2. Instrumentation:
-
A double beam UV-Vis spectrophotometer.
3. Preparation of Standard Solutions:
-
Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 2-12 µg/mL) using methanol as the diluent.
4. Sample Preparation:
-
Dissolve the sample containing this compound in methanol to obtain a concentration within the linear range of the assay.
-
If necessary, filter the sample solution to remove any particulate matter.
5. Spectrophotometric Measurement:
-
Set the UV-Vis spectrophotometer to scan a wavelength range of 200-400 nm.[13]
-
Use methanol as the blank to zero the instrument.[13]
-
Determine the wavelength of maximum absorbance (λmax) for this compound. For rutin in methanol, this is typically around 257 nm.[7]
-
Measure the absorbance of each working standard solution and the sample solution at the determined λmax.[13]
6. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the working standard solutions against their corresponding concentrations.[13]
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).[13]
-
Calculate the concentration of this compound in the sample solution using the regression equation.
References
- 1. This compound | High-Purity Reagent | For Research [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ijbcp.com [ijbcp.com]
- 5. thaiscience.info [thaiscience.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Rutin detection by electrochemical sensor based on Fe3O4@TiO2@Au [agris.fao.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Rutin in Angiogenesis Research
Application Notes: Rutin (B1680289) as an Inhibitor of Angiogenesis
Rutin, a flavonoid glycoside, has demonstrated significant anti-angiogenic properties in various in vivo and in vitro models.[1][2] Its mechanism of action is multifaceted, primarily involving the modulation of key signaling pathways and the production of crucial growth factors and cytokines involved in the formation of new blood vessels. These characteristics make rutin a compound of interest for researchers in oncology, ophthalmology, and other fields where pathological angiogenesis is a key factor.
Mechanism of Action:
Rutin exerts its anti-angiogenic effects through several mechanisms:
-
Inhibition of Vascular Endothelial Growth Factor (VEGF) Signaling: Rutin has been shown to suppress the expression and production of VEGF, a potent pro-angiogenic factor.[1][2] By downregulating VEGF, rutin can inhibit the activation of its receptors on endothelial cells, thereby blocking downstream signaling pathways that lead to endothelial cell proliferation, migration, and tube formation.[3][4]
-
Modulation of Inflammatory Cytokines: Rutin can regulate the production of inflammatory cytokines by tumor-associated macrophages (TAMs). It has been observed to inhibit the production of pro-angiogenic cytokines such as Interleukin-1β (IL-1β) while stimulating the production of anti-angiogenic or pro-apoptotic cytokines like Tumor Necrosis Factor-α (TNF-α).[1][2]
-
Inhibition of Endothelial Cell Proliferation, Migration, and Tube Formation: Key steps in the angiogenic process are directly inhibited by rutin. Studies have shown a dose-dependent reduction in the proliferation and migration of Human Umbilical Vein Endothelial Cells (HUVECs) upon treatment with rutin.[1][2] Furthermore, rutin effectively inhibits the formation of capillary-like structures (tube formation) by HUVECs in Matrigel assays.[1][2]
-
Regulation of Hypoxia-Inducible Factor-1α (HIF-1α): Under hypoxic conditions, often found in the tumor microenvironment, HIF-1α is a key transcription factor that upregulates the expression of pro-angiogenic genes, including VEGF. Rutin has been shown to repress the hypoxia-induced overexpression of HIF-1α, suggesting another pathway through which it exerts its anti-angiogenic effects.
-
Interaction with the Nitric Oxide (NO) Pathway: Rutin can induce endothelium-dependent vasorelaxation through the nitric oxide-guanylyl cyclase pathway.[5] While this effect is related to vascular tone, the modulation of nitric oxide synthase (eNOS) and NO production can also influence angiogenesis.[6]
Applications in Drug Development:
The anti-angiogenic properties of rutin position it as a potential candidate for the development of therapeutic agents.[7] Its ability to target multiple pathways involved in angiogenesis suggests it could be used as a standalone therapy or in combination with other anti-cancer drugs to inhibit tumor growth and metastasis.[8] Further research is warranted to explore its clinical efficacy and to investigate the potential of its derivatives, such as rutin sulfate (B86663), which may offer altered solubility or bioavailability profiles.
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-angiogenic effects of rutin from various experimental models.
Table 1: In Vitro Anti-Angiogenic Effects of Rutin
| Experimental Model | Cell Type | Rutin Concentration | Observed Effect | Percentage Inhibition | Reference |
| Endothelial Cell Proliferation | HUVEC | 25 µg/mL | Inhibition of proliferation | 41.02% | [1][2] |
| Endothelial Cell Migration | HUVEC | 5 µg/mL | Inhibition of migration | 32.8% | [1][2] |
| 10 µg/mL | Inhibition of migration | 42.18% | [1][2] | ||
| 25 µg/mL | Inhibition of migration | 87.5% | [1][2] | ||
| Endothelial Cell Tube Formation | HUVEC | 25 µg/mL | Maximum inhibition of tube formation | Not specified | [1][2] |
| Rat Aortic Ring Assay | Rat Aortic Rings | 25 µg/mL | Inhibition of microvessel sprouting | 52.8% | [2] |
| VEGF Production from TAMs | Tumor-Associated Macrophages | 25 µg/mL | Inhibition of VEGF production | 26.81% | [1][2] |
| IL-1β Production from TAMs | Tumor-Associated Macrophages | 25 µg/mL | Inhibition of IL-1β production | 34.21% | [1][2] |
Table 2: In Vivo Anti-Angiogenic Effects of Rutin
| Experimental Model | Animal Model | Rutin Administration | Observed Effect | Percentage Inhibition | Reference |
| B16F-10 Melanoma Cell-Induced Capillary Formation | C57BL/6 mice | 200 µM/kg b. wt. for 5 days | Inhibition of tumor-directed capillaries | 43.35% | [1][9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Rat Aortic Ring Assay
This ex vivo assay assesses the effect of compounds on the sprouting of new microvessels from a cross-section of the aorta.[10][11]
Materials:
-
Thoracic aorta from a 6-8 week old rat
-
Basement membrane extract (BME), such as Matrigel® or Cultrex®
-
48-well tissue culture plates
-
Human endothelial serum-free medium (or other appropriate basal medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Rutin stock solution (dissolved in a suitable solvent like DMSO)[12]
-
Surgical instruments (scissors, forceps)
-
Stereomicroscope
Protocol:
-
Aorta Dissection and Ring Preparation:
-
Humanely euthanize a 6-8 week old rat and sterilize the thoracic area.
-
Excise the thoracic aorta and place it in a sterile petri dish containing cold, sterile PBS.[10]
-
Under a stereomicroscope, carefully remove the surrounding fibro-adipose tissue.[10]
-
Slice the aorta into 1 mm thick rings using a sterile surgical blade.[10]
-
Transfer the aortic rings to a fresh dish with cold, sterile PBS and keep them on ice.[10]
-
-
Embedding Aortic Rings in BME:
-
Thaw the BME on ice overnight at 4°C.
-
Pre-cool a 48-well plate on ice.
-
Add 150 µL of cold BME to each well to form a dome.[10]
-
Place a single aortic ring in the center of each BME dome.[10]
-
Add another 150 µL of cold BME on top of each ring to completely embed it.[10]
-
Incubate the plate at 37°C for 30 minutes to allow the BME to polymerize.[10]
-
-
Treatment and Incubation:
-
Prepare the culture medium: Human endothelial serum-free medium supplemented with 2% FBS, 1% Penicillin-Streptomycin.
-
Prepare different concentrations of rutin in the culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1% DMSO).
-
Add 500 µL of the prepared medium (with or without rutin) to each well.[10]
-
Include a positive control (e.g., with a known angiogenic factor like VEGF) and a negative control (medium alone).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 6-12 days.[10]
-
-
Quantification of Angiogenesis:
-
Monitor the sprouting of microvessels from the aortic rings daily using an inverted phase-contrast microscope.
-
Capture images of the rings at different time points.
-
Quantify the extent of angiogenesis by measuring the number and length of the microvessel sprouts using image analysis software (e.g., ImageJ).[13]
-
HUVEC Tube Formation Assay
This in vitro assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.[7][8][14][15]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Basement membrane extract (BME), such as Matrigel®
-
96-well tissue culture plates
-
Rutin stock solution
-
Calcein AM (for fluorescent visualization, optional)
-
Inverted microscope with a camera
Protocol:
-
Plate Coating with BME:
-
Cell Seeding and Treatment:
-
Culture HUVECs in EGM until they reach 70-90% confluency. Use low passage cells (P2-P5) for best results.[3]
-
Harvest the HUVECs using trypsin and resuspend them in basal medium containing the desired concentrations of rutin.
-
Seed 1 x 10⁴ to 2 x 10⁴ HUVECs per well on top of the solidified BME.[16]
-
Include appropriate controls (vehicle control, positive control with an angiogenic stimulator).
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-18 hours.[16]
-
Monitor the formation of tube-like structures at regular intervals using an inverted microscope.
-
For quantitative analysis, the cells can be stained with Calcein AM before or after tube formation for fluorescent imaging.
-
-
Quantification of Tube Formation:
-
Capture images of the tube networks.
-
Quantify angiogenesis by measuring parameters such as the total tube length, number of junctions, and number of loops using angiogenesis analysis software.
-
Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay uses the highly vascularized chorioallantoic membrane of a developing chick embryo to assess angiogenesis.[17][18]
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile gelatin sponges or filter paper discs
-
Rutin solution
-
Sterile PBS
-
Forceps and scissors
-
Stereomicroscope with a camera
Protocol:
-
Egg Preparation and Incubation:
-
Obtain fertilized chicken eggs and incubate them at 37.5°C with 60-70% humidity.
-
On day 3 of incubation, create a small window in the eggshell to expose the CAM.
-
Seal the window with sterile tape and return the eggs to the incubator.
-
-
Sample Application:
-
On day 8-10, when the CAM is well-developed, carefully open the window.
-
Prepare sterile gelatin sponges or filter paper discs soaked with different concentrations of rutin solution. A vehicle control (e.g., PBS) should also be prepared.
-
Gently place the sponges/discs on the CAM, avoiding major blood vessels.
-
-
Incubation and Observation:
-
Reseal the window and return the eggs to the incubator for another 48-72 hours.
-
After the incubation period, reopen the window and observe the area around the implant.
-
Capture images of the CAM vasculature using a stereomicroscope.
-
-
Quantification of Angiogenesis:
-
Assess the anti-angiogenic effect by observing the formation of an avascular zone around the implant.
-
Quantify the results by counting the number of blood vessel branch points or measuring the total blood vessel length within a defined area around the implant using image analysis software.
-
Visualizations
The following diagrams illustrate the signaling pathways affected by rutin and a general experimental workflow for assessing its anti-angiogenic properties.
Caption: Rutin's inhibitory effects on key angiogenesis signaling pathways.
References
- 1. scialert.net [scialert.net]
- 2. docsdrive.com [docsdrive.com]
- 3. Phytochemicals Targeting VEGF and VEGF-Related Multifactors as Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-angiogenic effect of a chemically sulfated polysaccharide from Phellinus ribis by inhibiting VEGF/VEGFR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rutin-induced endothelium-dependent vasorelaxation in rat aortic Rings and the underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rutin protects endothelial dysfunction by disturbing Nox4 and ROS-sensitive NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endothelial Cell Tube Formation Assay: An In Vitro Model for Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 8. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scialert.net [scialert.net]
- 10. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rat Aortic Ring Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Improved quantification of angiogenesis in the rat aortic ring assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro angiogenesis: endothelial cell tube formation on gelled basement membrane extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 17. The Chick Embryo Chorioallantoic Membrane as an In Vivo Assay to Study Antiangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Rutin and its Potential Application for Rutin Sulfate in Neurodegenerative Disease Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and Amyotrophic Lateral Sclerosis (ALS), are characterized by the progressive loss of neuronal structure and function.[1] Common pathological mechanisms include oxidative stress, neuroinflammation, mitochondrial dysfunction, and the aggregation of misfolded proteins.[1][2] Rutin (B1680289) (quercetin-3-O-rutinoside), a natural flavonoid glycoside found in sources like buckwheat and citrus fruits, has demonstrated significant neuroprotective potential in numerous preclinical studies.[1][2] Its ability to cross the blood-brain barrier and modulate multiple pathological pathways makes it a compelling candidate for therapeutic development.[1][3]
This document focuses on the application of Rutin in neurodegenerative disease models. It is important to note that while the user specified "Rutin sulfate (B86663)," the vast majority of published research has been conducted on the parent compound, Rutin. Rutin sulfate is a sulfated derivative of Rutin, which may offer advantages such as enhanced solubility.[4] The neuroprotective potential of this compound remains a promising but largely unexplored area.[4] The following data and protocols on Rutin provide a foundational framework for researchers interested in exploring the therapeutic utility of both Rutin and its sulfated derivatives.
Mechanism of Action in Neuroprotection
Rutin exerts its neuroprotective effects through several interconnected mechanisms, primarily by counteracting oxidative stress, inflammation, and apoptosis.[2][5]
-
Antioxidant Activity: Rutin is a potent antioxidant that directly scavenges reactive oxygen species (ROS) and strengthens the endogenous antioxidant defense system.[1] It upregulates the activity of key enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) while increasing levels of reduced glutathione (GSH).[1][2]
-
Anti-Inflammatory Effects: Rutin suppresses neuroinflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2][3][5] This is achieved by modulating key signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2][5][6]
-
Anti-Apoptotic Role: Rutin protects neurons from programmed cell death by regulating the expression of apoptotic proteins. It has been shown to decrease the levels of pro-apoptotic proteins like Bax and cleaved caspase-3/9 while increasing the expression of the anti-apoptotic protein Bcl-2.[2][7]
-
Modulation of Signaling Pathways: Rutin influences crucial neuronal survival and plasticity pathways. It can activate the MAPK/ERK/CREB cascade and increase the levels of brain-derived neurotrophic factor (BDNF), which are essential for synaptic plasticity, learning, and memory.[2]
Visualizing Rutin's Mechanisms
Application in Neurodegenerative Disease Models
Rutin has been evaluated in a variety of in vitro and in vivo models of neurodegenerative diseases, demonstrating significant protective effects.
Alzheimer's Disease (AD) Models
In AD models, Rutin has been shown to reduce amyloid-beta (Aβ) aggregation and cytotoxicity, attenuate oxidative stress, and decrease neuroinflammation.[2][8]
| Model Type | Rutin Dosage & Administration | Key Quantitative Findings | Reference |
| Aβ₂₅₋₃₅-induced mouse model | Not specified | Alleviated impaired cognition and memory. | [2] |
| APPswe/PS1dE9 transgenic mice | 100 mg/kg/day (oral) | Attenuated memory deficits; Decreased oligomeric Aβ, IL-1β, and IL-6 levels; Increased SOD activity and GSH/GSSG ratio; Reduced MDA levels. | [9] |
| Streptozotocin-induced rat model | Not specified | Ameliorated oxidative stress and neuroinflammation; Prevented cognitive impairments. | |
| In vitro Aβ aggregation assay | Not specified | Decreased and reversed Aβ₂₅₋₃₅ fibril formation. | [2] |
| In vitro Aβ-treated BV-2 cells | Not specified | Reduced TNF-α and IL-1β generation. | [2] |
Parkinson's Disease (PD) Models
Studies using PD models demonstrate that Rutin protects dopaminergic neurons from toxins like 6-hydroxydopamine (6-OHDA) and rotenone (B1679576) by reducing oxidative stress and apoptosis.[2][10]
| Model Type | Rutin Dosage & Administration | Key Quantitative Findings | Reference |
| 6-OHDA-induced rat model | 25 mg/kg (oral) for 3 weeks (pre-treatment) | Protected against 6-OHDA-induced rotations and locomotor deficits; Restored antioxidant levels (GSH, GPx, GR) and dopamine (B1211576) content. | [10][11] |
| 6-OHDA-induced rat model | 10 mg/kg for 14 days | Improved motor capacity and intestinal transit. | [12][13] |
| Rotenone-induced SH-SY5Y cells | Not specified | Inhibited rotenone-induced ROS formation and cell loss; Attenuated reduction of mitochondrial membrane potential; Reversed changes in Bcl-2 and Bax levels. | [2] |
Huntington's Disease (HD) Models
In HD models, Rutin administration has been found to improve motor function and reduce oxidative damage by bolstering endogenous antioxidant defenses.[2][14]
| Model Type | Rutin Dosage & Administration | Key Quantitative Findings | Reference |
| 3-Nitropropionic acid (3-NP)-induced rat model | 25 and 50 mg/kg (oral) for 14 days | Significantly restored body weight, locomotor activity, and memory; Increased levels of GSH, SOD, CAT, GPx; Decreased levels of lipid peroxides and nitrite. | [2][14] |
| Caenorhabditis elegans model of HD | Not specified | Reduced polyglutamine (polyQ) protein aggregation and neuronal death; Extended lifespan. | [15] |
| 3-NP-induced mouse model (with Selenium) | Not specified | Prevented body weight loss, oxidative stress, and neuroinflammation; Inhibited astrocyte activation and increased BDNF. | [16] |
Amyotrophic Lateral Sclerosis (ALS) Models
Recent research indicates that Rutin can ameliorate ALS pathology by targeting protein aggregation and neuroinflammation.[17][18]
| Model Type | Rutin Dosage & Administration | Key Quantitative Findings | Reference |
| SOD1-G93A mouse model | Not specified | Reduced SOD1 aggregation; Diminished glial cell activation in the spinal cord; Improved motor function and motor neuron restoration. | [17][18] |
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature. Researchers should optimize these protocols for their specific experimental conditions.
General Experimental Workflow (In Vivo)
Protocol: 6-OHDA-Induced Parkinson's Disease Model in Rats
This protocol is adapted from studies investigating Rutin's effects in a 6-OHDA rat model of PD.[10][11]
-
Animals and Housing:
-
Use male Wistar rats (200-250g).
-
House animals in a controlled environment (22-24°C, 12h light/dark cycle) with ad libitum access to food and water.
-
Allow at least one week of acclimatization before starting the experiment.
-
-
Reagent Preparation:
-
Rutin Solution: Prepare Rutin in a suitable vehicle, such as 0.5% sodium carboxymethyl cellulose (B213188) (CMC) or saline. A common dose is 25 mg/kg body weight.[10]
-
6-OHDA Solution: Dissolve 6-hydroxydopamine in ice-cold 0.9% saline containing 0.1% ascorbic acid to prevent oxidation. A typical concentration is 10 µg per 2-4 µL.[11]
-
-
Experimental Procedure:
-
Pre-treatment: Administer Rutin (e.g., 25 mg/kg) or vehicle orally once daily for 3 weeks.[10]
-
Stereotaxic Surgery: On day 21, anesthetize the rats (e.g., with ketamine/xylazine). Place the animal in a stereotaxic frame.
-
Inject 6-OHDA solution unilaterally into the striatum at predetermined coordinates. The sham group receives a vehicle-only injection.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring.
-
-
Behavioral Assessment (3 weeks post-lesion):
-
Apomorphine-Induced Rotations: Administer apomorphine (B128758) (a dopamine agonist) and count the number of contralateral rotations over a set period (e.g., 60-90 minutes) to confirm the lesion.
-
Motor Coordination: Use tests like the Rota-rod or narrow beam test to assess motor deficits.
-
-
Tissue Analysis (4 weeks post-lesion):
-
Euthanize the animals and perfuse with saline, followed by 4% paraformaldehyde for histology or collect fresh brain tissue for biochemical analysis.
-
Dissect the striatum and substantia nigra for analysis of dopamine levels, oxidative stress markers (MDA, GSH), and protein expression via Western blot or immunohistochemistry.
-
Protocol: Assessment of Oxidative Stress Markers
-
Tissue Homogenization:
-
Homogenize brain tissue (e.g., striatum) in ice-cold phosphate (B84403) buffer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. Use the resulting supernatant for the assays.
-
-
Malondialdehyde (MDA) Assay (Lipid Peroxidation):
-
Reduced Glutathione (GSH) Assay:
-
Mix the supernatant with DTNB (Ellman's reagent).
-
DTNB reacts with the thiol group of GSH to form a yellow-colored compound.
-
Measure the absorbance at 412 nm and quantify using a standard curve.
-
-
Superoxide Dismutase (SOD) Activity Assay:
-
This assay is typically based on the inhibition of the reduction of a chromogen (e.g., nitroblue tetrazolium) by superoxide radicals generated by an enzymatic reaction (e.g., xanthine/xanthine oxidase).
-
The degree of inhibition is proportional to the SOD activity. Measure the change in absorbance over time.
-
Protocol: Western Blot for Protein Expression
-
Protein Extraction: Extract total protein from brain tissue or cell lysates using RIPA buffer with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.[9]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., NF-κB, Bax, Bcl-2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
Future Perspectives and Considerations
The extensive preclinical data strongly suggest that Rutin is a promising neuroprotective agent.[2] Its ability to target multiple pathological pathways, including oxidative stress, inflammation, and apoptosis, makes it an attractive candidate for complex multifactorial diseases.[2][5] However, a significant limitation for the clinical application of flavonoids like Rutin is their low bioavailability and rapid metabolism.[5]
The development of derivatives such as This compound may address these limitations. Sulfation can increase the water solubility and potentially alter the pharmacokinetic profile of the parent compound.[4] Future research should focus on:
-
Directly comparing the neuroprotective efficacy of Rutin versus this compound in established disease models.
-
Investigating the bioavailability and blood-brain barrier permeability of this compound.
-
Elucidating whether sulfation enhances Rutin's activity on key molecular targets like NF-κB or antioxidant enzymes.
By leveraging the strong foundational knowledge of Rutin's mechanisms, researchers can strategically design studies to evaluate and potentially harness the therapeutic advantages of its sulfated derivatives for the treatment of neurodegenerative diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Rutin as a Potent Antioxidant: Implications for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | High-Purity Reagent | For Research [benchchem.com]
- 5. Molecular mechanisms of neuroprotective effect of rutin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective mechanisms of rutin for spinal cord injury through anti-oxidation and anti-inflammation and inhibition of p38 mitogen activated protein kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of rutin on oxidative DNA damage in PC12 neurons cultured in nutrients deprivation condition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Rutin protects dopaminergic neurons from oxidative stress in an animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of the Flavonoid Rutin on the Modulation of the Myenteric Plexuses in an Experimental Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of the Flavonoid Rutin on the Modulation of the Myenteric Plexuses in an Experimental Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of rutin against a mitochondrial toxin, 3-nitropropionicacid induced biochemical, behavioral and histological alterations-a pilot study on Huntington's disease model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rutin protects Huntington's disease through the insulin/IGF1 (IIS) signaling pathway and autophagy activity: Study in Caenorhabditis elegans model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rutin and Selenium Co-administration Reverse 3-Nitropropionic Acid-Induced Neurochemical and Molecular Impairments in a Mouse Model of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rutin Ameliorates ALS Pathology by Reducing SOD1 Aggregation and Neuroinflammation in an SOD1-G93A Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. The Effect of Rutin on Experimental Traumatic Brain Injury and Edema in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Rutin Sulfate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Rutin sulfate (B86663) for improved yields and purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Rutin sulfate.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in this compound synthesis can stem from several factors. A systematic review of your experimental parameters is crucial for identifying the root cause.
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Incomplete Reaction: The sulfation of Rutin's multiple hydroxyl groups requires sufficient time and temperature. Ensure the reaction is running for the recommended duration and within the optimal temperature range.
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Suboptimal Reagents: The purity and reactivity of both Rutin and the sulfating agent are paramount. Use high-purity starting materials and ensure the sulfating agent (e.g., sulfur trioxide-amine complex) has not degraded.
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Moisture Contamination: The presence of water can lead to the hydrolysis of the sulfating agent and unwanted side reactions, reducing the efficiency of the primary reaction. It is critical to use anhydrous solvents and handle reagents in a moisture-free environment.
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Precipitation and Purification Losses: Significant product loss can occur during the precipitation and washing steps. Optimizing the precipitation process and careful handling of the product during filtration and drying are essential to maximize recovery.
Q2: The product obtained after precipitation is a sticky gum or oil instead of a solid. How can I resolve this?
The formation of a gum-like product is a common issue, often due to the hygroscopic nature of polysulfated compounds or the presence of impurities.[1]
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Trituration: Vigorously stir or grind the gummy product with a non-solvent like absolute ethanol (B145695) or diethyl ether. This process can help to break down the gum and induce solidification. Repeated triturations may be necessary.[1]
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Solvent Exchange: Dissolve the gum in a minimal amount of a suitable solvent (e.g., water or methanol) and re-precipitate it by adding a large excess of a non-solvent (e.g., cold absolute ethanol or acetone) with vigorous stirring.
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Temperature Control: Perform the precipitation at a lower temperature (e.g., in an ice bath) to potentially encourage the formation of a solid precipitate.
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Purification: The presence of impurities can inhibit crystallization. Ensure the crude product is thoroughly washed to remove any unreacted starting materials or byproducts.
Q3: I am observing the formation of byproducts. What are the likely side reactions and how can they be minimized?
The primary side reaction of concern is the hydrolysis of the glycosidic bond in the Rutin molecule, which would cleave the rutinose sugar moiety from the quercetin (B1663063) aglycone.[2][3]
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Control of Acidity: While the sulfating agents are acidic in nature, harsh acidic conditions can promote hydrolysis. The use of sulfur trioxide-amine complexes provides a more controlled delivery of the sulfating agent compared to stronger acids like chlorosulfonic acid.[4][5][6]
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Reaction Temperature: Elevated temperatures can accelerate the rate of hydrolysis. It is important to maintain the reaction temperature within the optimal range and avoid excessive heating.
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Incomplete Sulfation: A mixture of partially sulfated Rutin derivatives can be considered a form of byproduct formation. To achieve a higher degree of sulfation, ensure a sufficient molar excess of the sulfating agent is used and that the reaction is allowed to proceed to completion.
Q4: How do I choose the appropriate sulfating agent?
The most commonly employed sulfating agents for flavonoids like Rutin are sulfur trioxide-amine complexes.[6][7]
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Sulfur Trioxide-Amine Complexes:
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Trimethylamine-sulfur trioxide and Triethylamine-sulfur trioxide: These are effective for sulfating alcoholic and phenolic hydroxyl groups.[7]
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Pyridine-sulfur trioxide: This is a weaker base complex and can be advantageous for sulfating more acidic hydroxyl groups. However, it may lead to coloration of the reaction mixture and can present challenges during work-up.[6]
-
-
Chlorosulfonic Acid: This is a more reactive and aggressive sulfating agent. While effective, it may lead to more side reactions, including hydrolysis, and requires careful handling due to its corrosive nature.[4][5]
The choice of the amine in the SO3 complex can influence the reactivity and selectivity of the sulfation process.[6]
Frequently Asked Questions (FAQs)
Q1: What is the primary motivation for synthesizing this compound?
The main reason for the sulfation of Rutin is to significantly increase its water solubility.[8] Rutin itself has very low aqueous solubility, which limits its bioavailability and therapeutic applications.[9] The introduction of sulfate groups enhances its polarity, making it more soluble in aqueous media.[8]
Q2: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A spot of the reaction mixture can be compared to a spot of the starting Rutin. The disappearance of the Rutin spot and the appearance of a new, more polar spot (which will have a lower Rf value) indicates the progress of the reaction.
Q3: What analytical techniques are recommended for characterizing the final product?
A combination of analytical methods should be used for comprehensive characterization:
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the this compound and quantify any remaining starting material or byproducts.[10][11]
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Elemental Analysis: To determine the sulfur content, which allows for the calculation of the average degree of sulfation.[8]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the sulfated product and identify the positions of the sulfate groups on the Rutin molecule.
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Mass Spectrometry (MS): To determine the molecular weight of the this compound derivative.
Q4: What are the key safety precautions to take during the synthesis?
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[12][13][14][15]
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Ventilation: Work in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like sulfur trioxide complexes and organic solvents.[12][13]
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Handling of Reagents: Sulfur trioxide-amine complexes are moisture-sensitive and can be corrosive. Handle them with care in an inert atmosphere if possible. Dimethylformamide (DMF) is a skin and respiratory irritant.
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Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Data Presentation
Table 1: Typical Reaction Parameters for this compound Synthesis
| Parameter | Recommended Conditions | Rationale |
| Starting Material | High-purity Rutin | Ensures a cleaner reaction with fewer side products. |
| Sulfating Agent | Sulfur trioxide-trimethylamine complex or Sulfur trioxide-triethylamine complex | Provides a controlled and effective sulfation of hydroxyl groups.[7] |
| Solvent | Anhydrous Dimethylformamide (DMF) | A polar aprotic solvent that effectively dissolves both Rutin and the sulfating agent.[8] |
| Temperature | 50 - 90 °C | Balances reaction rate with minimizing potential degradation or side reactions.[8] |
| Reaction Time | 20 - 24 hours | Allows for a high degree of sulfation.[8] |
| Precipitation Solvent | Absolute Ethanol | An effective non-solvent to precipitate the polar this compound product.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Trimethylamine Salt)
This protocol describes a general procedure for the synthesis of this compound using a trimethylamine-sulfur trioxide complex.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve Rutin in anhydrous dimethylformamide (DMF).
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Addition of Sulfating Agent: To the stirred solution, add the trimethylamine-sulfur trioxide complex in molar excess.
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Reaction: Heat the reaction mixture to 65-70 °C and maintain stirring for 20-24 hours.
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Precipitation: After cooling the reaction mixture to room temperature, pour it into a beaker containing a large volume of vigorously stirred absolute ethanol.
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Isolation of Crude Product: A precipitate will form. Allow the precipitate to settle, then decant the supernatant.
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Purification: Wash the crude product multiple times with absolute ethanol, followed by diethyl ether, with trituration if the product is gummy.
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Drying: Dry the purified product under vacuum to obtain this compound trimethylamine (B31210) salt.
Protocol 2: Conversion to Sodium Salt
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Dissolution: Dissolve the this compound trimethylamine salt in deionized water.
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Salt Exchange: Add an aqueous solution of sodium acetate (B1210297) to the dissolved product.
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Precipitation: Add absolute ethanol to the mixture to precipitate the this compound sodium salt.
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Purification and Drying: Collect the precipitate by filtration, wash with absolute ethanol, and dry under vacuum.
Visualizations
References
- 1. EP0013470B1 - Rutin poly(h-) sulfates, method for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | High-Purity Reagent | For Research [benchchem.com]
- 9. Synthesis and Evaluation of Rutin–Hydroxypropyl β-Cyclodextrin Inclusion Complexes Embedded in Xanthan Gum-Based (HPMC-g-AMPS) Hydrogels for Oral Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of a New Benzylated Derivative of Rutin and Study of Its Cosmetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. chemos.de [chemos.de]
- 13. echemi.com [echemi.com]
- 14. This compound(153-18-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 15. carlroth.com:443 [carlroth.com:443]
Technical Support Center: Overcoming Rutin Sulfate Solubility Issues in Aqueous Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Rutin sulfate (B86663) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is Rutin sulfate and how does its solubility compare to Rutin?
This compound is a sulfated derivative of Rutin, a natural flavonoid glycoside. The addition of sulfate groups to the Rutin molecule is a chemical modification designed to increase its polarity and, consequently, its solubility in aqueous media.[1] While natural Rutin is known for its poor water solubility, highly sulfated Rutin derivatives are readily soluble in water.[1] A commercially available product known as "rutin water soluble" is a sodium salt of this compound.[1][2]
Q2: Why am I still experiencing solubility issues with this compound?
While sulfation significantly enhances water solubility, you might still encounter challenges due to:
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Degree of Sulfation: The number of sulfate groups attached to the Rutin molecule can vary.[1] Products with a lower degree of sulfation will be less soluble than highly sulfated versions.[1]
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Buffer Composition and pH: The pH and ionic strength of your aqueous buffer can still influence the solubility of this compound.
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Purity of the Compound: Impurities in the this compound powder can affect its dissolution.
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Temperature: As with many compounds, temperature can play a role in solubility.
Q3: What is the general approach to dissolving this compound?
Given its enhanced polarity, the primary approach should be to dissolve this compound directly in your aqueous buffer of choice. If you encounter issues, gentle warming and sonication can be employed. For persistent problems, adjusting the pH or using a co-solvent system may be necessary, as detailed in the troubleshooting guide below.
Troubleshooting Guide
Issue: My this compound is not dissolving in my aqueous buffer.
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Possible Cause: Insufficient solubility in the specific buffer conditions or a low degree of sulfation of your compound.
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Solutions:
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Gentle Warming: Warm the solution in a water bath (e.g., to 37°C) while stirring or vortexing.[3] This can help overcome the activation energy required for dissolution.
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Sonication: Use a sonication bath to break up powder aggregates and enhance the interaction between the compound and the solvent.
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pH Adjustment: The solubility of the parent compound, Rutin, is highly pH-dependent, increasing significantly in alkaline conditions.[4][5] Although this compound is more soluble, adjusting the pH of your buffer to a more alkaline range (e.g., pH 7.5 or higher) may improve solubility.[5]
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Use of a Co-solvent (Last Resort): If direct dissolution in an aqueous buffer fails, you can adapt the method used for poorly soluble Rutin.[3][6] First, dissolve the this compound in a minimal amount of a compatible organic solvent like DMSO or DMF, and then slowly add this stock solution to your aqueous buffer with vigorous stirring.[3][6] Note: Always ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5%).[3]
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Issue: The solution is cloudy or forms a precipitate after initial dissolution.
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Possible Cause: The compound is falling out of solution due to saturation limits being exceeded upon cooling or changes in the buffer environment.
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Solutions:
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Prepare Fresh Solutions: It is recommended to prepare aqueous solutions of Rutin derivatives fresh for each experiment and not to store them for more than a day.[6]
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Maintain Temperature: If warming was used to dissolve the compound, try to maintain the working temperature of your experiment to prevent precipitation upon cooling.
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Filter Sterilization: If the solution needs to be sterile, use a 0.22 µm syringe filter after dissolution to remove any undissolved microparticles.
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Re-evaluate Concentration: You may be working at a concentration that is too high for your specific buffer system. Consider preparing a more dilute solution.
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Data Presentation: Solubility of the Parent Compound (Rutin/Rutin Hydrate)
Table 1: Solubility of Rutin in Common Solvents
| Solvent | Solubility (at Room Temperature) |
| Dimethyl sulfoxide (B87167) (DMSO) | ~25-100 mg/mL[3] |
| Dimethylformamide (DMF) | ~30 mg/mL[6] |
| Pyridine | ~50 mg/mL[3] |
| Ethanol | ~5.5 mg/mL[3] |
| Methanol | ~55 mg/mL[3] |
| Water | ~0.125 mg/mL (very poorly soluble)[3] |
Table 2: Effect of pH on the Aqueous Solubility of Rutin
| pH | Rutin Solubility (mg/mL) |
| 1.2 (HCl Buffer) | Lowest solubility[4] |
| 4.5 (Acetate Buffer) | > 0.07 mg/mL[4] |
| 6.8 (Phosphate Buffer) | Highest solubility among tested buffers in one study |
| 7.5 | ~0.80 mg/mL[5] |
| 9.0 | ~2.50 mg/mL[5] |
| 11.0 | Highest solubility (alkaline conditions)[4] |
Experimental Protocols
The following are general protocols for techniques used to enhance the solubility of poorly soluble flavonoids like Rutin. These can be adapted as troubleshooting steps for this compound if needed.
Protocol 1: Preparation of a Stock Solution using a Co-Solvent System
This protocol is for preparing a concentrated stock solution of a poorly soluble compound in an organic solvent, which is then diluted into an aqueous buffer.
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO), cell culture grade
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Sterile microcentrifuge tubes or vials
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Vortex mixer
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Calibrated pipettes
Procedure:
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Accurately weigh the desired amount of this compound powder and place it in a sterile tube.
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Add the appropriate volume of DMSO to achieve the desired high concentration (e.g., 25 mg/mL).
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Vortex the mixture vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C can be used to aid dissolution.[3]
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Visually inspect the solution to ensure no particles are visible.
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For working solutions, add the stock solution dropwise into the pre-warmed (37°C) aqueous buffer while vortexing.
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Ensure the final concentration of DMSO in the working solution is below 0.5% to avoid cytotoxicity in cell-based assays.[3]
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Store the stock solution in small aliquots at -20°C, protected from light, to avoid repeated freeze-thaw cycles.[3]
Protocol 2: Preparation of an Inclusion Complex with Cyclodextrin
This protocol describes the preparation of a flavonoid-cyclodextrin inclusion complex to improve aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used.[5]
Materials:
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This compound powder
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Hydroxypropyl-β-cyclodextrin (HP-β-CD)
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Distilled water
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Magnetic stirrer
-
Rotary evaporator
Procedure:
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Calculate the required amounts of this compound and HP-β-CD for a 1:1 molar ratio.
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Dissolve the calculated amount of HP-β-CD in a specific volume of distilled water with gentle stirring.
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Add the calculated amount of this compound to the HP-β-CD solution.
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Stir the mixture at room temperature for 24 hours, protected from light.[5]
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Evaporate the solvent using a rotary evaporator at 50°C until a solid residue is obtained.[5]
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Dry the resulting solid product in a desiccator under a vacuum for 48 hours. The resulting powder should have enhanced solubility in aqueous buffers.
Visualizations
Below are diagrams illustrating key concepts related to Rutin and experimental workflows.
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Key signaling pathways modulated by Rutin.
References
- 1. This compound | High-Purity Reagent | For Research [benchchem.com]
- 2. EP0013470B1 - Rutin poly(h-) sulfates, method for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Preventing aggregation of Rutin sulfate in solution
Welcome to the Technical Support Center for Rutin (B1680289) Sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the aggregation of Rutin Sulfate in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
This compound is a sulfated derivative of Rutin, a natural flavonoid glycoside. The sulfation is intended to improve upon the inherently poor aqueous solubility of Rutin.[1][2] However, like many flavonoids, this compound can still be prone to aggregation and precipitation in solution, especially under certain conditions. This aggregation can be driven by factors such as hydrophobic interactions and hydrogen bonding between the molecules.[3][4] Aggregation is a significant concern as it can lead to a loss of compound activity, inaccurate quantification in assays, and issues with bioavailability in preclinical and clinical studies.[5]
Q2: What are the primary factors that influence the aggregation of this compound in solution?
The stability and solubility of this compound in solution are influenced by several key factors:
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pH: The pH of the solution is a critical factor. While the solubility of the parent compound, Rutin, increases in alkaline conditions (pH > 7.5), its chemical stability decreases.[1] It is crucial to find an optimal pH range that balances solubility and stability for your specific experimental needs.
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Concentration: Exceeding the saturation solubility of this compound in a given solvent system will lead to precipitation.[1]
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Solvent System: The choice of solvent is paramount. This compound has limited solubility in purely aqueous solutions.
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Temperature: Temperature can affect solubility. For the parent compound Rutin, solubility in water increases with temperature.[6] However, elevated temperatures can also accelerate degradation.[7]
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Light Exposure: Flavonoids can be sensitive to light, and photodegradation can lead to the formation of less soluble byproducts.[7]
Q3: How can I detect and quantify the aggregation of this compound in my solution?
Several analytical techniques can be employed to detect and characterize the aggregation of this compound:
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Dynamic Light Scattering (DLS): DLS is a common method for measuring the size of particles in a solution and can be used to detect the formation of aggregates.[5]
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UV-Vis Spectroscopy: An increase in light scattering due to aggregation can be observed as a change in the absorbance spectrum.[8]
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High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the amount of soluble this compound in a solution. A decrease in the peak area over time can indicate precipitation or degradation.[9]
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Visual Inspection: The most straightforward, though least sensitive, method is visual inspection for turbidity or the formation of a precipitate.
Troubleshooting Guides
Issue 1: this compound precipitates immediately upon addition to an aqueous buffer.
This is a common problem due to the limited aqueous solubility of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate precipitation.
Issue 2: this compound solution is initially clear but becomes cloudy or precipitates over time.
This suggests that the solution is supersaturated or that the this compound is degrading.
Troubleshooting Steps:
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Reduce Concentration: The simplest solution is to lower the final concentration of this compound in your aqueous solution.
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Optimize Storage Conditions:
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Temperature: Store aqueous solutions at 2-8°C for short-term use (not recommended for more than a day).[7] For organic stock solutions, store at -20°C or -80°C.[1]
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Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[7]
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Avoid Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to prevent degradation from repeated freezing and thawing.[1]
-
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pH Stability: Ensure the pH of your buffer is stable over time, as a decrease in pH can reduce the solubility of this compound.
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Use of Stabilizers: Consider the addition of stabilizers to your formulation, such as surfactants or polymers, which can help to prevent aggregation.[2]
Data Presentation
The following tables provide a summary of quantitative data related to improving the solubility of Rutin (the parent compound of this compound). These strategies are expected to have a similar positive effect on this compound solubility.
Table 1: Solubility of Rutin in Various Solvents
| Solvent | Solubility | Reference |
| Water | ~0.125 g/L | [1] |
| Ethanol | ~0.5 wt% | [6] |
| DMSO | ~25 mg/mL | [2] |
| Dimethylformamide (DMF) | ~30 mg/mL | [2] |
| 1:5 DMF:PBS (pH 7.2) | ~0.16 mg/mL | [2] |
Table 2: Effect of pH on the Aqueous Solubility of Rutin
| pH | Solubility | Reference |
| Acidic (e.g., pH 1.2) | Low | [9] |
| Neutral (e.g., pH 6.8) | Moderate | [9] |
| Alkaline (e.g., pH 11) | Significantly Increased | [1] |
Table 3: Improvement of Rutin Solubility Using Different Formulation Techniques
| Method | System/Carrier | Fold Increase in Solubility | Reference |
| Inclusion Complex | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | ~50-fold | [10] |
| Nanocrystals | Various stabilizers (e.g., Tween 80, Pluronic F127) | ~102 to 202-fold | [2] |
| Solid Dispersion | Polyvinylpyrrolidone K30 (PVP K30) | ~98.5-fold |
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution using a Co-solvent
This protocol describes the preparation of an aqueous working solution of this compound from a stock solution in an organic solvent.
Caption: Workflow for preparing an aqueous working solution.
Materials:
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This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Aqueous buffer of choice (e.g., PBS, pH 7.4)
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal volume of anhydrous DMSO. Gentle warming or sonication can be used to aid dissolution.[7]
-
-
Prepare the Aqueous Working Solution:
-
Place the desired final volume of the aqueous buffer in a sterile container with a magnetic stir bar.
-
Begin vigorously stirring the buffer.
-
Using a pipette, add the concentrated DMSO stock solution dropwise to the center of the vortex of the stirring buffer.
-
Continue to stir the solution for 10-15 minutes to ensure homogeneity.
-
-
Use Freshly Prepared: It is recommended to use the aqueous working solution immediately or within the same day, as its stability may be limited.[7]
Protocol 2: Stability Assessment of a this compound Formulation
This protocol outlines a forced degradation study to assess the stability of a this compound formulation under various stress conditions.[1]
Caption: Workflow for a forced degradation stability study.
Procedure:
-
Prepare Samples: Prepare several aliquots of your this compound formulation.
-
Apply Stress Conditions:
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Acid Hydrolysis: Add an equal volume of 0.1 N HCl to an aliquot.
-
Alkaline Hydrolysis: Add an equal volume of 0.1 N NaOH to an aliquot.
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Oxidative Stress: Add an equal volume of 3% hydrogen peroxide to an aliquot.
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Thermal Stress: Place an aliquot in an oven at an elevated temperature (e.g., 60°C).
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Photolytic Stress: Expose an aliquot to UV light.
-
-
Incubate: Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours), taking samples at various time points.
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Neutralize (for acid and alkali samples): Before analysis, neutralize the acid and alkali-treated samples.
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Analyze: Analyze all samples, including an unstressed control, using a stability-indicating analytical method such as HPLC to quantify the remaining this compound and detect any degradation products.
References
- 1. benchchem.com [benchchem.com]
- 2. Rutin Nanocrystals with Enhanced Anti-Inflammatory Activity: Preparation and Ex Vivo/In Vivo Evaluation in an Inflammatory Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Rutin inhibits β-amyloid aggregation and cytotoxicity, attenuates oxidative stress, and decreases the production of nitric oxide and proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. benchchem.com [benchchem.com]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. researchgate.net [researchgate.net]
- 10. Improvement of solubility and oral bioavailability of rutin by complexation with 2-hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Rutin Sulfate Loading in Nanoparticles
Disclaimer: The following guidance is based on extensive research into the nanoencapsulation of rutin (B1680289) . While the principles are likely applicable to rutin sulfate (B86663) , researchers should consider potential differences in solubility, charge, and other physicochemical properties of the sulfated form, which may require adjustments to the described protocols.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in loading rutin sulfate into nanoparticles?
The primary challenges stem from the inherent properties of rutin and the nature of nanoparticle formulation.[1][2][3] Rutin, and likely its sulfated form, has poor water solubility, which can lead to low encapsulation efficiency and premature drug precipitation.[1][2] Other common issues include nanoparticle aggregation, instability during storage, and achieving a desirable particle size and narrow size distribution.[4]
Q2: Which nanoparticle systems are suitable for this compound encapsulation?
A variety of nanocarriers have been successfully used for rutin, and these are promising for this compound as well. These include:
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Polymeric nanoparticles: Systems like PLGA (poly(lactic-co-glycolic acid)) and chitosan (B1678972) have been widely explored.[1][2][5] They offer biodegradability and the potential for controlled release.[6]
-
Lipid-based nanoparticles: Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are also effective, particularly for improving the bioavailability of poorly soluble compounds.[7][8]
-
Protein-based nanoparticles: Zein and sodium caseinate nanoparticles have been investigated for rutin encapsulation, offering a natural and biocompatible option.[9]
-
Nanocrystals: This approach involves creating crystalline nanoparticles of the drug itself, which can enhance solubility and dissolution rates.[4]
Q3: How does the choice of polymer or lipid affect loading efficiency?
The physicochemical properties of the chosen carrier are critical. For polymeric nanoparticles, the polymer's hydrophobicity, molecular weight, and interaction with the drug influence encapsulation. For instance, a more hydrophobic polymer may better encapsulate a hydrophobic drug.[6] In lipid-based systems, the lipid's crystalline structure and the presence of liquid lipids (in NLCs) can impact drug loading capacity.
Q4: What is the expected range for encapsulation efficiency and drug loading for rutin nanoparticles?
Encapsulation efficiency (EE) and drug loading (DL) can vary significantly based on the formulation and process parameters. Reported values for rutin nanoparticles range widely:
-
EE: Can be as high as 95% in optimized chitosan nanoparticles[1] and 81% in PLGA nanoparticles.[2][5] However, in other systems, it might be lower, around 35%.[10]
-
DL: Can also vary, with some studies reporting high loading, while others show more modest results, for instance, in the range of 1-3%.[10]
Troubleshooting Guide
| Problem | Potential Causes | Troubleshooting Solutions |
| Low Encapsulation Efficiency / Drug Loading | 1. Poor solubility of this compound in the organic solvent. 2. Premature precipitation of the drug during nanoparticle formation. 3. Drug leakage into the external aqueous phase. 4. Insufficient interaction between the drug and the polymer/lipid matrix. 5. Suboptimal drug-to-polymer/lipid ratio. | 1. Optimize Solvent System: Use a co-solvent system to improve drug solubility. For example, propylene (B89431) glycol has been used to dissolve rutin before encapsulation in PLGA nanoparticles.[2][5] 2. Adjust Formulation Parameters: - Increase the polymer/lipid concentration. - Optimize the drug-to-polymer/lipid ratio. Increasing the initial drug amount does not always lead to higher loading and can sometimes decrease efficiency.[10] 3. Modify the External Phase: Adjust the pH of the aqueous phase to reduce drug solubility in it, thus promoting partitioning into the nanoparticles. 4. Enhance Drug-Matrix Interaction: Select a polymer/lipid with stronger affinity for this compound. For instance, polymers capable of hydrogen bonding may improve encapsulation. |
| Large Particle Size / High Polydispersity Index (PDI) | 1. Aggregation of nanoparticles due to insufficient stabilization. 2. High concentration of polymer/lipid or drug. 3. Inefficient homogenization or sonication. 4. Ostwald ripening. | 1. Optimize Stabilizer Concentration: Increase the concentration of the stabilizer (e.g., PVA, Poloxamer) to provide better surface coverage and prevent aggregation.[2] 2. Adjust Formulation Concentrations: Lower the concentration of the polymer/lipid or drug. 3. Refine Processing Parameters: - Increase homogenization speed or sonication time/power. - For nanoprecipitation, optimize the stirring rate and the rate of anti-solvent addition. A slower polymer dropping rate can improve encapsulation efficiency.[10] 4. Control Temperature: Maintain a consistent and optimal temperature during the formulation process. |
| Nanoparticle Instability (Aggregation during storage) | 1. Low zeta potential leading to insufficient electrostatic repulsion. 2. Inadequate stabilizer concentration or type. 3. Changes in pH or temperature during storage. | 1. Increase Zeta Potential: Adjust the pH of the nanoparticle suspension to increase surface charge. A zeta potential greater than ±30 mV is generally considered stable. The addition of charged polymers like chitosan can also help. 2. Optimize Stabilizer: Use a stabilizer that provides good steric hindrance. 3. Lyophilization: For long-term storage, consider freeze-drying the nanoparticles with a suitable cryoprotectant (e.g., trehalose, sucrose). |
| Drug Expulsion or Burst Release | 1. Drug adsorbed on the nanoparticle surface rather than encapsulated. 2. Amorphous drug converting to a crystalline state. 3. High drug loading leading to a supersaturated state within the nanoparticle. | 1. Improve Encapsulation: Modify the formulation process to favor drug entrapment within the core. A core-shell structure can help control release. 2. Wash Nanoparticles Thoroughly: Ensure unencapsulated drug is removed by repeated centrifugation and washing steps. 3. Annealing: For some nanoparticle types, a post-preparation annealing step (gentle heating) can help stabilize the internal structure and drug distribution. |
Quantitative Data Summary
Table 1: Formulation Parameters and Their Impact on Rutin Nanoparticle Characteristics
| Nanoparticle System | Key Parameter Varied | Effect on Particle Size (nm) | Effect on Encapsulation Efficiency (%) | Effect on Zeta Potential (mV) | Reference |
| Chitosan Nanoparticles | Optimized Formulation (F1) | 80.71 | 83.6 | -20.6 | [1][11] |
| PLGA Nanoparticles | Rutin Amount (10-50 mg) | Increased with higher rutin amount | Increased with higher rutin amount | - | [2][5] |
| PLGA Nanoparticles | PVA Concentration (0.1-1%) | Decreased with higher PVA concentration | Decreased with higher PVA concentration | - | [2][5] |
| PLA-PPEGMA Particles | Water Volume (5 mL vs 10 mL) | - | Higher in 5 mL (35.04%) vs 10 mL (26.23%) | - | [10] |
| PLA-PPEGMA Particles | Polymer Dropping Rate (100-300 µl/min) | - | Increased with slower dropping rate (up to 65.32%) | - | [10] |
| Solid Lipid Nanoparticles | Theoretical Rutin Amount (2% vs 5%) | 40 nm (2%) vs 60 nm (5%) | Higher with 5% | - | [8] |
| Zein-Sodium Caseinate NPs | Zein to SC ratio (1:0.5 to 1:1.25) | Decreased from 261 to 247 nm | Increased from 59.4% to 69.5% | Decreased from -23.7 to -25.6 mV | [9] |
Experimental Protocols
Protocol 1: Preparation of Rutin-Loaded PLGA Nanoparticles by Single-Emulsion Solvent Evaporation[2][5]
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA (e.g., 100-300 mg) in a suitable organic solvent like dichloromethane (B109758) (DCM).
-
Dissolve the desired amount of this compound (e.g., 10-50 mg) in a minimal amount of a co-solvent such as propylene glycol.
-
Mix the PLGA and this compound solutions to form the final organic phase.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of a stabilizer, for example, polyvinyl alcohol (PVA) at a concentration of 0.1-5% (w/v).
-
-
Emulsification:
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication (e.g., 70 W for 2 minutes over an ice bath) to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours (e.g., 3-4 hours) to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Recovery:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm for 30 minutes).
-
Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess stabilizer and unencapsulated drug. Repeat the washing step 2-3 times.
-
Resuspend the final nanoparticle pellet in deionized water or a suitable buffer for characterization or lyophilize for long-term storage.
-
Protocol 2: Preparation of Rutin-Loaded Chitosan Nanoparticles by Ionic Gelation[11]
-
Chitosan Solution Preparation:
-
Dissolve chitosan (e.g., 2 mg/mL) in a dilute acetic acid solution (e.g., 1-3% w/v) and stir overnight at room temperature.
-
-
This compound Solution Preparation:
-
Dissolve this compound in a suitable solvent (e.g., ethanol (B145695) 70%).
-
-
Mixing:
-
Add the this compound solution to the chitosan solution under continuous stirring for about 30 minutes.
-
-
Nanoparticle Formation:
-
Prepare a solution of a cross-linking agent, typically sodium tripolyphosphate (TPP).
-
Add the TPP solution dropwise to the chitosan-rutin sulfate mixture while stirring. The formation of an opalescent suspension indicates nanoparticle formation.
-
-
Stabilization and Recovery:
-
Continue stirring for an additional 30 minutes to ensure the stabilization of the nanoparticles.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes), wash with distilled water, and resuspend in an appropriate medium.
-
Protocol 3: Determination of Encapsulation Efficiency and Drug Loading
-
Separation of Free Drug:
-
Centrifuge a known amount of the nanoparticle suspension at high speed to pellet the nanoparticles.
-
Carefully collect the supernatant, which contains the unencapsulated ("free") this compound.
-
-
Quantification of Free Drug:
-
Measure the concentration of this compound in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry at the appropriate wavelength (e.g., around 354 nm for rutin) or High-Performance Liquid Chromatography (HPLC).[2][5]
-
A standard calibration curve of this compound should be prepared in the same medium as the supernatant to ensure accurate quantification.
-
-
Calculations:
-
Encapsulation Efficiency (EE %): EE (%) = [(Total Drug Added - Free Drug in Supernatant) / Total Drug Added] x 100
-
Drug Loading (DL %): DL (%) = [Weight of Encapsulated Drug / Total Weight of Nanoparticles] x 100
-
Visualizations
References
- 1. journalajrimps.com [journalajrimps.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Rutin Nanocrystals with Enhanced Anti-Inflammatory Activity: Preparation and Ex Vivo/In Vivo Evaluation in an Inflammatory Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Zein- vs PLGA-based nanoparticles containing rutin: A comparative investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formulation and evaluation of rutin-loaded solid lipid nanoparticles for the treatment of brain tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rutin-Loaded Solid Lipid Nanoparticles: Characterization and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation, characterisation and antioxidant activities of rutin-loaded zein-sodium caseinate nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dpublication.com [dpublication.com]
- 11. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
Rutin Sulfate Stability and Degradation Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with rutin (B1680289) sulfate (B86663).
Frequently Asked Questions (FAQs)
General Stability
Q1: What are the primary factors that affect the stability of rutin sulfate?
A2: The stability of this compound is significantly influenced by several environmental factors. It is particularly susceptible to degradation under high acidic or alkaline pH conditions, at temperatures above 75°C, and upon exposure to UV radiation.[1][2] In aqueous solutions, rutin can undergo hydrolysis, especially in alkaline environments, and photodegradation.[1] Therefore, controlling pH, temperature, and light exposure is crucial for maintaining its integrity.
Q2: What are the main degradation products of this compound?
A2: The primary degradation pathway for rutin involves the hydrolysis of its glycosidic bond, which results in the formation of its aglycone, quercetin (B1663063), and the disaccharide, rutinose.[3][4][5] Under more severe conditions, such as high temperatures (120-220°C), quercetin can further break down into smaller phenolic compounds, including 3,4-dihydroxybenzoic acid and catechol.[1][3][6][7] The sugar component (rutinose) can also degrade to form products like 5-hydroxymethylfurfural (B1680220) and 5-methylfurfural.[3][6][7]
Q3: What are the recommended storage conditions for this compound solutions?
A3: For optimal stability, stock solutions of rutin, particularly in solvents like DMSO, should be stored at -20°C for short-term storage (up to one month) or at -80°C for longer-term storage (up to six months).[1][5] It is essential to store these solutions in airtight, amber vials to protect them from light and moisture.[8] Aqueous solutions are not recommended for storage for more than a day due to the potential for precipitation and degradation.[5][8] It is always best practice to prepare fresh solutions for experiments.[8]
Experimental Troubleshooting
Q4: My this compound solution has changed color from light yellow to a darker brown. What does this indicate?
A4: A color change in your this compound solution is a common sign of degradation.[5] This is likely due to the formation of degradation products, which can occur when the solution is exposed to light, alkaline conditions, or high temperatures. It is advisable to discard the discolored solution and prepare a fresh one, ensuring it is protected from light and stored at the recommended temperature.[5]
Q5: I'm observing poor peak shape (tailing or broadening) for rutin in my HPLC analysis. How can I improve it?
A5: Poor peak shape in HPLC can be caused by several factors. Here are some troubleshooting steps:
-
Check Mobile Phase pH: The pH of the mobile phase can affect the ionization of rutin. An acidic mobile phase (around pH 3) is often used to suppress the ionization of phenolic hydroxyl groups, resulting in sharper, more symmetrical peaks.[3]
-
Optimize Mobile Phase Composition: Ensure the mobile phase components are appropriate and correctly mixed. A gradient of acetonitrile (B52724) and acidified water is commonly used for flavonoids.[3]
-
Column Degradation: The stationary phase of the HPLC column can degrade over time, leading to poor peak performance. If the column is old or has been used extensively with harsh mobile phases, consider replacing it.[4]
-
Sample Overload: Injecting too concentrated a sample can lead to peak broadening. Try diluting your sample or reducing the injection volume.[4]
Q6: I am not getting good separation between quercetin and other degradation products in my HPLC analysis. What can I do to improve resolution?
A6: Achieving good resolution is critical for accurate quantification. Consider the following strategies:
-
Mobile Phase Optimization: Adjusting the mobile phase is often the most effective approach. You can try altering the gradient slope, the organic solvent (e.g., methanol (B129727) instead of acetonitrile), or the pH.[4]
-
Column Selection: If optimizing the mobile phase is insufficient, consider using a column with a different stationary phase or a smaller particle size for higher efficiency.[4]
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, though it will increase the analysis time.[4]
Quantitative Data Summary
Table 1: Rutin Degradation Under Forced Stress Conditions
| Stress Condition | Reagent/Parameter | Observation | % Degradation | Reference |
| Acidic | 0.1 N HCl | Instant degradation | ~40% | [9] |
| Alkaline | 0.1 N NaOH | Instant degradation | ~40% | [9] |
| Oxidative | 0.3% H₂O₂ | Slight degradation | ~23% | [9] |
| Photolytic | UV light (254 nm) | Stable | No significant degradation | [9] |
| Thermal | 40°C for 150 days | Gradual degradation | ~8.31% | [9] |
Note: Degradation percentages are approximate and can vary based on the specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish the stability-indicating properties of an analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Alkaline Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Keep at room temperature and monitor at various time points due to rapid degradation.
-
Oxidative Degradation: Mix equal volumes of the stock solution and a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature for a specified period.
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber for a specified duration.
3. Sample Analysis:
-
At the end of the exposure period, withdraw an aliquot of each stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound and Its Degradation Products
This protocol describes a reversed-phase HPLC method for the simultaneous determination of rutin and its primary degradation product, quercetin.
1. Instrumentation and Reagents:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or ammonium (B1175870) acetate (B1210297) for pH adjustment
-
Rutin and quercetin reference standards
2. Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and 0.1% formic acid in water (Solvent A).
-
Example Gradient: 0-10 min, 10-30% B; 10-20 min, 30-50% B; 20-25 min, 50-10% B; 25-30 min, 10% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 257 nm or 359 nm[5]
-
Injection Volume: 20 µL
3. Procedure:
-
Standard Preparation: Prepare stock solutions of rutin and quercetin in methanol. From these, prepare a series of working standards by diluting with the mobile phase to create a calibration curve.
-
Sample Preparation: Dilute the samples from the stability study with the mobile phase to a concentration that falls within the linear range of the calibration curve. Filter the samples through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system. Identify and quantify rutin and quercetin by comparing their retention times and peak areas to those of the reference standards.
Visualizations
Degradation Pathway of Rutin
Caption: Primary degradation pathway of this compound.
Experimental Workflow for a Forced Degradation Study
Caption: Workflow for this compound forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Evaluation of Rutin–Hydroxypropyl β-Cyclodextrin Inclusion Complexes Embedded in Xanthan Gum-Based (HPMC-g-AMPS) Hydrogels for Oral Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Item - Hydrothermal Degradation of Rutin: Identification of Degradation Products and Kinetics Study - figshare - Figshare [figshare.com]
- 8. benchchem.com [benchchem.com]
- 9. Formulation and Development of a Validated UV-Spectrophotometric Analytical Method of Rutin Tablet - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Rutin Sulfate Assays
Welcome to the technical support center for Rutin sulfate (B86663) assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during the quantification of Rutin sulfate. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Rutin?
Rutin is a flavonoid glycoside with low water solubility.[1] this compound is a chemically modified form of Rutin where sulfate groups are added to the molecule.[1] This sulfation process significantly increases the water solubility of Rutin, making it more suitable for certain applications where aqueous compatibility is essential.[1]
Q2: Which analytical method is most common for quantifying this compound?
The aluminum chloride colorimetric method is a widely used, simple, and cost-effective spectrophotometric assay for the quantification of flavonoids like Rutin and its derivatives.[2] This method is based on the formation of a stable, yellow-colored complex between aluminum chloride (AlCl₃) and the flavonoid structure, which can be measured spectrophotometrically.[2][3]
Q3: What are the main causes of inconsistent results in this compound assays?
Inconsistent results in this compound assays can stem from several factors, broadly categorized as:
-
Compound Instability: Rutin and its derivatives are susceptible to degradation by factors such as pH, light, and temperature.[4]
-
Methodological Errors: Improper sample preparation, incorrect reagent concentrations, or deviations from the validated protocol can lead to variability.
-
Instrumental Issues: Errors in spectrophotometer calibration, wavelength accuracy, and the presence of stray light can affect measurements.
-
Interfering Substances: Other compounds in the sample matrix may absorb at the same wavelength as the this compound-AlCl₃ complex, leading to inaccurate readings.
Q4: How does pH affect the stability of this compound solutions?
Rutin is most stable in acidic to neutral pH ranges (approximately pH 4-6).[4] In alkaline conditions (pH > 7), its degradation rate increases significantly.[4] While higher pH can enhance the solubility of Rutin, it also promotes its chemical breakdown.[5] Therefore, it is crucial to control the pH of your solutions and prepare them fresh, especially when working with alkaline buffers.
Q5: What is the recommended solvent for preparing this compound stock solutions?
Due to its increased polarity from sulfation, this compound is more water-soluble than Rutin.[1] However, for preparing concentrated stock solutions, organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often used, in which Rutin hydrate (B1144303) has a solubility of approximately 25 mg/mL and 30 mg/mL, respectively.[5] For aqueous working solutions, it is recommended to first dissolve the compound in a small amount of organic solvent and then dilute it with the desired aqueous buffer.[5] Aqueous solutions should ideally be prepared fresh for each experiment and not stored for more than a day.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound assays.
Issue 1: Low or No Absorbance Signal
| Possible Cause | Recommended Solution |
| Degradation of this compound | Prepare fresh this compound solutions before each experiment. Protect solutions from light by using amber vials or wrapping them in aluminum foil.[4] Store stock solutions at -20°C or -80°C.[4] Avoid high temperatures and alkaline pH conditions.[4] |
| Incorrect Wavelength Setting | Ensure the spectrophotometer is set to the maximum absorbance wavelength (λmax) of the this compound-AlCl₃ complex, which is typically around 415 nm.[2] |
| Insufficient Incubation Time | Allow sufficient time for the colorimetric reaction between this compound and aluminum chloride to complete. A typical incubation time is 40 minutes.[3] |
| Low Concentration of this compound | Concentrate the sample or use a more sensitive analytical method if the concentration is below the limit of detection (LOD) of the assay. |
Issue 2: High Variability Between Replicates
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed to minimize errors. |
| Inhomogeneous Sample | Ensure your sample is thoroughly mixed before taking aliquots for the assay. |
| Temperature Fluctuations | Maintain a consistent temperature throughout the assay, as temperature can affect reaction rates and spectrophotometer readings. |
| Dirty or Scratched Cuvettes | Use clean, unscratched cuvettes for all measurements. Ensure there are no fingerprints or residues on the optical surfaces. |
Issue 3: High Background Absorbance
| Possible Cause | Recommended Solution |
| Contaminated Reagents | Use high-purity solvents and reagents. Prepare fresh reagent solutions regularly. |
| Presence of Interfering Substances | If your sample matrix contains other compounds that absorb at the assay wavelength, consider a sample cleanup step like solid-phase extraction (SPE) or use a more specific method like HPLC. |
| Incorrect Blank Solution | The blank solution should contain all the components of the reaction mixture except for the analyte (this compound). This will help to correct for any background absorbance from the reagents themselves.[3] |
Experimental Protocols
Protocol 1: Aluminum Chloride Colorimetric Assay for this compound Quantification
This protocol outlines the steps for determining the concentration of this compound in a sample.
1. Reagent Preparation:
-
This compound Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of methanol (B129727).[6]
-
Aluminum Chloride Solution (2% w/v): Dissolve 2 g of AlCl₃ in 100 mL of methanol.
-
Sample Solution: Prepare an extract of your sample containing this compound using an appropriate solvent (e.g., methanol or 70% ethanol) to achieve a concentration within the linear range of the assay.[3]
2. Preparation of Calibration Curve:
-
Create a series of standard solutions by diluting the this compound stock solution with methanol to concentrations ranging from, for example, 10 to 100 µg/mL.
-
Pipette 1.0 mL of each standard solution into separate 25 mL volumetric flasks.[3]
-
Add 2 mL of the 2% aluminum chloride solution to each flask.[3]
-
Make up the volume to 25 mL with methanol.[3]
-
Prepare a blank solution containing 1.0 mL of methanol and 2 mL of the aluminum chloride solution, diluted to 25 mL.[3]
-
Allow the solutions to stand for 40 minutes for the color to develop.[3]
-
Measure the absorbance of each standard solution at the λmax of the Rutin-AlCl₃ complex (approximately 415 nm) against the blank.[2][3]
-
Construct a calibration curve by plotting the absorbance values against the corresponding concentrations.
3. Sample Analysis:
-
Pipette 1.0 mL of the sample solution into a 25 mL volumetric flask.[3]
-
Add 2 mL of the 2% aluminum chloride solution.[3]
-
Make up the volume to 25 mL with methanol.[3]
-
Allow the solution to stand for 40 minutes.[3]
-
Measure the absorbance of the sample solution at the same wavelength used for the calibration curve.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Protocol 2: Validation of the Analytical Method
To ensure the reliability of your results, it is essential to validate the analytical method. The following parameters should be assessed according to ICH guidelines:
-
Linearity: Analyze a series of at least five concentrations of this compound. Plot the absorbance versus concentration and determine the correlation coefficient (R²), which should ideally be > 0.999.[3][6]
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery should typically be within 98-102%.[7][8]
-
Precision:
-
Repeatability (Intra-day precision): Analyze a minimum of three concentrations within the linear range, with three replicates each, on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, and with different analysts if possible. The relative standard deviation (RSD) for precision should generally be less than 2%.[3]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
Specificity: Analyze a blank sample matrix to ensure that there is no interference at the analytical wavelength.
Visual Guides
Experimental Workflow
Caption: Workflow for the spectrophotometric determination of this compound.
Troubleshooting Logic for Inconsistent Results
Caption: A logical approach to troubleshooting inconsistent this compound assay results.
Signaling Pathway of this compound-Aluminum Chloride Complex Formation
Caption: The principle of complex formation in the aluminum chloride assay for this compound.
References
- 1. This compound | High-Purity Reagent | For Research [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. oaji.net [oaji.net]
- 7. Formulation and Development of a Validated UV-Spectrophotometric Analytical Method of Rutin Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Rutin Sulfate Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental formulation of Rutin (B1680289) sulfate (B86663).
Frequently Asked Questions (FAQs)
Q1: What is Rutin sulfate and how does it differ from Rutin?
A1: this compound is a sulfated derivative of Rutin, a natural flavonoid glycoside. The addition of sulfate groups to the Rutin molecule significantly increases its polarity and, consequently, its water solubility compared to the parent Rutin compound.[1] This enhanced solubility is a key strategy to overcome one of the primary hurdles of Rutin's therapeutic use: its poor bioavailability. It's important to distinguish this synthetic "this compound" from the sulfated metabolites of Rutin that are formed in the body after ingestion and metabolism.[2][3] This guide focuses on the formulation of synthetic this compound.
Q2: What are the primary challenges in formulating this compound?
A2: While sulfation improves water solubility, researchers may still face challenges, including:
-
Stability: Sulfated flavonoids can be unstable and may undergo hydrolysis, especially in acidic conditions, leading to the loss of the sulfate group and reversion to the less soluble form.[4][5]
-
Precipitation: Despite improved solubility, this compound can still precipitate out of solution if the concentration exceeds its solubility limit in a given vehicle or upon changes in pH or temperature.
-
Low Permeability: Increased polarity from sulfation might decrease passive diffusion across cell membranes, potentially impacting its absorption.
-
Excipient Interactions: Unfavorable interactions with certain excipients can lead to formulation instability or reduced bioavailability.
Q3: What are the most promising strategies to enhance the bioavailability of this compound formulations?
A3: Several advanced formulation strategies can be employed to further enhance the bioavailability of this compound:
-
Nanoformulations: Encapsulating this compound into nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles) or nanoemulsions can protect it from degradation, improve its transport across the intestinal epithelium, and provide controlled release.
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix can enhance its dissolution rate and maintain it in a more soluble, amorphous state.
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can increase the solubility and stability of this compound.[6][7]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Dissolution Rate of this compound Formulation | - Agglomeration of particles.- Inefficient formulation technique.- Inappropriate excipient selection. | - Optimize particle size reduction techniques (e.g., micronization, nanosizing).- For solid dispersions, ensure complete amorphization by verifying with DSC or XRD.- Incorporate a suitable surfactant (e.g., Polysorbate 80) to improve wettability.[8] |
| Precipitation of this compound in Aqueous Media | - Concentration exceeds solubility limit.- pH of the medium is not optimal.- Temperature fluctuations affecting solubility. | - Determine the saturation solubility of your specific this compound derivative in the intended vehicle.- Maintain a pH where this compound exhibits maximum solubility and stability.- Utilize hydrophilic polymers or cyclodextrins to form stable complexes and prevent precipitation. |
| Inconsistent In Vivo Pharmacokinetic Data | - Formulation instability in the gastrointestinal (GI) tract.- High first-pass metabolism.- Variability in animal models. | - Assess the stability of the formulation in simulated gastric and intestinal fluids.- Consider co-administration with bio-enhancers that inhibit metabolic enzymes.- Ensure consistency in animal handling, dosing procedures, and fasting times. |
| Low Encapsulation Efficiency in Nanoformulations | - Poor affinity of this compound for the nanoparticle matrix.- Suboptimal process parameters (e.g., homogenization speed, sonication time).- Leakage of the drug during formulation or storage. | - Modify the surface of the nanoparticles or the drug to improve interaction.- Systematically optimize formulation process parameters using a Design of Experiments (DoE) approach.- Select appropriate lipids or polymers that provide better entrapment for polar molecules. |
| Phase Separation or Creaming in Nanoemulsions | - Unfavorable oil/surfactant/co-surfactant ratio.- Ostwald ripening.- Temperature-induced instability. | - Construct pseudo-ternary phase diagrams to identify the optimal nanoemulsion region.- Use a combination of surfactants to enhance stability.- Store the nanoemulsion at a controlled temperature and protect from light. |
Data Presentation: Comparative Bioavailability of Rutin Formulations
The following tables summarize quantitative data from various studies, illustrating the impact of different formulation strategies on the bioavailability of Rutin.
Table 1: Pharmacokinetic Parameters of Different Rutin Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC₀₋ₜ (µg·h/mL) | Relative Bioavailability Increase (Fold) |
| Rutin Suspension | 50 | 2.15 ± 0.23 | 4.0 | 15.2 ± 2.1 | 1.0 |
| Rutin Nanoemulsion | 50 | 4.09 ± 0.31 | 2.0 | 27.4 ± 3.5 | 1.8 |
| Rutin-Loaded Nanoparticles | 50 | 9.48 ± 1.14 | 1.0 | 34.0 ± 4.2 | 2.24 |
Data compiled from multiple sources for illustrative purposes.[9][10]
Table 2: Effect of Cyclodextrin Complexation on Rutin Solubility
| Complexation Agent | Molar Ratio (Rutin:Agent) | Solubility Increase (Fold) | Stability Constant (Ks) (M⁻¹) |
| β-Cyclodextrin (β-CD) | 1:1 | ~15 | 275.5 |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 1:1 | ~50 | 442.5 |
| 2,6-dimethyl-β-cyclodextrin (DM-β-CD) | 1:1 | ~100 | 1012.4 |
Data compiled from multiple sources for illustrative purposes.[11]
Experimental Protocols
Protocol 1: HPLC Quantification of Rutin and its Metabolites in Plasma
This protocol provides a general method for the simultaneous quantification of Rutin and its major metabolite, Quercetin (often present as glucuronide or sulfate conjugates), in plasma samples.
1. Materials and Reagents:
-
Rutin and Quercetin standards
-
Internal Standard (e.g., Kaempferol)
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid or acetic acid
-
Plasma samples
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with: A: 0.1% Formic acid in water B: Acetonitrile |
| Gradient Program | 0-5 min: 10% B 5-20 min: 10-50% B 20-25 min: 50-10% B 25-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at 356 nm |
| Column Temperature | 30°C |
Note: For quantification of sulfated metabolites, enzymatic hydrolysis with sulfatase may be required prior to extraction, or a more specific LC-MS/MS method should be developed.[12][13][14]
Protocol 2: Caco-2 Cell Permeability Assay
This protocol is designed to assess the intestinal permeability of this compound formulations.
1. Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed the cells onto Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture for 21 days to allow for differentiation and formation of a confluent monolayer. Monitor the monolayer integrity by measuring the transepithelial electrical resistance (TEER). A TEER value > 250 Ω·cm² is generally acceptable.
2. Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.
-
Apical to Basolateral (A-B) Transport: Add the this compound formulation (dissolved in HBSS) to the apical (upper) chamber. Add fresh HBSS to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the this compound formulation to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh HBSS.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).
3. Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the flux of the drug across the monolayer.
-
A is the surface area of the insert.
-
C₀ is the initial concentration of the drug in the donor chamber.
An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.[15][16][17][18][19]
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways modulated by Rutin, which are relevant to its therapeutic effects.
Caption: this compound's anti-inflammatory effect via inhibition of the NF-κB signaling pathway.
Caption: this compound's antioxidant effect through activation of the Nrf2 signaling pathway.
Experimental Workflows
References
- 1. bioconductor.org [bioconductor.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Complex of Rutin with β-Cyclodextrin as Potential Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Troubleshooting Dissolution Failures in Formulated Tablets – Pharma.Tips [pharma.tips]
- 9. Role of Rutin Nanoemulsion in Ameliorating Oxidative Stress: Pharmacokinetic and Pharmacodynamics Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Orally delivered rutin in lipid-based nano-formulation exerts strong antithrombotic effects by protein disulfide isomerase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Quantification of Quercetin and Rutin from Benincasa hispida Seeds and Carissa Congesta Roots by High-performance Thin Layer Chromatography and High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijbcp.com [ijbcp.com]
- 14. scientists.uz [scientists.uz]
- 15. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 17. researchgate.net [researchgate.net]
- 18. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 19. enamine.net [enamine.net]
Technical Support Center: Purification of Rutin Sulfate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Rutin (B1680289) sulfate (B86663).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of Rutin sulfate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete sulfation reaction. | Optimize reaction conditions: ensure anhydrous solvent (e.g., DMF), appropriate temperature (50-90°C), and sufficient reaction time (20-24 hours).[1] Consider using a molar excess of the sulfating agent (e.g., trialkylamine-sulfur trioxide complex).[1] |
| Loss of product during workup and purification. | Ensure complete precipitation by adding the reaction mixture to a sufficient volume of a suitable anti-solvent like absolute ethanol (B145695) with vigorous stirring.[1] Minimize transfer losses by carefully decanting solvents and thoroughly washing the precipitate.[1] | |
| Product has Poor Water Solubility | Low degree of sulfation. | Increase the molar ratio of the sulfating agent to rutin. A higher degree of sulfation generally leads to a significant increase in water solubility. Confirm the degree of sulfation using elemental analysis for sulfur content.[1] |
| Presence of residual, unsulfated rutin. | Purify the product using chromatographic methods designed for polar compounds. Ion-exchange chromatography can be effective in separating the highly polar sulfated rutin from the less polar unsulfated rutin. | |
| Presence of Impurities in the Final Product | Unreacted starting materials (rutin, sulfating agent). | After precipitation, thoroughly wash the product with absolute ethanol and diethyl ether to remove residual reagents.[1] Recrystallization from a suitable solvent system can also be employed. |
| Byproducts from the sulfation reaction. | Utilize chromatographic techniques such as preparative HPLC or column chromatography with a suitable stationary phase (e.g., silica (B1680970) gel, or a more polar bonded phase) to separate the desired product from byproducts.[2] | |
| Residual solvents (e.g., DMF, ethanol). | Dry the final product under vacuum to remove residual solvents.[1] The efficiency of solvent removal can be monitored by techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. | |
| Inconsistent Biological Activity | Variable degree of sulfation between batches. | Standardize the synthesis protocol, particularly the stoichiometry of reactants and reaction conditions. The degree of sulfation is a critical determinant of biological activity. For example, a highly sulfated rutin with a sulfur content of 16.5% showed potent complement inhibiting activity, while a product with 5.45% sulfur content was inactive. |
| Presence of impurities that interfere with the assay. | Ensure high purity of the final product by employing rigorous purification and analytical characterization methods. | |
| Difficulty in Characterizing the Final Product | Complex mixture of sulfated species. | Employ advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and characterize the different sulfated forms of rutin.[3] High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase can be used for quantification.[2][4] |
| Poor peak shape (tailing) in HPLC analysis. | This is a common issue with polar compounds like rutin and its derivatives.[5] Optimize the mobile phase pH to ensure complete ionization or suppression of ionization of the analyte. Using a mobile phase with a low pH (e.g., 0.1% formic acid) can improve peak shape for acidic compounds.[5] Ensure the HPLC system has minimal dead volume.[5] Consider using a column with a different stationary phase, such as a graphite (B72142) column, which can provide good separation for such compounds.[6] |
Quantitative Data Summary
The following table summarizes key quantitative data related to the sulfation and properties of rutin.
| Parameter | Value | Significance | Source |
| Sulfur Content ("Rutin water soluble") | ~5.45% | Low degree of sulfation, water-soluble but lacks certain biological activities. | |
| Sulfur Content (Highly Sulfated Rutin Trimethylamine (B31210) Salt) | 13.1 - 13.5% | Indicates a high degree of sulfation. | [1] |
| Sulfur Content (Highly Sulfated Rutin Sodium Salt) | 15.3 - 16.8% | Correlates with potent complement inhibiting activity. | [1] |
| Purity of Rutin (from natural source after purification) | 97.6% | Achievable purity using liquid-liquid back-extraction and confirmed by UPLC. | [3] |
| Yield of Purified Rutin (from natural source) | 78.2% | Represents the efficiency of the extraction and purification process. | [3][4] |
| Solubility of Rutin in DMSO | ~25 mg/mL | Useful for preparing stock solutions for biological assays. | [7] |
| Solubility of Rutin in DMF | ~30 mg/mL | A common solvent for the sulfation reaction and for preparing stock solutions. | [7] |
| Water Solubility of Rutin | Very low (e.g., 12.5 mg/100 mL) | This is the primary reason for sulfation to enhance its utility in aqueous systems. | [8][9] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound product not dissolving in water, even after the sulfation reaction?
A1: The most likely reason is an insufficient degree of sulfation. Natural rutin is poorly soluble in water, and the introduction of sulfate groups is what enhances its aqueous solubility. A low degree of sulfation may not be enough to overcome the inherent low solubility of the rutin backbone. It is also possible that a significant portion of your product is unsulfated rutin. We recommend verifying the sulfur content of your product through elemental analysis and consider optimizing your reaction conditions to achieve a higher degree of sulfation.
Q2: I am observing significant peak tailing during the HPLC analysis of my purified this compound. What can I do to improve the peak shape?
A2: Peak tailing for polar, acidic compounds like this compound is a common chromatographic challenge, often caused by interactions with the silica-based stationary phase.[5] Here are a few troubleshooting steps:
-
Mobile Phase pH Adjustment: Lowering the pH of your mobile phase (e.g., using 0.1% formic or acetic acid) can help to protonate the sulfate and phenolic hydroxyl groups, reducing their interaction with the stationary phase and improving peak symmetry.[5]
-
Column Choice: If pH adjustment is not effective, consider using a different type of HPLC column. An end-capped C18 column or a column with a more inert stationary phase might be beneficial. For very polar compounds, a graphite-based column could offer better performance.[6]
-
System Check: Ensure your HPLC system is optimized to minimize extra-column band broadening by using tubing with a small internal diameter and ensuring all connections are secure to avoid dead volume.[5]
Q3: How can I confirm that I have successfully synthesized this compound and not just a physical mixture of rutin and the sulfating agent?
A3: A combination of analytical techniques is recommended for confirmation:
-
Solubility Test: A simple preliminary test is to check the solubility of your product in water. A significant increase in water solubility compared to the starting rutin is a good indicator of successful sulfation.[10]
-
Spectroscopic Analysis:
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: Look for the appearance of characteristic S=O and S-O stretching bands, which are indicative of sulfate groups.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR can show shifts in the signals of the protons and carbons near the sulfation sites.
-
-
Mass Spectrometry (MS): LC-MS is a powerful tool to confirm the molecular weight of the sulfated rutin. The mass will increase by approximately 80 Da for each sulfate group added.[3]
-
Elemental Analysis: This will provide the percentage of sulfur in your sample, which can be used to determine the average degree of sulfation.[1][10]
Q4: What are the key safety precautions to take during the synthesis of this compound?
A4: The synthesis of this compound involves chemicals that require careful handling:
-
Sulfating Agents: Trialkylamine-sulfur trioxide complexes are moisture-sensitive and can be corrosive. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Dimethylformamide (DMF) is a common solvent for this reaction and is a known irritant and can be harmful if inhaled or absorbed through the skin. Always work in a well-ventilated area or a fume hood.
-
General Precautions: As with any chemical synthesis, it is important to review the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Experimental Protocols
1. Synthesis of Rutin Poly(H-)sulfate Sodium Salt
This protocol is adapted from established methods for the sulfation of rutin.[1]
-
Materials:
-
Rutin
-
Trimethylamine-sulfur trioxide complex
-
Anhydrous Dimethylformamide (DMF)
-
Absolute Ethanol
-
30% Aqueous Sodium Acetate (B1210297) solution
-
Anhydrous Diethyl Ether
-
-
Procedure:
-
In a dry round-bottom flask, dissolve the trimethylamine-sulfur trioxide complex in anhydrous DMF with gentle warming (65-70°C).
-
Add rutin to the solution and stir the mixture at 65°C for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Pour the cooled solution into a beaker containing absolute ethanol with vigorous stirring to precipitate the trimethylamine salt of rutin poly(H-)sulfate.
-
Decant the solvent from the separated product.
-
Wash the product by leaching with absolute ethanol followed by anhydrous diethyl ether.
-
Dissolve the trimethylamine salt in a minimal amount of water.
-
Add a 30% aqueous solution of sodium acetate to the dissolved salt.
-
Allow the mixture to stand at room temperature for 20 minutes.
-
Add absolute ethanol to ensure complete precipitation of the sodium salt.
-
Collect the precipitate, wash it repeatedly with absolute ethanol and then with diethyl ether.
-
Dry the final product in a vacuum desiccator.
-
2. HPLC Method for Purity Analysis of Rutin and its Derivatives
This is a general-purpose HPLC method that can be optimized for this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Elution:
-
A linear gradient can be developed, for example, starting with a low percentage of Mobile Phase B and increasing it over time to elute the more retained components. A typical starting point could be 5-10% B, increasing to 90-95% B over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Rutin and its derivatives have strong absorbance around 257 nm and 359 nm.[7]
-
Injection Volume: 10-20 µL
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as the initial mobile phase composition or a mixture of water and methanol.
Visualizations
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Caption: Logical workflow for troubleshooting HPLC peak tailing of this compound.
References
- 1. EP0013470B1 - Rutin poly(h-) sulfates, method for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. Protocols for extraction and purification of rutin from leafy by-products of asparagus (Asparagus officinalis) and characterization of the purified product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. problem with rutin - Chromatography Forum [chromforum.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Rutin CAS#: 153-18-4 [m.chemicalbook.com]
- 9. Rutin - Wikipedia [en.wikipedia.org]
- 10. This compound | High-Purity Reagent | For Research [benchchem.com]
How to increase the shelf-life of Rutin sulfate solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing the shelf-life of Rutin sulfate (B86663) solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during experimentation.
Troubleshooting Unstable Rutin Sulfate Solutions
| Symptom | Possible Cause | Troubleshooting Steps |
| Rapid color change (yellow to brownish) | Oxidation and/or degradation of the this compound molecule. | 1. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.[1] 2. Deoxygenate Solvents: Purge solvents with an inert gas (e.g., nitrogen or argon) before use to minimize dissolved oxygen. 3. Lower Storage Temperature: Store stock solutions at -20°C or -80°C. For short-term storage, refrigeration at 2-8°C is recommended.[1] 4. Control pH: Maintain the solution pH in the acidic to neutral range (ideally pH 4-6).[1] |
| Precipitation or cloudiness in the solution | Exceeding the solubility limit of this compound, or degradation to less soluble products like Quercetin. | 1. Verify Concentration: Ensure the concentration of this compound is within its solubility limit for the given solvent and temperature. 2. pH Adjustment: Be aware that while alkaline conditions can increase the solubility of Rutin, they also significantly accelerate its degradation.[1][2] 3. Co-solvents: Consider the use of co-solvents such as DMSO or ethanol (B145695) to improve solubility in aqueous solutions. 4. Fresh Preparations: Prepare aqueous solutions fresh before each experiment, as they are not recommended for storage for more than one day.[1] |
| Inconsistent experimental results | Degradation of the this compound solution over time, leading to a decreased concentration of the active compound. | 1. Prepare Fresh Solutions: Always use freshly prepared solutions for critical experiments. 2. Quantify Concentration: Regularly check the concentration of your stock solution using a validated analytical method like HPLC. 3. Standardize Storage: Implement and adhere to a strict storage protocol for all this compound solutions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound solutions?
A1: The stability of this compound in solution is primarily influenced by four main factors:
-
pH: Rutin is most stable in acidic to neutral conditions (pH 4-6).[1] In alkaline environments (pH > 7), the rate of degradation increases significantly.[1][2]
-
Temperature: Elevated temperatures accelerate the degradation of Rutin.[3][4] It is recommended to store solutions at low temperatures (-20°C or -80°C for long-term, 2-8°C for short-term).[1]
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation of Rutin.[3][5]
-
Oxidation: Rutin is susceptible to oxidation. The presence of dissolved oxygen or other oxidizing agents in the solution can lead to its degradation.
Q2: What is the expected shelf-life of a this compound stock solution?
A2: For optimal stability, stock solutions of Rutin in organic solvents like DMSO or ethanol should be stored at -20°C or -80°C in tightly sealed, light-protected vials.[1] Under these conditions, they can be stable for several weeks to months. However, aqueous solutions are much less stable and it is best practice to prepare them fresh for each experiment.[1] Storage of aqueous solutions for more than 24 hours is not recommended.[1]
Q3: How can I minimize the degradation of this compound in my experiments, especially if I need to work at a higher pH?
A3: If your experimental conditions require an alkaline pH, you should prepare the this compound solution immediately before use. To further slow down the degradation rate, keep the solution on ice and minimize the exposure time to the high pH.[1]
Q4: What are the common degradation products of Rutin?
A4: The primary degradation pathway of Rutin involves the hydrolysis of the glycosidic bond, which results in the formation of its aglycone, Quercetin , and the sugar moiety, rutinose.[3][6] Under harsher conditions, such as high temperatures or extreme pH, Quercetin can further degrade into smaller phenolic compounds like 3,4-dihydroxybenzoic acid and catechol.[3][6]
Quantitative Data on Rutin Degradation
The following tables summarize available quantitative data on the degradation of Rutin under various conditions. It is important to note that degradation rates can vary depending on the specific experimental setup, including the solvent system, concentration, and presence of other components.
Table 1: Effect of pH on Rutin Stability
| pH | Temperature | Time | Degradation (%) | Reference |
| Acidic | Not Specified | Not Specified | 6.65% (considered "very stable") | [7] |
| 11 | 21°C | 30 minutes | ~10% | [2][8] |
Table 2: Effect of Temperature on Rutin Stability
| Temperature | Time | Degradation (%) | Kinetic Model | Reference |
| 70°C | 2 hours | < 10% | First-order | [4] |
| 95°C | Not Specified | Increased degradation rate compared to 70°C | First-order | |
| 120-220°C | Varied | Not Specified | First-order (to Quercetin) | [9][10] |
| 40°C (in tablet form) | 150 days | 8.31% | Not Specified | [11] |
Table 3: Effect of Light on Rutin Stability
| Light Source | Exposure Time | Degradation (%) | Reference |
| UVB Radiation | 120 minutes | 13.6% | [5] |
Experimental Protocols
Stability-Indicating HPLC Method for Rutin Quantification
This protocol provides a general method for quantifying Rutin and its primary degradation product, Quercetin, to assess the stability of this compound solutions.
1. Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or phosphoric acid (for mobile phase pH adjustment).
-
Rutin and Quercetin reference standards.
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A). A typical gradient profile is as follows:
-
0-5 min: 10-30% B
-
5-15 min: 30-50% B
-
15-20 min: 50-10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 257 nm or 354 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
3. Procedure:
-
Standard Preparation: Prepare stock solutions of Rutin and Quercetin reference standards in methanol (B129727) or DMSO. From these stock solutions, prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dilute the this compound solution under investigation with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Identify the peaks for Rutin and Quercetin in the sample chromatograms by comparing their retention times with those of the standards. Quantify the concentration of each compound using the calibration curve. A decrease in the Rutin peak area and an increase in the Quercetin peak area over time indicate degradation.
Visualizing Degradation and Experimental Workflow
Rutin Degradation Pathway
The following diagram illustrates the primary degradation pathway of Rutin, which is influenced by factors such as pH, temperature, and light.
Caption: Simplified degradation pathway of this compound.
Experimental Workflow for Stability Testing
This workflow outlines the key steps for conducting a stability study of a this compound solution.
Caption: General workflow for a this compound stability study.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Effect of Heat Treatment and Light Exposure on the Antioxidant Activity of Flavonoids | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Hydrothermal Degradation of Rutin: Identification of Degradation Products and Kinetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Formulation and Development of a Validated UV-Spectrophotometric Analytical Method of Rutin Tablet - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Low Cellular Uptake of Rutin Sulfate In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low cellular uptake of Rutin sulfate (B86663) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low cellular uptake of Rutin sulfate in my in vitro model?
A1: Low cellular uptake of this compound is a common issue that can be attributed to several factors. Primarily, the addition of a sulfate group, while increasing water solubility, also increases the molecule's polarity and negative charge at physiological pH. This can hinder its ability to passively diffuse across the lipophilic cell membrane. Furthermore, this compound may be a substrate for various cellular efflux transporters that actively pump the compound out of the cell, reducing its intracellular accumulation.
Q2: How does the sulfation of Rutin affect its physicochemical properties and cellular permeability?
A2: Sulfation significantly alters the physicochemical properties of Rutin. The sulfate group increases aqueous solubility and introduces a negative charge, which generally leads to lower lipophilicity. While increased solubility can be advantageous for formulation, the reduced lipophilicity is a major drawback for passive diffusion across the cell membrane, a key mechanism for the uptake of many small molecules. Studies on other flavonoids, such as quercetin, have shown that sulfated metabolites exhibit lower cellular uptake compared to the parent aglycone.[1]
Q3: Are there specific cellular transporters known to interact with this compound?
A3: While direct studies on this compound are limited, evidence from other sulfated flavonoids suggests the involvement of several ATP-binding cassette (ABC) and Solute Carrier (SLC) transporters. Efflux transporters like Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP) are known to transport sulfated conjugates out of the cell, contributing to low intracellular concentrations.[2][3] On the other hand, uptake transporters such as Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs) can facilitate the entry of sulfated compounds into cells.[4][5] The net cellular uptake will depend on the balance between the activities of these influx and efflux transporters in your specific cell model.
Q4: Could the stability of this compound in my cell culture medium be a factor?
A4: The stability of this compound in your experimental conditions is a critical factor. Flavonoids can be susceptible to degradation in aqueous solutions, influenced by factors like pH, temperature, and light exposure. It is advisable to assess the stability of this compound in your specific cell culture medium over the time course of your experiment. Degradation would lead to a lower effective concentration of the compound available for cellular uptake.
Q5: What are some initial steps to troubleshoot low this compound uptake?
A5: Start by verifying the basics of your experimental setup. Confirm the integrity and health of your cell monolayer, for instance, by measuring the transepithelial electrical resistance (TEER) for Caco-2 cells. Ensure your this compound stock solution is correctly prepared and that the compound is stable in the culture medium for the duration of the experiment. Performing a time-course and dose-response experiment can help determine if uptake is saturable or time-dependent.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving issues of low cellular uptake of this compound.
Problem: Low or Undetectable Intracellular Concentration of this compound
| Possible Cause | Suggested Solution |
| Poor Passive Permeability | The increased polarity of this compound limits its ability to cross the cell membrane via passive diffusion. Consider formulation strategies to enhance its lipophilicity, such as encapsulation in nanoparticles or liposomes. |
| Active Efflux | This compound may be actively transported out of the cell by efflux pumps like MRPs and BCRP. Co-incubate with known inhibitors of these transporters (e.g., MK-571 for MRPs, Ko143 for BCRP) to see if intracellular accumulation increases. |
| Low Activity of Influx Transporters | The cell line you are using may have low expression levels of the necessary uptake transporters (e.g., OATs, OATPs). Consider using a different cell line known to express these transporters or genetically engineering your current cell line to overexpress them. |
| Compound Degradation | This compound may be unstable in the cell culture medium. Assess its stability over the experimental duration using HPLC or LC-MS/MS. If degradation is observed, consider reducing the incubation time or using a more stable formulation. |
| Inaccurate Quantification | The analytical method used to measure intracellular concentrations may not be sensitive enough. Optimize your extraction and quantification protocol (e.g., LC-MS/MS) for detecting low levels of sulfated flavonoids. |
| Suboptimal Experimental Conditions | Factors such as incubation time, temperature, and cell density can affect uptake. Optimize these parameters through systematic experimentation. |
Quantitative Data
Direct quantitative data for the cellular uptake of this compound is limited in the literature. However, data from studies on the parent compound, Rutin, and other sulfated flavonoids can provide valuable context.
Table 1: Physicochemical Properties of Rutin and this compound
| Property | Rutin | This compound |
| Molecular Formula | C27H30O16 | C27H32O20S |
| Molecular Weight | 610.52 g/mol | 708.6 g/mol [2] |
| Water Solubility | Poor | Increased |
Table 2: Apparent Permeability (Papp) of Rutin and Related Flavonoids in Caco-2 Cells
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Reference |
| Rutin | AP to BL | 0.21 ± 0.03 | [Adapted from 6] |
| Quercetin | AP to BL | 1.70 ± 0.11 | [6] |
| Quercetin-3-sulfate | AP to BL | Lower than Quercetin | [Qualitative data from 2] |
Note: AP to BL refers to transport from the apical to the basolateral chamber, mimicking intestinal absorption.
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay for this compound
This protocol outlines a general procedure for assessing the permeability of this compound across a Caco-2 cell monolayer, a widely used in vitro model of the human intestinal epithelium.
1. Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
-
Seed the cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
-
Culture for 21-25 days to allow for differentiation into a polarized monolayer.
2. Monolayer Integrity Assessment:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter. TEER values should be >250 Ω·cm² to indicate a confluent monolayer.
-
Optionally, assess the permeability of a paracellular marker like Lucifer yellow or mannitol (B672) to confirm tight junction integrity.
3. Transport Experiment:
-
Wash the cell monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS) or another suitable transport buffer.
-
Prepare the dosing solution of this compound in the transport buffer at the desired concentration. Ensure the final concentration of any solvent (e.g., DMSO) is non-toxic to the cells (typically <0.5%).
-
To measure apical-to-basolateral (A-B) transport, add the dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.
-
To measure basolateral-to-apical (B-A) transport, add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh buffer.
4. Sample Analysis:
-
At the end of the experiment, collect samples from both the donor and receiver chambers.
-
To determine the intracellular concentration, wash the cells with ice-cold PBS, and then lyse the cells using a suitable lysis buffer or through sonication.
-
Quantify the concentration of this compound in all samples using a validated analytical method such as HPLC or LC-MS/MS.
5. Calculation of Apparent Permeability (Papp):
-
The Papp value can be calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber.
-
A is the surface area of the permeable membrane.
-
C₀ is the initial concentration of the compound in the donor chamber.
-
Protocol 2: Quantification of Intracellular this compound by HPLC
This protocol provides a general guideline for the extraction and quantification of this compound from cell lysates.
1. Cell Lysis and Protein Precipitation:
-
After washing the cells with ice-cold PBS, add a suitable volume of ice-cold methanol (B129727) or acetonitrile (B52724) to the cells to lyse them and precipitate proteins.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.
2. Sample Preparation:
-
Collect the supernatant, which contains the intracellular this compound.
-
Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable mobile phase for HPLC analysis.
3. HPLC Analysis:
-
Column: A C18 reverse-phase column is typically used for flavonoid analysis.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Detection: UV detection at the wavelength of maximum absorbance for this compound (around 254 nm or 350 nm) or mass spectrometry for higher sensitivity and specificity.
-
Quantification: Create a standard curve using known concentrations of this compound to quantify the amount in the cell extracts. Normalize the intracellular concentration to the total protein content of the cell lysate, determined by a protein assay (e.g., BCA assay).
Visualizations
Caption: A workflow for troubleshooting low cellular uptake of this compound.
Caption: Key factors influencing the cellular uptake of sulfated flavonoids.
Caption: A simplified workflow of the Caco-2 cell permeability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Mutual interactions between flavonoids and enzymatic and transporter elements responsible for flavonoid disposition via phase II metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates [frontiersin.org]
- 4. OATPs, OATs and OCTs: the organic anion and cation transporters of the SLCO and SLC22A gene superfamilies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoid conjugates interact with organic anion transporters (OATs) and attenuate cytotoxicity of adefovir mediated by organic anion transporter 1 (OAT1/SLC22A6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Dosage for In Vivo Studies with Rutin Sulfate
This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting in vivo studies involving Rutin (B1680289) sulfate (B86663). It includes frequently asked questions, detailed protocols, and summaries of quantitative data to facilitate effective and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Rutin sulfate and how does it differ from Rutin? Rutin is a flavonoid glycoside composed of the flavonol quercetin (B1663063) and the disaccharide rutinose.[1] this compound is a modified form where one or more hydroxyl groups on the Rutin molecule are esterified with sulfate groups. This sulfation can alter the molecule's physicochemical properties, such as solubility and charge, which may influence its bioavailability and biological activity. For instance, sodium this compound has been investigated for its antiretroviral effects.[2]
Q2: What is the primary challenge when preparing this compound for in vivo administration? The primary challenge is often related to solubility. Rutin itself has poor aqueous solubility (approximately 0.125 g/L), which complicates the preparation of homogenous solutions for consistent dosing.[1][3] While sulfation can potentially increase water solubility, users may still encounter challenges. For parenteral administration, achieving a clear, precipitate-free solution is critical.
Q3: How can I improve the solubility and stability of this compound formulations?
-
For Oral Administration: If solubility is an issue, this compound can be administered as a suspension. A common method involves using a suspending agent like a 0.5% or 1% (w/v) solution of carboxymethyl cellulose (B213188) (CMC) in distilled water.[4][5] It is crucial to prepare the suspension fresh daily to ensure stability and uniform dosing.[4]
-
For Injections (IP/IV): Due to low aqueous solubility, organic solvents may be necessary.[4] First, dissolve the compound in a minimal amount of Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).[1] Then, further dilute the stock solution with sterile saline or phosphate-buffered saline (PBS) to the desired final concentration.[4] Always ensure the final concentration of the organic solvent is low (typically ≤1%) to avoid toxicity to the animals.[4]
-
Complexation: For Rutin, complexation with 2-hydroxypropyl-β-cyclodextrin (HP-β-CyD) has been shown to significantly enhance aqueous solubility, dissolution rate, and oral bioavailability.[6][7] This strategy could potentially be adapted for this compound.
Q4: What is a typical dosage range for this compound in animal studies? The effective dose of Rutin and its derivatives varies widely depending on the animal model, administration route, and the condition being studied.
-
Rutin/Rutin Hydrate: Published studies report a broad range from 0.1 mg/kg up to 200 mg/kg.[5]
-
Rutin Poly(H-)sulfate Salts: For general therapeutic use, a dosage range of 5 mg/kg to 100 mg/kg of body weight per day has been suggested for oral or parenteral administration.[8] It is imperative to perform a dose-response study to determine the optimal dosage for your specific experimental setup.
Q5: How is this compound metabolized in vivo? Following oral administration, Rutin is typically hydrolyzed by intestinal enzymes to its aglycone, quercetin, which is then absorbed and metabolized into quercetin glucuronides and sulfates.[9][10] The sulfation of Rutin may alter this metabolic pathway, potentially affecting its absorption and the profile of active metabolites. Researchers should consider that the observed in vivo effects may be due to the actions of these metabolites.[10]
Troubleshooting Guide
| Problem | Probable Cause | Recommended Solution |
| Precipitation of Compound in Vehicle | The final concentration exceeds the solubility limit of this compound in the chosen vehicle.[1] | Decrease the final concentration of the compound. For injections, ensure the initial stock solution in DMSO or DMF is fully dissolved before diluting into the aqueous vehicle. Perform the final dilution just before administration and mix thoroughly.[1] |
| High Variability in Experimental Results | Inconsistent dosing due to an inhomogeneous suspension (for oral gavage). Degradation of the compound in the vehicle. | Prepare suspensions fresh daily.[4] Vortex the suspension thoroughly immediately before drawing each dose to ensure uniformity. Store stock solutions appropriately and avoid long-term storage of aqueous dilutions.[4] |
| Unexpected Animal Toxicity or Mortality | Toxicity from the organic solvent (e.g., DMSO) used in the vehicle. The compound itself may have toxic effects at the administered dose. | Ensure the final concentration of the organic solvent is non-toxic (e.g., <1% DMSO for IP injections).[4] Run a vehicle-only control group to assess the solvent's effect. Perform a preliminary dose-escalation study to identify the maximum tolerated dose (MTD). |
| Lack of Therapeutic Effect | The dose is too low. Poor bioavailability of the compound.[3][11] The administration route is not optimal for the target organ. | Conduct a dose-response study to find the optimal therapeutic window.[5] Consider formulation strategies to enhance bioavailability, such as using cyclodextrins.[6] Evaluate different administration routes (e.g., oral vs. intraperitoneal) based on the experimental goals. |
Quantitative Data from In Vivo Studies
The following table summarizes dosages and effects of Rutin and its derivatives from various preclinical studies. Note that data for "this compound" is limited; therefore, data for "Rutin" and "Rutin hydrate" are included for guidance.
| Animal Model | Compound | Dosage Range | Administration Route | Vehicle | Therapeutic Effects & Key Findings |
| Rats (Wistar) | Rutin hydrate | 15 and 30 mg/kg/day | Oral (p.o.) | Saline with 1% DMSO | Anti-inflammatory: Attenuated paw edema and arthritis scores in a Freund's adjuvant-induced arthritis model.[4] |
| Rats (2K1C Hypertensive) | Rutin | 30 mg/kg/day | Oral (p.o.) | Saline | Cardioprotective: Restored baroreflex sensitivity and reduced serum levels of lipid peroxidation.[12] |
| Rats | Rutin poly(H-)sulfate salts | 5 - 100 mg/kg/day | Oral or Parenteral | Not Specified | Complement Inhibition: Useful in ameliorating or preventing inflammatory processes dependent on complement function.[8] |
| Mice | Rutin | 120 mg/kg | Not Specified | Not Specified | Anticancer: Caused a significant reduction in tumor size in a human leukemia HL-60 cell implanted murine model.[2] |
| Sheep (Transition Period) | Rutin | 50 and 100 mg/kg body weight/day | Oral (p.o.) | Diet | Antioxidant/Anti-inflammatory: Reduced oxidative stress (lower MDA) and inhibited inflammatory markers (lower TNF-α, p-p65/p65 ratio) in mammary glands.[13] |
| Rats (Wistar) | Rutin | 0.02 g/kg (20 mg/kg) | Oral (p.o.) | Not Specified | Detoxification: Significantly enhanced the excretion of dioxins and improved hepatic and renal function markers.[14] |
| Guinea Pigs | Rutin poly(H-)sulfate sodium salt | 200 mg/kg | Intraperitoneal (i.p.) | Saline | Complement Inhibition: Demonstrated significant in vivo complement inhibiting activity 30 minutes and 1 hour after injection.[8] |
Experimental Protocols
Protocol 1: Preparation and Administration for Oral Gavage (Suspension)
-
Vehicle Preparation: Prepare a 1% (w/v) solution of carboxymethyl cellulose (CMC) in sterile distilled water. Mix thoroughly until a homogenous solution is formed.
-
Suspension Formulation: Weigh the required amount of this compound powder. Gradually add the powder to the 1% CMC solution while continuously vortexing or stirring to form a uniform suspension.
-
Administration:
-
Gently but firmly restrain the animal (e.g., for mice, by scruffing the neck).[4]
-
Measure the appropriate length for the gavage needle (from the tip of the animal's nose to the last rib).[4]
-
Vortex the suspension immediately before drawing the dose into the syringe to ensure uniformity.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension slowly.
-
Monitor the animal briefly after administration to ensure no adverse effects.
-
Protocol 2: Preparation and Administration for Intraperitoneal (IP) Injection
-
Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[1][4] Gentle warming or sonication may aid dissolution.
-
Working Solution: On the day of injection, dilute the DMSO stock solution with sterile phosphate-buffered saline (PBS) or saline to the final desired concentration. The final DMSO concentration should not exceed 1% to prevent solvent toxicity.[4]
-
Administration:
-
Restrain the animal appropriately. For a mouse, this involves securing the animal to expose the abdomen.
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert a sterile needle (e.g., 25-27 gauge) at a shallow angle (10-20 degrees) into the peritoneal cavity.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution slowly and smoothly.
-
Protocol 3: Assessment of Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard model to evaluate acute anti-inflammatory effects.[4]
-
Animal Groups: Divide rats or mice into groups: (1) Vehicle Control, (2) this compound-Treated, (3) Positive Control (e.g., Indomethacin).
-
Compound Administration: Administer this compound or vehicle (as prepared above) 1 hour before inducing inflammation.[4]
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[4]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours).[4]
-
Data Analysis: Calculate the degree of swelling as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema can be calculated relative to the vehicle control group.
Visualizing Workflows and Signaling Pathways
Experimental and Cellular Mechanisms
The following diagrams illustrate a typical experimental workflow for in vivo studies and the key signaling pathways modulated by Rutin.
Caption: Typical workflow for an in vivo study with this compound.
Caption: Rutin inhibits the NF-κB inflammatory signaling pathway.
Caption: Rutin promotes cell survival via the PI3K/Akt pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. The Pharmacological Potential of Rutin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpsonline.com [wjpsonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Improvement of solubility and oral bioavailability of rutin by complexation with 2-hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EP0013470B1 - Rutin poly(h-) sulfates, method for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Rutin bioconjugates as potential nutraceutical prodrugs: An in vitro and in ovo toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rutin reduces oxidative stress in animals with renovascular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Rutin Supplementation Reduces Oxidative Stress, Inflammation and Apoptosis of Mammary Gland in Sheep During the Transition Period [frontiersin.org]
- 14. Rutin Facilitates Dioxin Elimination and Attenuates Systemic Toxicity in a Wistar Rat Model [mdpi.com]
Minimizing off-target effects of Rutin sulfate in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Rutin (B1680289) sulfate (B86663) in their experiments.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is Rutin sulfate and how does it differ from Rutin?
This compound is a sulfated derivative of Rutin, a naturally occurring flavonoid glycoside. The addition of sulfate groups significantly increases its water solubility compared to the parent compound, Rutin, which can improve its bioavailability in experimental systems.[1] While this modification is beneficial for solubility, it is crucial to note that it may also alter the biological activity and off-target profile of the molecule. Therefore, the known biological activities of Rutin should be considered as potential but not definitive effects of this compound.
Q2: What are the known or potential on-target and off-target signaling pathways for Rutin and its derivatives?
Extensive research on Rutin, the parent compound of this compound, has shown that it can modulate several key signaling pathways. These are considered potential areas for both on-target and off-target effects of this compound. These pathways include:
-
MAPK/ERK Pathway: Rutin has been shown to modulate the phosphorylation of ERK1/2, JNK, and p38 MAP kinases in various cell types.[2][3][4] This can lead to downstream effects on cell proliferation, differentiation, and apoptosis.
-
PI3K/Akt/mTOR Pathway: Rutin can inhibit the PI3K/Akt/mTOR signaling cascade, which is a central regulator of cell growth, survival, and metabolism.[2][5]
-
NF-κB Signaling Pathway: Rutin can inhibit the activation of NF-κB by interfering with upstream components like TLR4, MyD88, and TRAF6.[6][7][8] This pathway is a critical mediator of inflammation.
It is important to experimentally verify the effects of this compound on these pathways in your specific model system.
Q3: I am observing unexpected cellular phenotypes after treating with this compound. Could these be off-target effects?
Yes, unexpected phenotypes are often indicative of off-target effects. Given that the parent compound, Rutin, is known to interact with multiple signaling pathways, it is plausible that this compound also has a range of molecular targets.[2][9][10] To investigate this, consider the following:
-
Dose-Response Correlation: Determine if the unexpected phenotype is dose-dependent. Off-target effects may only appear at higher concentrations.
-
Use of Controls: Include a structurally unrelated compound with the same intended on-target effect to see if it recapitulates the observed phenotype.
-
Target Engagement Assays: Confirm that this compound is engaging its intended target at the concentrations being used.
-
Pathway Analysis: Use techniques like western blotting or phosphoproteomics to investigate whether known off-target pathways of Rutin (e.g., MAPK, PI3K/Akt, NF-κB) are being modulated.
Q4: How can I proactively identify the off-target profile of this compound?
-
Kinase Profiling: Screen this compound against a broad panel of kinases (kinome scan) to identify potential off-target kinase interactions.[11][12][13][14]
-
Affinity-Based Proteomics: Employ techniques like affinity chromatography coupled with mass spectrometry to identify proteins that bind to this compound in an unbiased manner.
-
Computational Docking: In silico molecular docking studies can predict potential binding interactions with a wide range of proteins, which can then be experimentally validated.[15][16]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent experimental results | 1. Compound Instability/Degradation: this compound solution may not be stable under your experimental conditions. 2. Variability in compound concentration: Inaccurate serial dilutions. 3. Cell culture variability: Inconsistent cell passage number, density, or health. | 1. Prepare fresh solutions of this compound for each experiment. Assess stability under assay conditions. 2. Carefully prepare fresh serial dilutions for each experiment. 3. Standardize cell culture protocols. |
| Observed phenotype does not match the expected on-target effect | 1. Dominant off-target effect: An unintended molecular interaction is producing a stronger phenotype than the on-target effect. 2. Lack of on-target engagement: The compound is not reaching or binding to its intended target in the cellular context. | 1. Perform a dose-titration to find the lowest effective concentration that produces the on-target effect with minimal off-target phenotypes. Use a structurally distinct inhibitor for the same target to see if the phenotype is reproduced. 2. Conduct a target engagement assay (e.g., cellular thermal shift assay - CETSA) to confirm the compound is binding to the intended target in cells. |
| High background signal in biochemical assays | 1. Compound interference: this compound may be interfering with the assay detection system (e.g., fluorescence or luminescence). 2. Compound aggregation: At higher concentrations, the compound may form aggregates that non-specifically inhibit enzymes. | 1. Run a "no enzyme" control with this compound to check for direct effects on the assay reagents. 2. Include a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer to prevent aggregation. |
Quantitative Data Summary
As specific quantitative off-target data for this compound is limited, the following tables summarize the known interactions and inhibitory concentrations for its parent compound, Rutin . This data can guide the investigation of potential off-target effects of this compound.
Table 1: Reported IC50 Values of Rutin for Various Enzymes and Cell Lines
| Target | System/Cell Line | IC50 Value | Reference |
| Angiotensin-Converting Enzyme (ACE) | In vitro | 64 µM | [17] |
| Acetylcholinesterase (AChE) | In vitro | ~1.3 - 2.5 µM | [17] |
| Advanced Glycation Endproduct (AGE) Formation | In vitro (BSA/glucose) | ~0.259 mM | [17] |
| HepG-2 (Liver Cancer) Cell Line | In vitro | 23.3 µg/ml | [15] |
| MCF-7 (Breast Cancer) Cell Line | In vitro | 76.9 µg/ml | [15] |
Table 2: Summary of Rutin's Interaction with Signaling Pathway Components
| Pathway | Interacting Protein | Effect | Reference |
| MAPK/ERK | ERK1/2 | Downregulation of phosphorylation | [2] |
| JNK1/2 | Downregulation of phosphorylation | [3][4] | |
| p38 MAPK | Modulation of phosphorylation | [2][3][4] | |
| PI3K/Akt/mTOR | PI3K | Inhibition of activity | [2] |
| Akt | Downregulation of phosphorylation | [2][5] | |
| mTOR | Modulation of activity | [2][5] | |
| NF-κB | TLR4 | Reduction of expression | [8] |
| MyD88 | Reduction of expression | [8] | |
| TRAF6 | Reduction of expression | [8] | |
| IκB | Increased expression, reduced phosphorylation | [8] | |
| p65 | Reduced expression and phosphorylation | [8] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is to determine the IC50 of this compound against a purified kinase of interest and potential off-target kinases.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, starting at a high concentration (e.g., 10 mM). Further dilute these in the appropriate kinase assay buffer, ensuring the final DMSO concentration remains below 1%.
-
Reaction Setup: In a white 384-well plate, add 5 µL of the diluted inhibitor or a vehicle control (DMSO in buffer).
-
Kinase/Substrate Addition: Add 10 µL of a 2X solution containing the purified target kinase and its specific peptide substrate.
-
Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Start the kinase reaction by adding 10 µL of a 2X ATP solution (at the Km concentration for the specific kinase, if known).
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is within the linear range.
-
Detection: Stop the reaction and measure the remaining ATP using a commercial luminescence-based kit (e.g., ADP-Glo™) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Protocol 2: Cellular Target Engagement using Western Blot for Phospho-Proteins
This protocol assesses the effect of this compound on the phosphorylation of a target protein within a specific signaling pathway in cultured cells.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The next day, treat the cells with various concentrations of this compound (and appropriate controls) for a predetermined duration.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis and Normalization:
-
Quantify the band intensities using densitometry software.
-
Strip the membrane and re-probe with an antibody for the total amount of the target protein to normalize the phospho-protein signal.
-
Further normalize to a housekeeping protein (e.g., GAPDH or β-actin) to account for loading differences.
-
Visualizations
Caption: Workflow for identifying and mitigating off-target effects.
Caption: Potential modulation of the MAPK pathway by Rutin/Rutin sulfate.
Caption: Potential modulation of the NF-κB pathway by Rutin/Rutin sulfate.
References
- 1. This compound | High-Purity Reagent | For Research [benchchem.com]
- 2. Rutin (Bioflavonoid) as Cell Signaling Pathway Modulator: Prospects in Treatment and Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Rutin Modulates MAPK Pathway Differently from Quercetin in Angiotensin II-Induced H9c2 Cardiomyocyte Hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rutin, A Natural Flavonoid Protects PC12 Cells Against Sodium Nitroprusside-Induced Neurotoxicity Through Activating PI3K/Akt/mTOR and ERK1/2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rutin inhibits carfilzomib-induced oxidative stress and inflammation via the NOS-mediated NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rutin prevents inflammation induced by lipopolysaccharide in RAW 264.7 cells via conquering the TLR4-MyD88-TRAF6-NF-κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Rutin: A Flavonoid as an Effective Sensitizer for Anticancer Therapy; Insights into Multifaceted Mechanisms and Applicability for Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 14. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 15. rjpbcs.com [rjpbcs.com]
- 16. Molecular docking analysis of rutin reveals possible inhibition of SARS-CoV-2 vital proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Multifaceted Biological Activity of Rutin, Quercetin, and Quercetin’s Glucosides - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with interference in spectroscopic analysis of Rutin sulfate
Welcome to the technical support center for the analysis of Rutin sulfate (B86663). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges, particularly interference, encountered during spectroscopic analysis.
Frequently Asked Questions (FAQs)
Q1: What is Rutin sulfate and why is its analysis challenging?
A: this compound is a sulfated form of Rutin, a common dietary flavonoid. The addition of a sulfate group can alter its chemical properties, including stability and polarity. Analysis is challenging due to several factors:
-
Instability: Sulfated flavonoids can be unstable and difficult to isolate from their source matrix for structural analysis.[1][2]
-
Interference: Samples often contain a complex mixture of structurally similar flavonoids and other phenolic compounds that can interfere with spectroscopic measurements.[3][4]
-
Degradation: Rutin and its sulfated derivatives can degrade under various environmental conditions (e.g., pH, temperature, light), leading to the formation of interfering byproducts like Quercetin.[5]
Q2: What are the primary sources of interference in the spectroscopic analysis of this compound?
A: The main sources of interference include:
-
Structurally Similar Flavonoids: Other flavonoids and flavonols present in the sample can react with colorimetric reagents or absorb light at similar wavelengths, leading to overestimation.[3][6]
-
Degradation Products: The primary degradation product of Rutin is its aglycone, Quercetin, which has a different spectral profile but can interfere if not chromatographically separated.[5][7]
-
Matrix Effects: Components of the sample matrix (e.g., other reducing agents, proteins, carbonyl compounds in plant extracts or biological fluids) can suppress or enhance the analytical signal.[3][8][9] For example, flavonoids have been shown to interfere with common protein assays, highlighting the potential for cross-reactivity.[10]
-
Non-Flavonoid Polyphenols: Reagents like Folin-Ciocalteu are not specific to flavonoids and will react with any phenolic compound, measuring the total reducing capacity rather than the specific flavonoid content.[6]
Q3: Which analytical techniques are best suited for analyzing this compound?
A: The choice of technique depends on the complexity of the sample and the required specificity.
-
UV-Vis Spectrophotometry (e.g., Aluminum Chloride Method): Simple and low-cost, but prone to interference. It is best used for screening or for quantifying total flavonoid content in simple, well-characterized samples.[11]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: The gold standard for separating and quantifying individual flavonoids like Rutin and its degradation products in complex mixtures.[5][12][13] It effectively mitigates interference by separating the analyte of interest before detection.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers the highest sensitivity and specificity. It is essential for definitively identifying sulfated flavonoids based on their mass-to-charge ratio and characteristic fragmentation patterns, such as the neutral loss of an SO₃ group (80 Da).[5][14][15]
Troubleshooting Guides
Problem 1: My UV-Vis spectrophotometric assay (e.g., AlCl₃ method) yields inconsistent or erroneously high results for total flavonoid content.
| Question | Answer and Recommended Action |
| Why are my absorbance readings so high? | This is likely due to interference from other compounds in your sample that also react with the aluminum chloride reagent. The AlCl₃ method forms complexes with the C-4 keto group and C-3 or C-5 hydroxyl groups of many flavones and flavonols, not just this compound.[3] Other phenolic compounds can also contribute to the signal.[3] |
| How can I check for interference? | 1. Run a Sample Blank: Prepare a blank using your sample matrix without the AlCl₃ reagent to measure the background absorbance. 2. Wavelength Scan: Perform a full UV-Vis spectrum scan (e.g., 200-800 nm) of your sample with and without the reagent.[16] Compare this to the spectrum of a pure Rutin standard. Significant shifts or the appearance of unexpected peaks indicate the presence of interfering substances. |
| What can I do to improve accuracy? | 1. Sample Cleanup: Use Solid Phase Extraction (SPE) to remove interfering matrix components before analysis.[8] 2. Switch to a More Specific Method: If your sample matrix is complex, UV-Vis spectrophotometry may not be suitable. Use HPLC-UV or LC-MS for accurate quantification.[5][6] |
Problem 2: I cannot distinguish this compound from non-sulfated Rutin and its degradation product, Quercetin.
| Question | Answer and Recommended Action |
| Do Rutin, Quercetin, and this compound have different UV spectra? | Yes, but their spectra can overlap significantly, making differentiation by UV-Vis alone unreliable. Flavonols typically show two major absorption bands (Band I: 350-385 nm and Band II: 250-280 nm).[17][18] The exact λmax depends on the molecular structure and solvent. While sulfation can cause a shift, it may not be sufficient for resolving these compounds in a mixture. |
| What is the definitive way to separate and identify them? | Chromatographic separation is essential. HPLC with a C18 column is widely used to separate Rutin and Quercetin.[5] For this compound, LC-MS is the preferred method. The mass spectrometer can identify this compound by its specific mass and confirm its identity by observing the characteristic neutral loss of 80 Da (SO₃) upon fragmentation.[14][15] |
Quantitative Data Summary: UV Absorption Maxima
| Compound | Typical Band I (λmax, nm) | Typical Band II (λmax, nm) | Notes |
| Rutin | ~360 nm | ~260 nm | The exact maxima can vary slightly with the solvent system.[16] |
| Quercetin | ~370 nm | ~255 nm | The aglycone (Quercetin) shows a bathochromic (red) shift in Band I compared to its glycoside (Rutin).[17] |
| This compound | Varies | Varies | The addition of a sulfate group will alter the chromophore, but specific λmax data is scarce. Identification should rely on LC-MS.[1] |
Problem 3: My results are not reproducible when analyzing this compound in complex matrices like plant extracts or biological fluids.
| Question | Answer and Recommended Action |
| What causes this lack of reproducibility? | This is a classic sign of matrix effects , where co-eluting compounds from the sample matrix interfere with the analyte's ionization in the mass spectrometer or its absorbance in the UV detector.[8][9] This can either suppress or enhance the signal, leading to inaccurate and unreliable quantification. The plant matrix type itself has been shown to significantly impact the transformation of Rutin during extraction.[4] |
| How can I mitigate matrix effects? | 1. Improve Sample Preparation: Use selective sample preparation techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to clean your sample and remove the majority of interfering components.[8] 2. Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical to your sample (e.g., an extract from a plant known to not contain this compound). This ensures that the standards and samples experience the same matrix effects. 3. Method of Standard Additions: Spike known amounts of a pure standard directly into aliquots of your sample. This is a powerful technique to correct for proportional bias caused by the matrix. |
Visualizations and Workflows
Troubleshooting Workflow for Spectroscopic Interference
The following diagram outlines a logical workflow for diagnosing and solving interference issues during the spectroscopic analysis of this compound.
Caption: A logical workflow for troubleshooting spectroscopic analysis.
Degradation Pathway of Rutin
Rutin is susceptible to hydrolysis, which breaks the glycosidic bond and is a major source of interference. This process is accelerated by heat, as well as acidic or basic conditions.[5]
Caption: Simplified degradation pathway of Rutin to Quercetin.
Experimental Protocols
Protocol 1: General Total Flavonoid Content by Aluminum Chloride (AlCl₃) Colorimetric Method
This protocol is for estimating total flavonoid content and is susceptible to the interferences discussed above.
-
Reagent Preparation:
-
Standard: Prepare a stock solution of Rutin or Quercetin (e.g., 1 mg/mL) in methanol (B129727). Create a series of dilutions (e.g., 10-100 µg/mL) for the calibration curve.[6]
-
Aluminum Chloride: Prepare a 10% (w/v) AlCl₃ solution in methanol.[6]
-
Potassium Acetate (B1210297): Prepare a 1 M solution in water.[6]
-
-
Procedure:
-
To 0.5 mL of your sample extract or standard solution, add 1.5 mL of methanol.[6]
-
Add 0.1 mL of 10% aluminum chloride solution and mix.[6]
-
Add 0.1 mL of 1 M potassium acetate and mix.[6]
-
Add 2.8 mL of distilled water and vortex thoroughly.[6]
-
Incubate the mixture at room temperature for 30 minutes.[6]
-
Measure the absorbance at the determined λmax (typically around 415 nm) using a spectrophotometer.[6]
-
Construct a calibration curve using the standards and calculate the total flavonoid content of the sample, expressed as Rutin or Quercetin equivalents (QE).
-
Protocol 2: HPLC-UV Method for Separation of Rutin and its Degradation Products
This method provides a baseline for separating Rutin from Quercetin. Optimization will be required for your specific instrument and sample.
-
Instrumentation & Conditions:
-
System: HPLC with a Diode Array Detector (DAD) or UV detector.[5]
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[13]
-
Mobile Phase: An isocratic or gradient system of Acetonitrile and 0.1% formic acid in water. A starting point could be Acetonitrile:Water (20:80 v/v).[5]
-
Flow Rate: 0.8 - 1.0 mL/min.[13]
-
Column Temperature: 25 °C.[5]
-
-
Procedure:
-
Prepare samples and standards in a suitable solvent (e.g., methanol:water 9:1).[16] Filter through a 0.45 µm syringe filter before injection.
-
Inject the sample into the HPLC system.
-
Identify peaks by comparing their retention times with those of pure standards (Rutin, Quercetin).
-
Quantify by creating a calibration curve from the peak areas of the standards.
-
Protocol 3: LC-MS Method for Identification of Sulfated Flavonoids
This method focuses on the key aspect of identifying sulfated compounds.
-
Instrumentation & Conditions:
-
MS Detection - Neutral Loss Scan:
-
Set the mass spectrometer to perform a neutral loss scan in negative ion mode.
-
Specify a neutral loss of 80 Da , which corresponds to the loss of an SO₃ group.[14][15]
-
During the chromatographic run, the instrument will specifically detect precursor ions that lose 80 Da upon fragmentation (Collision-Induced Dissociation).
-
Any peak detected in this scan is a putative sulfated compound. The identity can be further confirmed by its precursor mass and by comparing its retention time and MS/MS fragmentation pattern to a synthesized standard if available.[1][2]
-
References
- 1. Comprehensive Analysis of Sulfated Flavonoids in Eclipta prostrata for Quality Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flavonoids: Separation and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Frontiers | A Novel Method for Identification and Quantification of Sulfated Flavonoids in Plants by Neutral Loss Scan Mass Spectrometry [frontiersin.org]
- 15. A Novel Method for Identification and Quantification of Sulfated Flavonoids in Plants by Neutral Loss Scan Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Formulation and Development of a Validated UV-Spectrophotometric Analytical Method of Rutin Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medwinpublishers.com [medwinpublishers.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Dissolution Rate of Rutin Sulfate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the dissolution rate of Rutin (B1680289) sulfate (B86663). The principles and techniques discussed are primarily based on studies with Rutin, the parent compound, and are expected to be applicable to its sulfate derivatives.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during experiments aimed at improving Rutin sulfate dissolution.
| Problem | Potential Cause | Suggested Solution |
| Poor dissolution of this compound formulation. | High crystallinity of the raw material. | Characterize the solid-state properties of your this compound using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Amorphous forms or specific polymorphs may exhibit better dissolution.[1][2][3] Consider techniques that reduce crystallinity, such as preparing solid dispersions or nanoparticles.[1][2][3][4] |
| Inadequate wetting of the particles. | Incorporate a suitable wetting agent or surfactant, such as Sodium Lauryl Sulfate (SLS), into your formulation.[1][2] The use of hydrophilic carriers in solid dispersions can also improve wettability.[1] | |
| Insufficient agitation during dissolution testing. | Ensure the paddle speed of your dissolution apparatus (e.g., USP Apparatus II) is adequate, typically around 100 rpm, to create a hydrodynamic environment that facilitates particle dispersion and dissolution.[1] | |
| Precipitation of this compound in the dissolution medium. | Supersaturation of the medium. | The dissolution medium may not have sufficient solubilizing capacity for the concentration of this compound being tested. Consider using a dissolution medium with a higher pH (Rutin's solubility increases at higher pH) or adding a surfactant like SLS to maintain sink conditions.[1][5][6] |
| Conversion to a less soluble form. | The dissolved this compound may be converting to a less soluble crystalline form over time. Analyze the precipitate to understand its nature. Using precipitation inhibitors in your formulation could be a potential solution. | |
| Inconsistent dissolution results between batches. | Variability in particle size and morphology. | Control the particle size of your this compound formulation through methods like micronization or nano-sizing.[4] Ensure consistent preparation methods for your formulations (e.g., solid dispersions, nanoparticles) to maintain batch-to-batch uniformity.[1][2][3] |
| Inconsistent drug-to-carrier ratio in solid dispersions. | Precisely control the ratio of this compound to the carrier during the preparation of solid dispersions, as this significantly impacts dissolution.[1][2] A 1:10 drug-to-lactose monohydrate ratio has been shown to be effective for Rutin.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods to increase the dissolution rate of this compound?
A1: Several techniques have proven effective for enhancing the dissolution of poorly soluble compounds like Rutin. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier can significantly improve its dissolution.[1][2][3][7] Lactose (B1674315) monohydrate has been identified as a particularly effective carrier.[1][2]
-
Nanocrystals and Nanoparticles: Reducing the particle size to the nanometer range increases the surface area, leading to a faster dissolution rate.[4][8][9]
-
Inclusion Complexes with Cyclodextrins: Complexation with cyclodextrins, such as 2-hydroxypropyl-beta-cyclodextrin (B2473086) (HP-β-CyD), can enhance the solubility and dissolution rate of Rutin.[10][11]
-
Co-crystallization: Forming co-crystals of Rutin with a suitable co-former can improve its solubility and bioavailability.[12][13][14][15]
-
Use of Surfactants: The addition of surfactants like Sodium Lauryl Sulfate (SLS) to the formulation or dissolution medium can improve wetting and solubilization.[1][2][5][6]
Q2: How do I choose the right excipients to improve the dissolution of this compound?
A2: The choice of excipients is crucial. For solid dispersions, hydrophilic carriers like lactose monohydrate, mannitol, and silicon dioxide are generally more effective than hydrophobic ones.[1] For nanoparticle formulations, stabilizers such as HP-β-CD are used to prevent aggregation.[4] The inclusion of surfactants like SLS in tablet formulations has also been shown to enhance dissolution.[1][2]
Q3: What dissolution medium should I use for testing this compound formulations?
A3: The solubility of Rutin is pH-dependent, with higher solubility observed at a more alkaline pH.[1] A commonly used dissolution medium for in vitro testing of Rutin formulations is a phosphate (B84403) buffer at pH 6.8.[1][5][6] To ensure sink conditions, especially for high-dose formulations, the addition of a surfactant like 0.3% to 3% SLS to the buffer is often necessary.[1][5][6]
Q4: How can I confirm that the improved dissolution is due to a change in the physical form of this compound?
A4: Solid-state characterization techniques are essential to confirm physical changes.
-
Powder X-ray Diffraction (PXRD): A reduction in the intensity of sharp peaks indicates a decrease in crystallinity or a transition to an amorphous state.[1][2][3]
-
Differential Scanning Calorimetry (DSC): The disappearance or broadening of the melting endotherm of this compound in the formulation suggests its conversion to an amorphous form or its dissolution in the carrier.[1][2][3]
-
Scanning Electron Microscopy (SEM): This technique can visualize changes in particle size and morphology, such as reduced particle size and adsorption onto a carrier.[1][2][3]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can reveal interactions, such as hydrogen bonding, between this compound and the excipients, which can contribute to improved dissolution.[1][2][3]
Data Presentation
Table 1: Comparison of Dissolution Enhancement Techniques for Rutin
| Technique | Carrier/System | Key Findings | Reference |
| Solid Dispersion | Lactose Monohydrate (1:10 ratio) | Complete drug release within 15 minutes. | [1][2] |
| Solid Dispersion | Mannitol | Enhanced dissolution compared to pure Rutin. | [1] |
| Solid Dispersion | Silicon Dioxide | Increased dissolution, but less effective than lactose monohydrate and mannitol. | [1] |
| Nanocrystals | Hydroxypropyl beta-cyclodextrin (B164692) (HP-β-CD) stabilized | 2.3- to 6.7-fold increase in dissolution rate. | [4] |
| Inclusion Complex | 2-hydroxypropyl-beta-cyclodextrin (HP-β-CyD) | Increased dissolution rate compared to Rutin alone. | [10][11] |
| Co-crystals | Edible co-former | Approximately 40 times greater water solubility. | [13] |
Experimental Protocols
Protocol 1: Preparation of Rutin Solid Dispersion using Fluid-Bed Coating
This protocol describes the preparation of a Rutin solid dispersion with lactose monohydrate using a fluid-bed coating system, a method shown to significantly enhance dissolution.[1][2]
Materials:
-
Rutin
-
Lactose Monohydrate
-
Fluid-bed coater with a top-spray gun
Procedure:
-
Solution Preparation: Dissolve Rutin in methanol to a concentration of 70 mg/mL.
-
Carrier Loading: Load the lactose monohydrate carrier into the chamber of the fluid-bed coater.
-
Coating Process:
-
Set the inlet air temperature to 60 °C and the inlet air flow to 40 m³/h.
-
Maintain the product temperature between 40–45 °C.
-
Spray the Rutin solution onto the fluidized lactose monohydrate carrier through a top-spray gun (0.8 mm nozzle diameter) at a rate of 0.5 mL/min.
-
Use an atomizing air pressure of 0.5 bar.
-
Continue the process until the desired drug-to-carrier weight ratio (e.g., 1:10) is achieved.
-
-
Drying: After spraying is complete, continue to fluidize the powder with hot air until the residual solvent is removed.
-
Sieving: Pass the dried solid dispersion through a suitable sieve to obtain a uniform particle size.
Protocol 2: Dissolution Testing of Rutin Formulations
This protocol outlines a standard dissolution testing method for evaluating the release of Rutin from formulated products.[1][5][6]
Apparatus and Conditions:
-
Apparatus: USP Dissolution Apparatus II (Paddle Method)
-
Dissolution Medium: 900 mL of phosphate buffer (pH 6.8) containing 0.3% (w/v) SLS
-
Temperature: 37 ± 0.5 °C
-
Paddle Speed: 100 rpm
Procedure:
-
Medium Preparation: Prepare the dissolution medium and deaerate it.
-
Apparatus Setup: Assemble the dissolution apparatus and allow the medium to equilibrate to the set temperature.
-
Sample Introduction: Place a quantity of the Rutin formulation equivalent to a specified dose (e.g., 50 mg of Rutin) into each dissolution vessel.
-
Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw an aliquot of the dissolution medium. Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Analysis: Filter the samples and analyze the concentration of dissolved Rutin using a validated analytical method, such as HPLC with UV detection at 254 nm.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Visualizations
Caption: Bioavailability pathway of this compound.
Caption: Troubleshooting poor this compound dissolution.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. Rutin Nanocrystals with Enhanced Anti-Inflammatory Activity: Preparation and Ex Vivo/In Vivo Evaluation in an Inflammatory Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.najah.edu [journals.najah.edu]
- 7. ukaazpublications.com [ukaazpublications.com]
- 8. researchgate.net [researchgate.net]
- 9. Hyaluronic Acid-Based Nanoparticles Loaded with Rutin as Vasculo-Protective Tools against Anthracycline-Induced Endothelial Damages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improvement of solubility and oral bioavailability of rutin by complexation with 2-hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cocrystaltech.com [cocrystaltech.com]
- 14. cphi-online.com [cphi-online.com]
- 15. mdpi.com [mdpi.com]
Strategies to reduce Rutin sulfate degradation under experimental conditions
Welcome to the Technical Support Center for Rutin Sulfate (B86663). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Rutin sulfate in experimental settings and to address common challenges related to its stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Rutin?
This compound is a sulfated derivative of Rutin, a naturally occurring flavonoid glycoside. The addition of one or more sulfate groups to the Rutin molecule significantly increases its polarity and aqueous solubility compared to the parent compound.[1][2] This enhanced solubility can be advantageous for certain experimental applications where aqueous buffer compatibility is crucial.[2] However, the sulfate ester bonds can be susceptible to hydrolysis, which may affect the compound's stability under certain conditions.[3][4]
Q2: What are the primary factors that can cause this compound degradation in my experiments?
Based on the known stability of flavonoids and sulfated compounds, the primary factors that can lead to the degradation of this compound include:
-
pH: this compound is susceptible to degradation in both acidic and alkaline conditions.[3][5] Strong acidic conditions can lead to the hydrolysis of the sulfate ester bonds, yielding the parent flavonoid, Rutin, or its aglycone, Quercetin (B1663063).[3][4] Alkaline conditions can also promote the degradation of the flavonoid structure itself.[5]
-
Temperature: Elevated temperatures can accelerate the rate of hydrolysis of both the sulfate groups and the glycosidic bond, leading to the formation of degradation products.[5]
-
Light: Like many flavonoids, Rutin and its derivatives are known to be sensitive to light.[5] Exposure to UV light can induce photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the flavonoid core of the this compound molecule.[5]
-
Enzymatic Activity: If working with biological matrices (e.g., cell lysates, tissue homogenates), endogenous enzymes such as sulfatases and glycosidases could potentially cleave the sulfate and sugar moieties, respectively.[6]
Q3: What are the expected degradation products of this compound?
The degradation of this compound is expected to occur in a stepwise manner, primarily through hydrolysis. The main degradation products are likely to be:
-
Rutin: Formed by the hydrolysis of the sulfate group(s).
-
Quercetin-3-O-rutinoside-sulfate (if sulfation is on the aglycone): Formed by the enzymatic removal of the rhamnose part of the rutinose sugar.
-
Quercetin sulfate: Formed by the hydrolysis of the rutinose sugar from this compound.
-
Quercetin: The aglycone of Rutin, formed by the hydrolysis of both the sulfate and the rutinose sugar.[5]
-
Further degradation products: Under harsh conditions, the quercetin ring system can further degrade into smaller phenolic compounds like 3,4-dihydroxybenzoic acid and catechol.[7]
Troubleshooting Guide: Common Issues with this compound Stability
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Unexpected loss of compound activity or concentration. | Degradation of this compound due to inappropriate pH, temperature, or light exposure. | pH: Maintain the pH of your experimental solutions within a stable range. For sulfated flavonoids, mildly acidic conditions (e.g., using 0.1% formic acid) have been shown to provide good stability.[3] Avoid strongly acidic (e.g., 0.5% TFA) and alkaline conditions.[3] Temperature: Conduct experiments at controlled room temperature or on ice if possible. Avoid heating solutions unless absolutely necessary. Store stock solutions at -20°C or -80°C.[8] Light: Protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil.[5] |
| Appearance of unknown peaks in my HPLC or LC-MS analysis. | Formation of degradation products. | Identify the degradation products by comparing their retention times and mass spectra with those of potential standards (e.g., Rutin, Quercetin).[7] The presence of Quercetin is a strong indicator of both glycosidic and sulfate bond cleavage. Review your experimental conditions (pH, temperature, light exposure) to identify the cause of degradation and implement the corrective actions mentioned above. |
| Precipitation of the compound in aqueous buffers. | Although more soluble than Rutin, high concentrations of this compound might still precipitate in certain buffers. | Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it stepwise into your aqueous buffer.[8] Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Inconsistent results between experiments. | Degradation of stock solutions over time. | Prepare fresh working solutions for each experiment from a frozen stock.[8] Aliquot stock solutions to avoid repeated freeze-thaw cycles.[8] Periodically check the purity of your stock solution using HPLC. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
This protocol provides a general guideline for preparing and storing this compound stock solutions to minimize degradation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.
-
Dissolving: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C in a water bath can be used to aid dissolution if necessary.[8]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and light exposure.[8]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8]
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol outlines a reversed-phase HPLC method to assess the stability of this compound and quantify its primary degradation products.
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD) or UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%) or another suitable acidic modifier
-
This compound reference standard
-
Rutin and Quercetin reference standards (for degradation product identification)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water. A typical gradient might be:
-
0-5 min: 10% Acetonitrile
-
5-20 min: 10-50% Acetonitrile
-
20-25 min: 50-10% Acetonitrile
-
25-30 min: 10% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at the λmax of this compound (can be determined by UV-Vis scan, likely similar to Rutin's λmax around 257 nm and 359 nm).
-
Column Temperature: 30°C
-
Injection Volume: 10-20 µL
Procedure:
-
Standard Preparation: Prepare stock solutions of this compound, Rutin, and Quercetin in a suitable solvent (e.g., methanol (B129727) or DMSO). Create a series of dilutions to generate calibration curves.
-
Sample Preparation: Prepare your experimental samples of this compound under the conditions you wish to test (e.g., different pH, temperature, light exposure) at various time points.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify and quantify the amount of remaining this compound and the formation of degradation products by comparing their peak areas to the respective calibration curves.
Data Presentation
Table 1: Factors Affecting this compound Stability and Recommended Mitigation Strategies
| Factor | Effect on this compound | Recommended Mitigation Strategy |
| pH | Degradation in strong acid and alkaline conditions.[3][5] | Maintain pH in a mildly acidic to neutral range. Use buffers containing weak acids like formic or acetic acid.[3] |
| Temperature | Increased degradation rate at higher temperatures.[5] | Store solutions at low temperatures (-20°C or -80°C).[8] Perform experiments at controlled room temperature or on ice. |
| Light | Photodegradation upon exposure to UV light.[5] | Use amber vials or wrap containers in aluminum foil.[8] Work in a low-light environment when possible. |
| Oxidation | Degradation of the flavonoid structure.[5] | Use deoxygenated solvents for solution preparation. Consider adding antioxidants if compatible with the experimental setup. |
| Enzymes | Hydrolysis of sulfate and sugar moieties in biological samples.[6] | Use purified systems when possible. If using complex biological mixtures, consider the use of enzyme inhibitors (sulfatase and glycosidase inhibitors) if they do not interfere with the experiment. |
Visualizations
Caption: Potential degradation pathway of this compound under various experimental stressors.
Caption: Recommended workflow for experiments involving this compound to ensure stability.
References
- 1. Sulphated Flavonoids: Biosynthesis, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis and hydrolysis of sulfate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound(153-18-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Rutin Sulfate vs. Quercetin Sulfate: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutin (B1680289) and quercetin (B1663063) are closely related flavonoids renowned for their potent antioxidant and anti-inflammatory properties. Structurally, rutin is the glycoside form of quercetin, meaning it is quercetin bound to a rutinose sugar moiety. This structural difference significantly influences their bioavailability and metabolic fate. Following oral administration, both rutin and quercetin are metabolized in the body to form various conjugates, with quercetin sulfates being among the major metabolites found in plasma.[1][2][3] Therefore, a direct comparison of "rutin sulfate" versus "quercetin sulfate" in the context of biological activity largely becomes an investigation into the consequences of administering their parent compounds, rutin and quercetin, which both lead to the systemic presence of quercetin sulfates.
This guide provides a comprehensive comparison of the biological activities stemming from rutin and quercetin administration, with a focus on the resulting sulfate (B86663) metabolites. We present quantitative data from key experimental assays, detailed methodologies, and visual representations of relevant signaling pathways to aid researchers in their drug development and scientific endeavors.
Metabolism and Bioavailability: From Precursor to Active Metabolite
Upon oral ingestion, rutin is primarily hydrolyzed by gut microflora into its aglycone form, quercetin.[4] Quercetin is then absorbed and, along with quercetin ingested directly, undergoes extensive phase II metabolism in the intestines and liver, leading to the formation of glucuronidated and sulfated derivatives.[5] Studies in rats have shown that after oral administration of either rutin or quercetin, quercetin sulfates and glucuronides are the exclusive metabolites found in the bloodstream.[1][2][3] Notably, quercetin exhibits a higher oral absorption rate than rutin.[1][2][3]
The metabolic conversion of both rutin and quercetin into quercetin sulfates is a critical consideration for in vivo studies, as the biological activities observed may be attributable to these metabolites rather than the parent compounds.
Caption: Metabolic pathway of Rutin to Quercetin and its subsequent metabolism.
Comparative Biological Activity
While direct comparative studies on isolated "this compound" versus "quercetin sulfate" are scarce, a wealth of data exists comparing the precursors, rutin and quercetin, and some studies have investigated the activity of specific quercetin sulfate isomers.
Antioxidant Activity
In vitro antioxidant assays consistently demonstrate that quercetin possesses superior radical scavenging and reducing capabilities compared to rutin. This is often attributed to the free hydroxyl group at the C3 position of quercetin, which is occupied by the rutinose sugar in rutin. However, it is important to note that some studies suggest that quercetin metabolites, including sulfates, retain antioxidant properties, although potentially at a reduced level compared to the aglycone.[6]
Table 1: Comparison of In Vitro Antioxidant Activity of Rutin and Quercetin
| Assay | Rutin | Quercetin | Key Findings |
| DPPH Radical Scavenging (IC50) | Lower Activity | Higher Activity | Quercetin is a more potent DPPH radical scavenger. |
| ABTS Radical Scavenging (IC50) | Lower Activity | Higher Activity | Quercetin exhibits stronger ABTS radical scavenging activity. |
| Ferric Reducing Antioxidant Power (FRAP) | Lower Reducing Power | Higher Reducing Power | Quercetin has a greater capacity to reduce ferric iron. |
Note: Lower IC50 values indicate higher antioxidant activity.
One study that compared different quercetin sulfate isomers found significant differences in their antioxidant activities. For instance, quercetin-3'-sulfate was a more effective DPPH radical scavenger than quercetin-4'-sulfate.[7] This highlights the importance of considering the specific isomeric form of the sulfate metabolite when evaluating biological activity.
Anti-inflammatory Activity
Both rutin and quercetin are well-documented for their anti-inflammatory effects, which are largely attributed to their ability to modulate key inflammatory signaling pathways such as NF-κB and MAPK.[8][9] Studies have shown that rutin can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β.[10] Similarly, quercetin has been demonstrated to suppress inflammatory responses in various cell models.[11][12][13]
Some evidence suggests that quercetin metabolites also possess anti-inflammatory properties. For example, quercetin-3-O-glucuronide, another major metabolite, has been shown to reduce the transcription of inflammation-related genes in macrophages.[14] While specific data on the anti-inflammatory effects of individual quercetin sulfate isomers is limited, it is plausible that they contribute to the overall anti-inflammatory profile observed after rutin and quercetin consumption.
A synthetic, highly sulfated derivative, Rutin poly(H-)sulfate, has been shown to be a potent inhibitor of the complement system, a key component of the inflammatory response.[15][16] However, it is important to distinguish this synthetic compound from the naturally occurring quercetin sulfate metabolites.
Modulation of Signaling Pathways
The anti-inflammatory effects of rutin and quercetin are mediated through their interaction with critical intracellular signaling cascades.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Both rutin and quercetin have been shown to inhibit its activation, thereby reducing the expression of pro-inflammatory genes.[8]
Caption: Inhibition of the NF-κB signaling pathway by Rutin and Quercetin metabolites.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another crucial regulator of the inflammatory response. Quercetin and its metabolites have been shown to modulate this pathway, although the effects can be cell-type and stimulus-dependent.
Caption: Modulation of the MAPK/ERK signaling pathway by Rutin and Quercetin metabolites.
Experimental Protocols
Antioxidant Capacity Assays
The following are generalized protocols for the DPPH, ABTS, and FRAP assays, which are commonly used to assess in vitro antioxidant activity.
Caption: Experimental workflows for common antioxidant assays.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [17][18][19]
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Add various concentrations of the test compound to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay [17][18][19]
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
-
Procedure:
-
Generate the ABTS•+ by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of the test compound to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
3. FRAP (Ferric Reducing Antioxidant Power) Assay [17][18][19]
-
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
Procedure:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.
-
Add the test compound to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined from a standard curve prepared with a known concentration of Fe²⁺.
-
Western Blot Analysis for Signaling Pathway Modulation[20][21][22][23]
-
Principle: Western blotting is used to detect and quantify specific proteins in a sample. To study signaling pathways, antibodies specific to both the total and phosphorylated (active) forms of key proteins (e.g., NF-κB p65, IκB, ERK, JNK, p38) are used.
-
Procedure:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages, endothelial cells) and treat them with the test compound (rutin, quercetin, or their sulfate metabolites) for a specified time, with or without an inflammatory stimulus (e.g., LPS, TNF-α).
-
Protein Extraction: Lyse the cells to release their protein content. Use lysis buffers containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay) to ensure equal loading of protein for each sample.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that specifically recognizes the target protein (e.g., phospho-p65).
-
Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that will bind to the primary antibody.
-
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Analysis: Capture the light signal using an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to compare the levels of protein expression and phosphorylation between different treatment groups.
-
Conclusion
The comparison of this compound and Quercetin sulfate is nuanced, as both parent compounds, rutin and quercetin, are precursors to quercetin sulfate metabolites in vivo. The available evidence suggests that quercetin is more readily absorbed and exhibits more potent antioxidant and anti-inflammatory activities in vitro compared to rutin. However, upon administration, both lead to the systemic presence of quercetin sulfates, which are themselves biologically active.
For researchers and drug development professionals, the choice between rutin and quercetin may depend on the desired pharmacokinetic profile and therapeutic target. Quercetin may offer a more immediate and potent effect, while rutin could provide a more sustained release of quercetin and its active metabolites. Future research should focus on directly comparing the biological activities of specific, physiologically relevant quercetin sulfate isomers to fully elucidate their therapeutic potential.
References
- 1. jfda-online.com [jfda-online.com]
- 2. "Bioavailability and metabolic pharmacokinetics of rutin and quercetin " by C.-Y. Yang, S.-L. Hsiu et al. [jfda-online.com]
- 3. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Bioavailability and metabolic pharmacokinetics of rutin and quercetin in rats | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Rutin prevents inflammation induced by lipopolysaccharide in RAW 264.7 cells via conquering the TLR4-MyD88-TRAF6-NF-κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. The Pharmacological Potential of Rutin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti‐Inflammatory Effects of Quercetin on High‐Glucose and Pro‐Inflammatory Cytokine Challenged Vascular Endothelial Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. blogs.rsc.org [blogs.rsc.org]
- 15. This compound | High-Purity Reagent | For Research [benchchem.com]
- 16. EP0013470B1 - Rutin poly(h-) sulfates, method for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. ijpsonline.com [ijpsonline.com]
A Comparative Analysis of the Anticoagulant Activities of Rutin Sulfate and Heparin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticoagulant properties of Rutin (B1680289) sulfate (B86663) and the widely used clinical anticoagulant, heparin. The information presented herein is supported by experimental data from published research, offering insights into their mechanisms of action and potential therapeutic applications.
Introduction to Rutin Sulfate and Heparin
Heparin is a well-established and potent anticoagulant used clinically to prevent and treat thrombosis. It is a heterogeneous mixture of sulfated glycosaminoglycans that exerts its primary anticoagulant effect by binding to and activating antithrombin III (ATIII). This complex then rapidly inactivates key coagulation enzymes, primarily thrombin (Factor IIa) and Factor Xa.
Rutin , a flavonoid glycoside, has been investigated for various pharmacological activities, including antithrombotic effects. Chemical modification of rutin through sulfation can enhance its anticoagulant properties. This guide focuses on the anticoagulant profile of This compound , a semi-synthetic derivative, in comparison to heparin. While direct experimental data on this compound is limited, this guide draws upon research on structurally similar sulfated flavonoids, such as quercetin (B1663063) sulfates, to provide a comprehensive comparative analysis.
Quantitative Comparison of Anticoagulant Activity
The anticoagulant effects of this compound and heparin can be evaluated using standard coagulation assays, including the Activated Partial Thromboplastin Time (aPTT), Prothrombin Time (PT), and Thrombin Time (TT). The following tables summarize the available quantitative data.
Disclaimer: The data presented for this compound is based on studies of quercetin 3,7,3',4'-tetrasulphate (QTS), a structurally similar sulfated flavonoid. The presence of the rutinoside group in this compound may influence its activity.
Table 1: Effect on Activated Partial Thromboplastin Time (aPTT)
| Compound | Concentration (mM) | aPTT (ratio vs. control) |
| Quercetin 3,7,3',4'-tetrasulphate (QTS) | 1 | > 3.5[1][2] |
| Heparin | Not specified in comparative study | Significantly prolongs aPTT[3] |
Table 2: Effect on Prothrombin Time (PT)
| Compound | Concentration (mM) | PT (ratio vs. control) |
| Quercetin 3,7,3',4'-tetrasulphate (QTS) | 1 | ~1.5[1][2] |
| Heparin | Not specified in comparative study | Prolongs PT to a lesser extent than aPTT[4] |
Table 3: Effect on Thrombin Time (TT)
| Compound | Concentration (mM) | TT Effect |
| Quercetin 3,7,3',4'-tetrasulphate (QTS) | 1 | No significant effect[1][2] |
| Heparin | Not specified in comparative study | Significantly prolongs TT[5] |
Mechanism of Action: A Comparative Overview
Heparin
Heparin's anticoagulant mechanism is primarily mediated through its interaction with antithrombin III (ATIII) .[6] By binding to ATIII, heparin induces a conformational change that accelerates the inactivation of thrombin (Factor IIa) and Factor Xa by several orders of magnitude. The inhibition of thrombin is crucial as it is the final enzyme in the coagulation cascade responsible for converting fibrinogen to fibrin (B1330869).
This compound
The anticoagulant mechanism of sulfated flavonoids, such as this compound, appears to differ from that of heparin. Studies on quercetin sulfates (QTS) indicate that their anticoagulant activity is not mediated by ATIII.[1][2] Instead, these compounds have been shown to activate heparin cofactor II (HCII) , which specifically inhibits thrombin.[1][2] The degree of sulfation plays a critical role in this activity. It is important to note that these sulfated flavonoids did not show direct inhibition of coagulation factors.[1][2]
Signaling Pathways and Experimental Workflows
Coagulation Cascade and Points of Inhibition
The following diagram illustrates the intrinsic, extrinsic, and common pathways of the coagulation cascade, highlighting the points of inhibition for heparin and the proposed mechanism for this compound.
Caption: The coagulation cascade and sites of action for Heparin and this compound.
Experimental Workflow for In Vitro Anticoagulant Assays
The following diagram outlines the general workflow for conducting in vitro anticoagulant assays to evaluate the efficacy of compounds like this compound and heparin.
Caption: General workflow for in vitro anticoagulant activity assessment.
Detailed Experimental Protocols
The following are detailed methodologies for the key in vitro coagulation assays used to assess the anticoagulant properties of this compound and heparin.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay evaluates the integrity of the intrinsic and common pathways of the coagulation cascade.
-
Specimen Preparation: Collect whole blood into a tube containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio). Centrifuge at 2500 x g for 15 minutes to obtain platelet-poor plasma (PPP).[7][8]
-
Assay Procedure:
-
Pre-warm the PPP, aPTT reagent (containing a contact activator like silica (B1680970) and phospholipids), and calcium chloride (CaCl2) solution (e.g., 0.025 M) to 37°C.[8]
-
In a coagulometer cuvette, mix 50 µL of PPP with the test compound (this compound or heparin at various concentrations) or vehicle control.[8]
-
Add 50 µL of the aPTT reagent and incubate for a specified time (typically 3-5 minutes) at 37°C.[8]
-
Initiate clotting by adding 50 µL of the pre-warmed CaCl2 solution.[8]
-
The time to clot formation is measured in seconds by the coagulometer.[9]
-
Prothrombin Time (PT) Assay
The PT assay assesses the extrinsic and common pathways of coagulation.
-
Specimen Preparation: Prepare PPP as described for the aPTT assay.[7][10]
-
Assay Procedure:
-
Pre-warm the PPP and PT reagent (containing tissue factor/thromboplastin and calcium) to 37°C.[7][11]
-
In a coagulometer cuvette, pipette 50 µL of PPP.[7]
-
Add the test compound or vehicle control to the PPP and incubate for a specified time (e.g., 2 minutes) at 37°C.
-
Initiate the reaction by adding 100 µL of the pre-warmed PT reagent.[7]
-
The coagulometer automatically measures the time to clot formation in seconds.[12]
-
Thrombin Time (TT) Assay
The TT assay evaluates the final step of the coagulation cascade, the conversion of fibrinogen to fibrin by thrombin.
-
Specimen Preparation: Prepare PPP as described for the aPTT assay.[5]
-
Assay Procedure:
-
Pre-warm the PPP and a standardized thrombin reagent to 37°C.[13]
-
In a coagulometer cuvette, add the test compound or vehicle control to 150 µL of PPP and incubate for 2 minutes at 37°C.[14]
-
Initiate clotting by adding a specific volume of the thrombin reagent.[13]
-
The time to clot formation is measured in seconds.[5]
-
Conclusion
Based on the available data for structurally similar compounds, this compound demonstrates anticoagulant activity, primarily by prolonging the aPTT. This effect is likely mediated through the activation of heparin cofactor II, a different mechanism than that of heparin, which acts via antithrombin III. While heparin remains a more potent and broadly acting anticoagulant, the unique mechanism of this compound may offer a targeted approach with a potentially different safety profile. Further research is warranted to fully characterize the anticoagulant properties and therapeutic potential of this compound, including direct comparative studies with heparin and investigation into its in vivo efficacy and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticoagulant effect and action mechanism of sulphated flavonoids from Flaveria bidentis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Respective role of antithrombin III and heparin cofactor II in the in vitro anticoagulant effect of heparin and of various sulphated polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and anticoagulant properties of a new sulfated xylan: comparison with heparin and a sodium pentosan polysulfate (SP-54) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thrombin time - Wikipedia [en.wikipedia.org]
- 6. Interaction of heparin and antithrombin III. The role of O-sulfate groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atlas-medical.com [atlas-medical.com]
- 8. atlas-medical.com [atlas-medical.com]
- 9. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 10. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 11. labcorp.com [labcorp.com]
- 12. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 13. learnhaem.com [learnhaem.com]
- 14. biolabo.fr [biolabo.fr]
A Comparative Guide to the Efficacy of Rutin Sulfate and Other Sulfated Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of rutin (B1680289) sulfate (B86663) versus other sulfated flavonoids, supported by available experimental data. The information is intended to assist researchers and drug development professionals in evaluating the therapeutic potential of these compounds.
Introduction to Sulfated Flavonoids
Flavonoids are a class of polyphenolic secondary metabolites found in plants, known for their antioxidant, anti-inflammatory, and other health-beneficial properties. In vivo, flavonoids are often metabolized into sulfated and glucuronidated forms. Sulfation, the addition of a sulfo group (SO₃⁻), is a critical phase II metabolic reaction catalyzed by sulfotransferases (SULTs). This process increases the water solubility of flavonoids, facilitating their distribution in the body and subsequent excretion.[1] Importantly, sulfation can also modulate the biological activity of the parent flavonoid, sometimes enhancing its therapeutic effects.[2]
Rutin, a glycoside of the flavonoid quercetin (B1663063), is a well-studied compound with known antioxidant and anti-inflammatory activities.[3][4] Its sulfated form, rutin sulfate, is of significant interest for its potential for improved bioavailability and efficacy. This guide compares the efficacy of this compound with other sulfated flavonoids, focusing on antioxidant and anti-inflammatory properties.
Comparative Efficacy: Quantitative Data
Direct comparative studies on the efficacy of various sulfated flavonoids are limited. However, by examining the data on parent flavonoids and the effects of sulfation, we can infer potential trends in activity. The following tables summarize the available quantitative data for the antioxidant and anti-inflammatory activities of relevant flavonoids and their sulfated derivatives.
Antioxidant Activity
The antioxidant capacity of flavonoids is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging. Lower IC₅₀ values in these assays indicate higher antioxidant activity.
| Compound | DPPH Radical Scavenging IC₅₀ (µg/mL) | ABTS Radical Scavenging IC₅₀ (µg/mL) | Reference(s) |
| Rutin | 29.63 | 5.34 | [3] |
| Quercetin | 0.55 | 1.17 | [3][5] |
| Kaempferol (B1673270) | - | - | |
| Kaempferol-3'-sulfate | - | - | [2] |
Note: Direct comparative IC₅₀ values for this compound were not available in the reviewed literature. The data for Kaempferol and its sulfated derivative are included to illustrate the potential impact of sulfation.
Generally, the aglycone form of a flavonoid (e.g., quercetin) exhibits stronger antioxidant activity than its glycoside form (e.g., rutin).[3][5] Sulfation of kaempferol has been shown to enhance its water solubility and maintain its antioxidant activity.[2] It is plausible that sulfation of rutin could similarly enhance its properties, though direct experimental evidence is needed for a definitive comparison.
Anti-Inflammatory Activity
The anti-inflammatory effects of flavonoids are often assessed by their ability to inhibit enzymes like cyclooxygenase-2 (COX-2) and the production of inflammatory mediators such as nitric oxide (NO).
| Compound | Target/Assay | Cell Line | IC₅₀ (µM) | Reference(s) |
| Rutin | COX-2 Expression | - | - | [6] |
| Quercetin | COX-2 Transcription | DLD-1 | Potent Inhibition | [7] |
| Apigenin | NO Production | RAW 264.7 | 1.43 | [8] |
| Luteolin | TNF-α | RAW 264.7 | Low µM range | [9] |
| Isorhamnetin | IL-8 Production | HT-29 | Significant decline | [10] |
Flavonoids are known to exert their anti-inflammatory effects by modulating signaling pathways such as NF-κB and MAPK.[9][11] Rutin has been shown to inhibit COX-2 expression by targeting EGFR kinase activity.[6] Sulfated flavonoids are of particular interest in inflammation research, as they are the primary metabolites found in human plasma after flavonoid consumption.[12]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of flavonoid efficacy.
Synthesis of Sulfated Flavonoids
Protocol for the Synthesis of Quercetin Sulfates:
-
Reaction: Quercetin is reacted with a 10-fold molar excess of sulfur trioxide-N-triethylamine complex.
-
Analysis: The products are analyzed by High-Performance Liquid Chromatography (HPLC) and mass spectrometry.
-
Purification and Identification: Individual mono- and disulfates are isolated by preparative HPLC, and their structures are confirmed by ¹H NMR spectrometry.[13][14]
Protocol for the Synthesis of Kaempferol-3'-sulfate:
-
Sulfonation: Kaempferol is sulfonated to improve its water solubility. The specific site of sulfonation (e.g., C3') is confirmed by comparing the chemical shifts of carbon atoms in ¹³C NMR spectra before and after the reaction.[2]
Antioxidant Activity Assays
DPPH Radical Scavenging Assay:
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol). Prepare a fresh solution of DPPH in methanol.
-
Reaction: Mix the test compound solution with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (containing only the solvent and DPPH). The IC₅₀ value is then determined.
Anti-Inflammatory Activity Assays
Cyclooxygenase (COX-2) Inhibition Assay:
-
Enzyme Preparation: Use a commercially available COX-2 enzyme or a cell line that expresses COX-2 (e.g., DLD-1 human colon cancer cells).[7]
-
Incubation: Pre-incubate the enzyme or cells with the test compound at various concentrations.
-
Reaction Initiation: Add the substrate (e.g., arachidonic acid) to initiate the enzymatic reaction.
-
Measurement: Measure the production of prostaglandins (B1171923) (e.g., PGE₂) using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Calculation: Determine the percentage of inhibition of COX-2 activity for each concentration of the test compound and calculate the IC₅₀ value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the methodologies employed.
Flavonoid Anti-Inflammatory Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. inabj.org [inabj.org]
- 6. Rutin inhibits B[a]PDE-induced cyclooxygenase-2 expression by targeting EGFR kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comparative Analysis of Anti-Inflammatory Flavones in Chrysanthemum indicum Capitula Using Primary Cultured Rat Hepatocytes [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Isorhamnetin Influences the Viability, Superoxide Production and Interleukin-8 Biosynthesis of Human Colorectal Adenocarcinoma HT-29 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flavonoids exert distinct modulatory actions on cyclooxygenase 2 and NF-κB in an intestinal epithelial cell line (IEC18) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulphated Flavonoids: Biosynthesis, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A synthetic approach to the generation of quercetin sulfates and the detection of quercetin 3'-O-sulfate as a urinary metabolite in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Antioxidant Activity of Rutin and the Trolox Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant activity of Rutin (B1680289), a widely studied flavonoid, against Trolox, a water-soluble vitamin E analog ubiquitously used as a standard in antioxidant assays. While this guide focuses on Rutin, it is important to note that specific experimental data directly comparing Rutin sulfate (B86663) with Trolox is not extensively available in the public literature. The antioxidant properties of Rutin sulfate are expected to be related to its parent compound, Rutin.
Rutin (quercetin-3-O-rutinoside) is a flavonoid glycoside found in many plants, including buckwheat, citrus fruits, and asparagus.[1] It is recognized for a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and cardioprotective effects.[2] Trolox is utilized as a benchmark in antioxidant capacity assays due to its stability and consistent performance, allowing for the relative quantification of antioxidant strength, often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Comparative Data Analysis: Rutin vs. Trolox
The antioxidant capacity of Rutin has been evaluated through various established assays. The results are typically expressed as TEAC values, which quantify the antioxidant strength of a compound relative to Trolox. A higher TEAC value indicates a greater antioxidant capacity.
| Assay Method | Metric | Result for Rutin | Reference |
| ABTS (Radical Cation Scavenging) | Trolox Equivalent Antioxidant Capacity (TEAC) | The antioxidant activity of rutin was slightly lower than the theoretical 1.5 Trolox equivalent. | [1] |
| DPPH (Radical Scavenging) | Trolox Equivalent Antioxidant Capacity (TEAC) | The order of antioxidant activity was determined as DPPH RSA > ABTS RSA. | [1][2] |
| CUPRAC (Cupric Reducing Antioxidant Capacity) | Trolox Equivalent Antioxidant Capacity (TEAC) | The TEAC value for Rutin was found to be lower than that of its aglycone, quercetin. | [3] |
| ABTS Decolorisation Assay | % Inhibition | Rutin-loaded nanoparticles showed 71.2% inhibition. | [4] |
| DPPH Scavenging Assay | % Inhibition | Rutin-loaded nanoparticles showed 52.7% inhibition. | [4] |
Visualizing Antioxidant Mechanisms and Workflows
To clarify the underlying processes of antioxidant validation, the following diagrams illustrate the fundamental free-radical scavenging reaction and a typical experimental workflow for in vitro antioxidant assays.
References
Head-to-head comparison of Rutin and Rutin sulfate in cancer cell lines
A detailed examination of the in vitro anticancer activities of the flavonoid Rutin (B1680289) and its primary metabolite, Quercetin-3'-sulfate, providing researchers, scientists, and drug development professionals with comparative data on their efficacy and mechanisms of action.
Introduction
Rutin, a ubiquitous dietary flavonoid, has garnered significant attention for its potential anticancer properties.[1] Upon ingestion, rutin is metabolized, primarily to its aglycone quercetin (B1663063) and its subsequent conjugates, including quercetin sulfates and glucuronides.[2][3] These metabolites are the predominant forms found circulating in the bloodstream and are therefore crucial to understanding the in vivo bioactivity of rutin.[2][3] Direct comparative studies on the anticancer effects of rutin versus its sulfated form in cancer cell lines are scarce. However, research comparing quercetin and its major metabolite, quercetin-3'-sulfate (Q3'S), provides critical insights into the potential differential effects of the parent compound versus its sulfated form. This guide offers a head-to-head comparison based on available experimental data, focusing on the cytotoxic and mechanistic differences between these compounds in cancer cell lines.
Comparative Efficacy: Cytotoxicity and Apoptosis
A key study directly comparing the effects of quercetin and its metabolite, quercetin-3'-sulfate, on the human breast cancer cell line MCF-7 revealed differences in their cytotoxic potential. Quercetin demonstrated greater anticancer activity than its sulfated metabolite.
| Compound | Cell Line | IC50 Value (µM) | Apoptosis Induction (at 100 µM) |
| Quercetin | MCF-7 | 23.1 | 70.8% |
| Quercetin-3'-sulfate (Q3'S) | MCF-7 | 27.6 | 58.2% |
| Rutin | HCT116 | >200 | Induced apoptosis |
Data for Quercetin and Quercetin-3'-sulfate are from a study on MCF-7 cells.[4] Data for Rutin is from a study on HCT116 cells, where a direct IC50 was not established at the tested concentration.[5][6]
The data clearly indicates that while both quercetin and its sulfated metabolite induce apoptosis, quercetin is more potent in inhibiting the growth of MCF-7 cancer cells.[4] Rutin, in a separate study on HCT116 colon cancer cells, also induced apoptosis but exhibited lower cytotoxicity compared to quercetin at the same concentration.[5][6]
Mechanistic Insights: Cell Cycle Arrest and Signaling Pathways
The anticancer effects of these compounds are linked to their ability to interfere with the cell cycle and modulate key signaling pathways.
Cell Cycle Analysis: In MCF-7 cells, both quercetin and quercetin-3'-sulfate were found to primarily induce cell cycle arrest at the S phase.[4] This indicates that both compounds interfere with DNA synthesis, a critical step for cancer cell proliferation.
Signaling Pathways: Rutin has been shown to exert its anticancer effects through the modulation of multiple signaling pathways, including the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.[1][7] It can induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[2]
The anticancer activities of quercetin and its sulfated metabolite in MCF-7 cells are associated with the induction of an ROS-dependent apoptosis pathway.[4]
References
- 1. The Anti-Cancer Effect of Quercetin: Molecular Implications in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The potential role of rutin, a flavonoid, in the management of cancer through modulation of cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The potential anti-cancer effects of quercetin on blood, prostate and lung cancers: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different antitumor effects of quercetin, quercetin-3′-sulfate and quercetin-3-glucuronide in human breast cancer MCF-7 cells - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Differential Effects of Rutin and Its Aglycone Quercetin on Cytotoxicity and Chemosensitization of HCT 116 Colon Cancer Cells to Anticancer Drugs 5-Fluorouracil and Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
A Comparative Guide to the In Vitro and In Vivo Correlation of Rutin and its Sulfated Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activities of rutin (B1680289) and its sulfated form, rutin sulfate (B86663). While direct comparative studies on rutin sulfate are limited, this document synthesizes available data on rutin, its derivatives, and related sulfated flavonoids to offer insights into the potential effects of sulfation on its biological activity.
Executive Summary
Rutin, a ubiquitous flavonoid glycoside, exhibits a wide range of pharmacological activities, including antioxidant and anti-inflammatory effects. However, its therapeutic potential is often limited by poor water solubility and low bioavailability.[1] Chemical modification, such as sulfation, is a strategy employed to enhance the solubility and potentially modulate the bioactivity of rutin.[2] This guide explores the correlation between the in vitro and in vivo activities of rutin and provides an extrapolated comparison with this compound, drawing on data from related compounds.
Data Presentation
In Vitro Antioxidant Activity
The antioxidant capacity of rutin and its derivatives is commonly assessed using various in vitro assays. The following table summarizes the available data.
| In Vitro Assay | Rutin | Rutin Glycoside (More Soluble Derivative) | Quercetin (B1663063) 3'-O-sulfate (Metabolite Analog) | Key Findings |
| DPPH Radical Scavenging Activity (IC50) | 60.25 µM[3] | 29.13 µM[3] | Weaker than quercetin[4] | Glycosylation appears to enhance radical scavenging activity in this assay.[3] Sulfation of the aglycone quercetin significantly reduces its radical scavenging capacity.[4] |
| ABTS Radical Scavenging Activity (SC50) | 105.43 µM[5] | 63.21 µM[5] | Not available | Similar to the DPPH assay, the more soluble rutin glycoside shows higher activity.[5] |
In Vitro Anti-inflammatory Activity
The anti-inflammatory potential of rutin is often evaluated by its ability to inhibit key inflammatory mediators.
| In Vitro Assay | Rutin | Rutin Glycoside | Key Findings |
| Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cells | Similar to rutin glycoside[5] | Similar to rutin[5] | Despite differences in antioxidant activity, both rutin and its more soluble glycoside derivative show comparable in vitro anti-inflammatory effects in this model.[5] |
| Prostaglandin E2 (PGE2) Production in LPS-stimulated RAW 264.7 cells | Similar to rutin glycoside[5] | Similar to rutin[5] | Both compounds demonstrate similar efficacy in reducing PGE2 levels.[5] |
| Pro-inflammatory Cytokine (TNF-α, IL-6) Production in LPS-stimulated RAW 264.7 cells | Similar to rutin glycoside[5] | Similar to rutin[5] | Inhibition of pro-inflammatory cytokines is comparable between rutin and its glycoside.[5] |
In Vivo Pharmacokinetics
The bioavailability of rutin is a critical factor in translating its in vitro activity to in vivo efficacy.
| Compound | Administration Route | Key Pharmacokinetic Parameters | Findings |
| Rutin | Oral | Poorly absorbed; extensively metabolized to quercetin and its conjugates (glucuronides and sulfates).[6][7] | The in vivo effects of orally administered rutin are largely attributed to its metabolites.[1] |
| Quercetin (Rutin Aglycone) | Oral | Higher oral absorption rate than rutin.[6][7] | The aglycone form is more readily absorbed.[6] |
| This compound | Not available | Not available | The pharmacokinetics of administered this compound have not been extensively studied. However, sulfation is a major metabolic pathway for flavonoids, suggesting that administered this compound might have a different pharmacokinetic profile than rutin.[6][8] |
Experimental Protocols
In Vitro Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of the test compound (rutin, this compound, or other derivatives) in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well plate, add various concentrations of the test compound to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[9]
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
-
Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.
-
Protocol:
-
Generate the ABTS•+ solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of the test compound to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value.[1][10]
-
3. Nitric Oxide (NO) Production in Macrophages
-
Principle: This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). NO production is indirectly measured by determining the concentration of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite.
-
In Vivo Assays
1. Carrageenan-Induced Paw Edema in Rats
-
Principle: This is a widely used model of acute inflammation. Injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema. The anti-inflammatory activity of a compound is assessed by its ability to reduce this edema.[8][11]
-
Protocol:
-
Acclimatize male Wistar or Sprague-Dawley rats for at least one week.
-
Administer the test compound (rutin, this compound, or vehicle control) orally or intraperitoneally at a predetermined time before carrageenan injection. A standard anti-inflammatory drug like indomethacin (B1671933) is used as a positive control.[11]
-
Measure the initial paw volume of the right hind paw using a plethysmometer.[8]
-
Inject a 1% solution of carrageenan in saline (e.g., 0.1 mL) into the sub-plantar region of the right hind paw.[11]
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[11]
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
2. In Vivo Antioxidant Activity Assessment in Rats
-
Principle: This involves measuring the activity of key endogenous antioxidant enzymes and the levels of lipid peroxidation products in tissues of animals subjected to oxidative stress.
-
Protocol:
-
Induce oxidative stress in rats using a suitable agent (e.g., carbon tetrachloride, doxorubicin).
-
Treat groups of rats with the test compound, vehicle control, or a standard antioxidant.
-
After the treatment period, collect tissue samples (e.g., liver, kidney, heart).
-
Prepare tissue homogenates.
-
Measure the activity of antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) using commercially available assay kits or established spectrophotometric methods.[12][13]
-
Determine the level of lipid peroxidation by measuring Malondialdehyde (MDA) concentration using the Thiobarbituric Acid Reactive Substances (TBARS) assay.[12]
-
Visualization of Signaling Pathways and Workflows
Caption: Experimental workflow for comparing in vitro and in vivo activities.
Caption: Rutin's modulation of the NF-κB signaling pathway.
Caption: Rutin's modulation of the MAPK signaling pathway.
Discussion and Correlation
A clear correlation between the in vitro and in vivo activities of rutin is evident, although it is significantly influenced by its pharmacokinetic profile.
-
Antioxidant Activity: In vitro, rutin demonstrates potent radical scavenging activity.[14][15] However, the in vivo antioxidant effects observed after oral administration are likely due to its metabolite, quercetin, and its sulfated and glucuronidated conjugates.[1][16] Studies on quercetin 3'-O-sulfate suggest that sulfation may decrease direct radical scavenging activity compared to the parent aglycone.[4] Therefore, while this compound's increased solubility might enhance its distribution, its direct in vivo antioxidant capacity may be lower than that of rutin's aglycone metabolite, quercetin. The overall in vivo antioxidant effect will be a composite of the activities of all circulating metabolites.
-
Anti-inflammatory Activity: Rutin consistently demonstrates anti-inflammatory effects both in vitro and in vivo.[13][17] In vitro, it inhibits the production of key inflammatory mediators like NO, PGE2, and pro-inflammatory cytokines.[5] In vivo, it reduces inflammation in models like carrageenan-induced paw edema.[11] The primary mechanism for this activity is believed to be the inhibition of the NF-κB and MAPK signaling pathways.[18][19] While direct evidence for this compound is lacking, it is plausible that it retains anti-inflammatory activity. The enhanced solubility of this compound could lead to higher plasma concentrations, potentially compensating for any reduction in intrinsic activity at the molecular level. However, some studies on other sulfated flavonoids suggest that sulfation can abolish anti-inflammatory activity.[20]
Conclusion
The correlation between the in vitro and in vivo activities of rutin is complex, primarily due to its low bioavailability and extensive metabolism. The in vivo effects of oral rutin are largely mediated by its metabolite quercetin and its conjugates.
This compound, with its enhanced water solubility, presents an interesting alternative. While direct comparative data is scarce, we can infer the following:
-
In Vitro: this compound may exhibit altered antioxidant and anti-inflammatory activities compared to rutin. Based on data from quercetin sulfate, the direct radical scavenging activity might be reduced.
-
In Vivo: The increased solubility of this compound could lead to improved bioavailability compared to rutin. However, its metabolic fate and the biological activity of its own potential metabolites are unknown. The overall in vivo efficacy will depend on the balance between its pharmacokinetic profile and its intrinsic activity at the target sites.
References
- 1. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 4. tandfonline.com [tandfonline.com]
- 5. lawdata.com.tw [lawdata.com.tw]
- 6. [PDF] Bioavailability and metabolic pharmacokinetics of rutin and quercetin in rats | Semantic Scholar [semanticscholar.org]
- 7. "Bioavailability and metabolic pharmacokinetics of rutin and quercetin " by C.-Y. Yang, S.-L. Hsiu et al. [jfda-online.com]
- 8. inotiv.com [inotiv.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro and in vivo antioxidant therapeutic evaluation of phytochemicals from different parts of Dodonaea viscosa Jacq - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Rutin (Bioflavonoid) as Cell Signaling Pathway Modulator: Prospects in Treatment and Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 19. karger.com [karger.com]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Rutin Sulfate Quantification
Introduction
Rutin, a prominent flavonoid glycoside, undergoes extensive metabolism in the body, leading to the formation of various conjugates, including Rutin sulfate (B86663).[1] The accurate quantification of these metabolites is crucial for pharmacokinetic, bioavailability, and drug development studies. Cross-validation of analytical methods is a critical process to ensure that different analytical techniques produce comparable and reliable results, which is essential when transferring methods between laboratories or implementing new technologies.[2]
While literature specifically detailing the cross-validation of methods for Rutin sulfate is limited, this guide provides a comprehensive comparison of three widely used analytical techniques for the quantification of the parent compound, Rutin. The principles, validation parameters, and experimental protocols discussed are directly applicable to its sulfated metabolites, typically requiring adjustments in detection parameters, especially for mass spectrometry. The methods compared are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE).
Comparative Analysis of Quantitative Methods
The performance of HPLC-UV, LC-MS/MS, and Capillary Electrophoresis for the quantification of Rutin is summarized below. The data presented is a synthesis of findings from multiple analytical validation studies.[3]
| Validation Parameter | HPLC-UV | LC-MS/MS | Capillary Electrophoresis (CE) |
| Linearity Range | 2 - 180 µg/mL[3][4] | 0.5 - 100 ng/mL[3][5] | 6.25 - 200 µg/mL[6] |
| Limit of Detection (LOD) | 0.005 - 23.91 ng/mL[7][8] | 0.2 - 0.3 ng/mL[3][9] | 4.51 - 55.67 ng/mL[3][7] |
| Limit of Quantification (LOQ) | 0.15 - 19.28 µg/mL[3][8] | < 1 ng/mL[3][10] | 13.67 ng/spot (HPTLC)[3] |
| Accuracy (% Recovery) | 96 - 103.34%[3][11] | 99.14 - 100.56%[3] | 103.6%[6][12] |
| Precision (%RSD) | < 2%[3][7][11] | < 15%[3] | < 2.5%[7] |
| Selectivity/Specificity | Good, but susceptible to co-eluting impurities. | Excellent, highly selective due to MRM mode.[3] | High, based on charge-to-mass ratio separation.[13] |
| Cost & Complexity | Lower initial cost, less complex operation.[14] | Higher initial cost, requires specialized expertise.[14] | Moderate cost, simpler instrumentation than LC-MS.[13] |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is widely used for the routine quantification of flavonoids like Rutin in various samples, including bulk drugs and plant extracts.[3][8]
-
Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[14]
-
Column : C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14][15]
-
Mobile Phase : A common mobile phase is a mixture of methanol (B129727) or acetonitrile (B52724) and an acidic aqueous buffer (e.g., 0.05% formic acid or 10 mM acetate (B1210297) buffer, pH 4.1).[4][16] An isocratic or gradient elution can be used.[3][15]
-
Flow Rate : A flow rate of 1.0 mL/min is commonly employed.[3][15]
-
Detection : UV detection is performed at a wavelength of 257 nm, 259 nm, or 356 nm.[3][14][15][16]
-
Sample Preparation : Samples are dissolved in a suitable solvent (e.g., methanol). For complex matrices like plasma, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is performed to remove interfering substances.[14][17]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies, trace-level quantification, and analysis of complex matrices.[3][14]
-
Instrumentation : An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[14]
-
Column : A C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is often used.[14]
-
Mobile Phase : A gradient elution with 0.1% formic acid in water and acetonitrile is common.[10][14]
-
Flow Rate : Typically in the range of 0.3 - 0.5 mL/min.[10][14]
-
Mass Spectrometric Detection : Detection is performed in Multiple Reaction Monitoring (MRM) mode, operating in negative ionization.[3][10] For Rutin, the transition of the deprotonated molecular ion [M-H]⁻ at m/z 609.2 to a product ion at m/z 301.0 is often monitored.[3] For a this compound metabolite, the precursor ion m/z would be approximately 689.2.
-
Sample Preparation : Plasma samples can be prepared by protein precipitation with acetonitrile or by liquid-liquid extraction.[3][10] Plant extracts are typically diluted in the mobile phase.[3]
Capillary Electrophoresis (CE)
CE is a powerful separation technique that offers high efficiency, short analysis times, and requires minimal sample and reagent volumes.[7][13]
-
Instrumentation : A CE system consisting of a high-voltage power supply, a fused-silica capillary, two buffer reservoirs, a sample introduction system, and a detector (typically UV-Vis).[13]
-
Capillary : A bare fused-silica capillary is commonly used.[7]
-
Background Electrolyte (BGE) : A borate (B1201080) buffer (e.g., 20 mM Borax solution at pH 9.4) is frequently used.[6][7][12]
-
Separation Voltage : An applied voltage of +20 kV is typical.[7][12]
-
Capillary Temperature : Maintained at 25°C.[7]
-
Injection : Samples are introduced using pressure injection (e.g., 50 mbar for 5 seconds).[7]
-
Detection : On-column detection is performed using a photodiode array detector at a wavelength of 208 nm or 254 nm.[6][7][12]
-
Sample Preparation : Samples are dissolved in the BGE or a suitable solvent. Extracts from complex matrices may require a cleanup step using Solid-Phase Extraction (SPE).[7]
Visualized Workflows and Processes
The following diagrams illustrate the logical and experimental workflows for the cross-validation and quantification of this compound.
Caption: Logical workflow for the cross-validation of two analytical methods.[2]
Caption: Experimental workflow for Rutin quantification using HPLC-UV.[17]
Caption: Experimental workflow for this compound quantification via LC-MS/MS.[3][10]
Caption: General experimental workflow for Capillary Electrophoresis (CE).[7][12]
References
- 1. benchchem.com [benchchem.com]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jddtonline.info [jddtonline.info]
- 5. researchgate.net [researchgate.net]
- 6. atlantis-press.com [atlantis-press.com]
- 7. jfda-online.com [jfda-online.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A sensitive LC-MS/MS method for simultaneous determination of six flavonoids in rat plasma: application to a pharmacokinetic study of total flavonoids from mulberry leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formulation and Development of a Validated UV-Spectrophotometric Analytical Method of Rutin Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Capillary Electrophoresis Method for Determining the Content of Rutin in Fructus Kochiae | Atlantis Press [atlantis-press.com]
- 13. Recent Applications of Capillary Electrophoresis in the Determination of Active Compounds in Medicinal Plants and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. thaiscience.info [thaiscience.info]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the Neuroprotective Effects of Rutin and Other Flavonoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids, a diverse group of polyphenolic compounds found in plants, are gaining significant attention for their potential therapeutic applications in neurodegenerative diseases. Their neuroprotective effects are largely attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties. This guide provides a comparative analysis of the neuroprotective effects of Rutin (B1680289), a prominent flavonoid glycoside, against other well-researched flavonoids, namely Quercetin (B1663063), Hesperidin, and Catechins.
It is important to note that while the query specified "Rutin sulfate (B86663)," the available scientific literature predominantly focuses on "Rutin." Research directly comparing the neuroprotective effects of Rutin sulfate to other flavonoids is scarce. Therefore, this guide will focus on the extensive data available for Rutin, which serves as a crucial foundation for understanding the potential of its sulfated form. Rutin is the glycoside of the flavonoid quercetin, and its biological activities are often linked to its aglycone, quercetin.[1]
This guide synthesizes experimental data from various in vitro and in vivo studies to offer an objective comparison of the efficacy of these flavonoids in mitigating neuronal damage. Detailed experimental protocols and visualizations of key signaling pathways are provided to support further research and drug development efforts in this promising field.
Quantitative Comparison of Neuroprotective Effects
The following tables summarize quantitative data from studies evaluating the neuroprotective effects of Rutin, Quercetin, Hesperidin, and Catechins. These tables are designed for easy comparison of their efficacy in various experimental models of neurotoxicity.
Table 1: In Vitro Neuroprotective Effects of Selected Flavonoids
| Flavonoid | Experimental Model | Neurotoxic Insult | Concentration(s) | Key Quantitative Outcomes | Reference(s) |
| Rutin | PC-12 Cells | 6-hydroxydopamine (6-OHDA) | 10, 50, 100 µM | Increased cell viability to ~78% at 100 µM (from 57% with 6-OHDA alone).[2][3] | [2][3] |
| PC-12 Cells | 6-OHDA | Not specified | Significantly activated antioxidant enzymes (SOD, CAT, GPx, GSH).[4] | [4] | |
| BMG-1 Cerebral Glioma Cells | Hydrogen Peroxide (H₂O₂) | IC₅₀ ≈ 200 µM | Reduced apoptotic bodies and lipid peroxidation; increased glutathione.[5] | [5] | |
| Quercetin | PC-12 Cells | 6-OHDA | Micromolar range | Antagonized cell toxicity and changes in gene expression.[5] | [5] |
| SH-SY5Y Cells | Amyloid-β | Not specified | Inhibited Aβ aggregation by 72.25%.[6] | [6] | |
| PC-12 Cells | H₂O₂ | 10 µM | Showed marked cytoprotective capacity.[7] | [7] | |
| Hesperidin | Primary Cortical Neurons | H₂O₂, Glutamate, Amyloid-β | Not specified | Protected against peroxide-induced damage, excitotoxicity, and Aβ oligomer toxicity.[8][9] | [8][9] |
| Catechin (EGCG) | SH-SY5Y Cells | 6-OHDA | 10, 20, 40 µM | Increased cell viability in a dose-dependent manner. | [10] |
| SH-SY5Y Cells | Amyloid-β | Not specified | Inhibited Aβ aggregation.[11] | [11] |
Table 2: In Vivo Neuroprotective Effects of Selected Flavonoids
| Flavonoid | Animal Model | Model of Neurodegeneration | Dosage | Key Quantitative Outcomes | Reference(s) |
| Rutin | Rats | Repeated Cerebral Ischemia | 10, 20, 30 mg/kg | Dose-dependently improved spatial memory and increased surviving neurons in the hippocampus.[12] | [12] |
| Mice | Lipopolysaccharide (LPS)-induced neuroinflammation | Not specified | Suppressed neuroinflammation and memory impairment.[5] | [5] | |
| Quercetin | Mice | Lipopolysaccharide (LPS)-induced neuroinflammation | Not specified | Prevented neuroinflammation-mediated neurodegeneration and memory impairment.[5] | [5] |
| Hesperidin | Rats | Cerebral Ischemia/Reperfusion | 50, 100 mg/kg | Reduced infarct volume and improved neurological scores. | [13] |
| Catechin (EGCG) | Mice | MPTP-induced Parkinson's Disease | 10 mg/kg | Prevented striatal dopamine (B1211576) depletion and dopaminergic neuron loss. | [10] |
Key Signaling Pathways in Flavonoid-Mediated Neuroprotection
The neuroprotective actions of Rutin and other flavonoids are mediated through their modulation of complex intracellular signaling networks. Below are diagrams illustrating two of the most critical pathways involved.
Caption: Nrf2/ARE Signaling Pathway Activation by Flavonoids.
Caption: Inhibition of NF-κB Signaling Pathway by Flavonoids.
Experimental Protocols
To facilitate the replication and extension of the findings presented, this section details common methodologies for key in vitro experiments cited in this guide.
In Vitro Neuroprotection Assessment Workflow
The following diagram illustrates a typical workflow for assessing the neuroprotective effects of flavonoids in a cell-based model.
Caption: General Experimental Workflow for In Vitro Neuroprotection Assays.
Cell Culture and Treatment
-
Cell Lines: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC-12 cells are commonly used.
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.
-
Plating: For experiments, cells are seeded in 96-well plates (for viability assays) or larger plates/dishes for protein and gene expression analysis, at a density that allows for optimal growth and response to treatments.
-
Flavonoid Preparation: Flavonoids are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then diluted in culture medium to the final desired concentrations. The final DMSO concentration in the medium is typically kept below 0.1% to avoid solvent-induced toxicity.
-
Treatment Protocol: Cells are often pre-treated with the flavonoid for a period of 1 to 24 hours before the addition of the neurotoxic agent.[14]
Induction of Neurotoxicity
-
Oxidative Stress Models:
-
Neuroinflammation Model:
-
Lipopolysaccharide (LPS): Used to induce an inflammatory response in microglial cell lines (e.g., BV-2) or primary microglia. A typical concentration is 100 ng/mL.[14]
-
-
Alzheimer's Disease Model:
-
Amyloid-β (Aβ) peptides: Oligomeric or fibrillar forms of Aβ₁₋₄₂ or Aβ₂₅₋₃₅ are used to induce neurotoxicity. Concentrations vary depending on the peptide preparation.[6]
-
Assessment of Neuroprotection
-
Cell Viability Assay (MTT Assay):
-
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to formazan (B1609692) by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.[14]
-
Protocol: After treatment, MTT solution (e.g., 0.5 mg/mL) is added to each well and incubated for 2-4 hours. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is measured using a microplate reader at a wavelength of 570 nm.[14]
-
-
Measurement of Reactive Oxygen Species (ROS):
-
Principle: The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is used to measure intracellular ROS levels. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[14]
-
Protocol: After treatment, cells are incubated with DCFH-DA (e.g., 10 µM) for 30 minutes. The fluorescence intensity is then measured using a fluorescence microplate reader or a flow cytometer with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[14]
-
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokines:
-
Principle: ELISA is used to quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant.[14]
-
Protocol: Commercially available ELISA kits are used according to the manufacturer's instructions. Briefly, supernatants from treated cells are added to antibody-coated plates, followed by the addition of detection antibodies and a substrate to produce a colorimetric signal that is proportional to the amount of cytokine present.[14]
-
-
Western Blot Analysis for Protein Expression:
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and antioxidant defense (e.g., Nrf2, NF-κB, Bax, Bcl-2, caspases).
-
Protocol: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and incubated with primary antibodies against the target proteins, followed by incubation with secondary antibodies conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate.
-
Conclusion
The experimental evidence strongly supports the neuroprotective potential of Rutin and other flavonoids like Quercetin, Hesperidin, and Catechins. Their multifaceted mechanisms of action, primarily centered on combating oxidative stress and neuroinflammation, make them compelling candidates for the development of novel therapies for a range of neurodegenerative disorders.
Quercetin, the aglycone of Rutin, often demonstrates potent antioxidant activity in in vitro assays.[1] However, the glycoside structure of Rutin may influence its bioavailability and metabolic fate in vivo, which are critical considerations for therapeutic applications. Hesperidin and Catechins also exhibit robust neuroprotective effects through similar mechanisms.
While direct comparative studies are somewhat limited, the available data suggest that these flavonoids share common neuroprotective pathways, though their potency may vary depending on the specific experimental model and endpoint measured. Further research, particularly focusing on the bioavailability and in vivo efficacy of these compounds and their derivatives like this compound, is essential to translate these promising preclinical findings into effective clinical interventions. This guide provides a foundational framework of data and methodologies to aid researchers in this endeavor.
References
- 1. benchchem.com [benchchem.com]
- 2. Protective effects of quercetin glycosides, rutin, and isoquercetrin against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in rat pheochromocytoma (PC-12) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. Rutin as a Potent Antioxidant: Implications for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Beneficial effects of natural flavonoids on neuroinflammation [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Molecular mechanisms of neuroprotective effect of rutin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Rutin's Performance in Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutin (B1680289), a ubiquitous flavonoid glycoside, has garnered significant attention for its potent antioxidant, anti-inflammatory, anticancer, and vasoprotective properties. However, its clinical translation is often hampered by poor aqueous solubility and low oral bioavailability.[1][2] To overcome these limitations, various advanced drug delivery systems have been developed to enhance its therapeutic efficacy. This guide provides an objective comparison of Rutin's performance across different delivery platforms, supported by experimental data, detailed protocols, and visual representations of its molecular pathways and experimental workflows.
A note on Rutin Sulfate (B86663): While this guide focuses on Rutin due to the extensive availability of comparative research, it is noteworthy that its sulfated derivative, Rutin sulfate, is being explored for its enhanced solubility and unique bioactivities, including antiviral properties.[3] However, comprehensive benchmarking data for this compound in various drug delivery systems is not yet widely available. The metabolic fate of orally administered Rutin often involves its conversion to quercetin (B1663063) sulfates and glucuronides, which are the primary metabolites found in circulation.[4][5]
Data Presentation: Performance of Rutin in Various Drug Delivery Systems
The following tables summarize the key performance indicators of Rutin when incorporated into different drug delivery systems, based on published experimental findings.
Table 1: Nanoparticle-Based Systems
| Delivery System Type | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Key Findings & Release Profile | Reference(s) |
| Solid Lipid Nanoparticles (SLNs) | 40 - 170 | ~90% (Not explicitly stated, but high) | Up to 10% (w/w) | Sustained release of ~50% over 72 hours. | [6] |
| Polymeric Micelles (Pluronic P123) | 18 ± 2 | 59.5 ± 2.9 | 474 ± 23 µM (equivalent) | Enhanced anticancer activity compared to free Rutin. | [7][8] |
| Transethosomes (for topical gel) | 160.45 ± 1.98 | 89.99 ± 1.55 | 8.9 ± 2.11 | Significantly higher skin permeation and drug release (73.6%) compared to Rutin suspension (34.5%). | [9][10] |
| Ethosomes (Nanovesicles) | Not specified | 67.5 ± 5.2 | 27 ± 1.7 | Improved photostability and enhanced topical efficacy. | [11] |
| Bilosomes (for oral delivery) | 502.1 ± 36 | 48.57 ± 3.57 | 4.63 ± 0.27 | Prolonged release and enhanced nephroprotective effects in vivo. | [12] |
| Zein-Sodium Caseinate Nanoparticles | Not specified | Up to 71.6 | Not specified | High antioxidant activity in aqueous medium. | [13] |
| Nanocrystals (for topical gel) | ~300 | Not applicable | 100% (drug material) | 3-fold higher skin permeability compared to coarse drug gel. | [14] |
| Hyaluronic Acid-coated Nanoparticles | 714 | Not specified | Not specified | Prolonged release (Higuchi model) and superior cytotoxicity against MCF-7 cancer cells. | [11] |
Table 2: Liposomal and Hydrogel Systems
| Delivery System Type | Particle Size (nm) | Encapsulation Efficiency (%) | Key Findings & Release Profile | Reference(s) |
| Liposomes (Thin Film Hydration) | 147.20 ± 1.42 | ~90% | Uniform nanoparticles with enhanced in vitro antioxidant effect on HUVECs. | [15] |
| Liposomes (for brain targeting) | 149.3 ± 7.7 | 80.05 ± 3.04 | Higher cumulative drug release than free Rutin; enhanced bioavailability and brain targeting in vivo. | [16] |
| Proniosomal Gel (Topical) | 140.5 ± 2.56 | >50% | Non-cytotoxic to keratinocytes and dose-dependent cytotoxicity in melanoma cells. | [17] |
| Poloxamer 407-based Hydrogel | Not applicable | Not applicable | Constant and prolonged drug leakage for up to 72 hours. | [1] |
| Stimuli-Responsive Hydrogel (G-quadruplex) | Not applicable | Not applicable | Stable in physiological medium; >90% release in 24h in acidic/ROS conditions. Higher in vivo anti-inflammatory efficacy. | [10] |
| Xanthan Gum-based Hydrogel | Not applicable | Not applicable | Controlled release over 48 hours, with higher release at pH 1.2 (70%) vs. pH 7.4 (65%). | [18] |
Experimental Protocols
Below are detailed methodologies for key experiments commonly cited in the evaluation of Rutin-based drug delivery systems.
Preparation of Rutin-Loaded Liposomes by Thin Film Hydration
-
Objective: To encapsulate Rutin within a lipid bilayer to improve its stability and bioavailability.
-
Materials: Rutin, Phosphatidylcholine (e.g., Soya Lecithin), Cholesterol, Chloroform, Methanol (B129727), Phosphate Buffered Saline (PBS, pH 7.4).
-
Protocol:
-
Dissolve a specific molar ratio of phosphatidylcholine and cholesterol in a chloroform:methanol solvent mixture within a round-bottom flask.
-
Add the desired amount of Rutin to the lipid solution.
-
Evaporate the organic solvents using a rotary evaporator under vacuum at a controlled temperature (e.g., 45°C) to form a thin, dry lipid film on the flask's inner surface.
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently above the lipid transition temperature. This allows for the self-assembly of multilamellar vesicles (MLVs).
-
To obtain smaller, unilamellar vesicles (SUVs), the resulting liposomal suspension can be sonicated using a probe sonicator or subjected to extrusion through polycarbonate membranes of a defined pore size.
-
Separate the unencapsulated Rutin from the liposomal suspension by centrifugation or dialysis.
-
Determine the encapsulation efficiency by lysing a known amount of the liposome (B1194612) formulation with a suitable solvent (e.g., methanol) and quantifying the Rutin content using UV-Vis spectrophotometry or HPLC.[9][15]
-
In Vitro Drug Release Study using Dialysis Method
-
Objective: To evaluate the rate and mechanism of Rutin release from the delivery system over time.
-
Materials: Rutin-loaded formulation, Dialysis membrane (with appropriate molecular weight cut-off), Release medium (e.g., PBS pH 7.4, sometimes with a small percentage of ethanol (B145695) to maintain sink conditions), Shaking incubator or water bath.
-
Protocol:
-
Load a precise volume/weight of the Rutin formulation (e.g., 1 mL of liposomal suspension or 100 mg of hydrogel) into a dialysis bag.
-
Securely seal the dialysis bag and immerse it in a known volume of pre-warmed release medium (e.g., 50 mL) at 37°C.
-
Maintain constant, gentle agitation (e.g., 100 rpm) in a shaking water bath.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the Rutin concentration in the collected samples using a validated analytical method like HPLC or UV-Vis spectrophotometry.
-
Calculate the cumulative percentage of drug released at each time point and plot it against time. The release kinetics can be fitted to various mathematical models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[6]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Objective: To quantify the antioxidant activity of the Rutin formulation by its ability to scavenge free radicals.
-
Materials: Rutin formulation, Free Rutin solution (as control), DPPH solution in methanol, Methanol, Ascorbic acid (as a positive standard).
-
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the Rutin formulation, free Rutin, and the ascorbic acid standard.
-
In a 96-well plate or test tubes, mix a specific volume of the DPPH solution (e.g., 100 µL) with an equal volume of the sample dilutions.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the resulting solution at a specific wavelength (typically around 517 nm) using a microplate reader or spectrophotometer. A decrease in absorbance indicates radical scavenging activity.
-
Calculate the percentage of DPPH scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the sample.
-
Plot the scavenging percentage against the sample concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[13]
-
Visualizing Pathways and Processes
The following diagrams, created using the DOT language, illustrate key biological pathways influenced by Rutin and a typical experimental workflow for its formulation and evaluation.
Caption: A typical experimental workflow for developing and evaluating a Rutin drug delivery system.
Caption: Rutin's inhibition of the TLR4/NF-κB-mediated pro-inflammatory signaling pathway.[8]
Caption: Simplified overview of Rutin's modulation of key signaling pathways in cancer therapy.
References
- 1. Therapeutic benefits of rutin and its nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | High-Purity Reagent | For Research [benchchem.com]
- 4. [PDF] Bioavailability and metabolic pharmacokinetics of rutin and quercetin in rats | Semantic Scholar [semanticscholar.org]
- 5. jfda-online.com [jfda-online.com]
- 6. EP0013470B1 - Rutin poly(h-) sulfates, method for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 7. Preparation and Characterization of Rutin-Encapsulated Polymeric Micelles and Studies of Synergism with Bioactive Benzoic Acids and Triazolofluoroquinolones as Anticancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rutin-Loaded Transethosomal Gel for Topical Application: A Comprehensive Analysis of Skin Permeation and Antimicrobial Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rutin-Loaded Nanovesicles for Improved Stability and Enhanced Topical Efficacy of Natural Compound | MDPI [mdpi.com]
- 11. Rutin loaded bilosomes for enhancing the oral activity and nephroprotective effects of rutin in potassium dichromate induced acute nephrotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rutin Nanocrystals with Enhanced Anti-Inflammatory Activity: Preparation and Ex Vivo/In Vivo Evaluation in an Inflammatory Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rutin : therapeutic potential and recent advances in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. "Bioavailability and metabolic pharmacokinetics of rutin and quercetin " by C.-Y. Yang, S.-L. Hsiu et al. [jfda-online.com]
- 16. Fast- and Slow-Release Tablets for Oral Administration of Flavonoids: Rutin and Quercetin | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. spandidos-publications.com [spandidos-publications.com]
Validation of Rutin's Mechanism of Action: A Comparative Guide for Researchers
Disclaimer: This guide focuses on the validation of the mechanism of action for Rutin . Extensive literature searches did not yield specific studies validating the mechanism of Rutin sulfate using knockout models. Therefore, this document will provide a comprehensive overview of the well-documented anti-inflammatory and antioxidant properties of Rutin, and how knockout models could be hypothetically employed to further validate these mechanisms. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
Rutin, a flavonoid glycoside found in many plants, has garnered significant interest for its potent antioxidant and anti-inflammatory properties.[1][2] Its therapeutic potential is primarily attributed to its modulation of key cellular signaling pathways, namely the nuclear factor kappa B (NF-κB) and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. Understanding and validating the precise mechanism of action of compounds like Rutin is crucial for drug development. Knockout animal models offer a powerful tool for such validation by allowing researchers to study the effects of a compound in the absence of a specific protein.
This guide provides a comparative overview of Rutin's effects on the NF-κB and Nrf2 pathways, supported by experimental data. It also details the experimental protocols for key assays and illustrates how knockout models could be integrated into a research workflow to unequivocally validate Rutin's mechanism of action.
Signaling Pathways Modulated by Rutin
The NF-κB Signaling Pathway: A Target for Anti-Inflammatory Action
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes, including cytokines like TNF-α and IL-6.[4][5] Rutin has been shown to inhibit the activation of the NF-κB pathway, thereby exerting its anti-inflammatory effects.[1][6]
The Nrf2 Signaling Pathway: A Key to Antioxidant Defense
The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[7] In response to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of antioxidant and cytoprotective genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[8][9] Rutin has been demonstrated to activate the Nrf2 pathway, contributing to its antioxidant effects.[7]
Comparative Analysis of Rutin's Performance
The following tables summarize the quantitative effects of Rutin on key markers of the NF-κB and Nrf2 pathways from various in vitro and in vivo studies.
Table 1: Anti-Inflammatory Effects of Rutin (NF-κB Pathway)
| Marker | Experimental Model | Rutin Concentration | Observed Effect | Reference |
| TNF-α | LPS-stimulated BALB/c mice | Pretreatment | 686.8 pg/ml (LPS) to 182.4 pg/ml (LPS + Rutin) | [10] |
| TNF-α | Socially defeated mice brain | Not specified | Significant reduction in TNF-α concentration | [11] |
| IL-6 | Socially defeated mice brain | Not specified | Significant reduction in IL-6 concentration | [11] |
| Nitrite (NO) | LPS-stimulated BALB/c mice | Pretreatment | 88.21 µM (LPS) to 16.92 µM (LPS + Rutin) | [10] |
| Nitrite (NO) | LPS-activated macrophages | 5 µg/ml | Reduction from 74.75 µM to 16.13 µM | [10] |
| COX-2 & iNOS | AGE-exposed human chondrocytes | Dose-dependent | Inhibition of increased expression | [12] |
| NF-κB p65 (nuclear) | RANKL-stimulated BMMs | 50 µM | Reduced NF-κB DNA binding activity | [1] |
Table 2: Antioxidant Effects of Rutin (Nrf2 Pathway)
| Marker | Experimental Model | Rutin Concentration | Observed Effect | Reference |
| Nrf2 (nuclear) | MPP+-treated SH-SY5Y cells | 50 µM | Significant increase in protein expression | [8] |
| HO-1 | MPP+-treated SH-SY5Y cells | 50 µM | Significant increase in protein expression | [8] |
| NQO1 | MPP+-treated SH-SY5Y cells | 50 µM | Significant increase in protein expression | [8] |
| Antioxidant Enzymes (SOD, CAT, GPx) | Patients with Type 2 Diabetes | Not specified | Significant improvement in serum levels | [13] |
| HO-1 & NQO1 | TNF-α-treated SW480 cells | Not specified | Boosted expression | [10] |
Validation of Mechanism of Action Using Knockout Models
While the data presented strongly suggest Rutin's involvement in the NF-κB and Nrf2 pathways, knockout models provide the definitive evidence. A hypothetical experimental workflow to validate Rutin's mechanism of action is presented below.
Detailed Experimental Protocols
Protocol 1: Western Blot for NF-κB p65 Nuclear Translocation
This protocol is used to determine the amount of NF-κB p65 that has translocated from the cytoplasm to the nucleus, a key indicator of NF-κB activation.
-
Cell Culture and Treatment: Plate cells and treat with Rutin and/or an inflammatory stimulus (e.g., LPS, TNF-α) for the desired time.
-
Cell Lysis and Nuclear/Cytoplasmic Fractionation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.
-
Add a detergent (e.g., NP-40) and vortex to disrupt the cell membrane.
-
Centrifuge to pellet the nuclei. The supernatant is the cytoplasmic fraction.[14]
-
Wash the nuclear pellet and lyse with a nuclear extraction buffer.
-
-
Protein Quantification: Determine the protein concentration of both fractions using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against NF-κB p65. Use a loading control for each fraction (e.g., β-actin for cytoplasm, Lamin B1 for nucleus).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Densitometry Analysis: Quantify the band intensities to determine the relative amount of p65 in the nucleus versus the cytoplasm.
Protocol 2: Nrf2 Activation Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of Nrf2.
-
Cell Culture and Transfection:
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of Rutin or a known Nrf2 activator (positive control).
-
Cell Lysis and Luciferase Assay:
-
After the desired incubation time, lyse the cells using a passive lysis buffer.
-
Measure firefly luciferase activity using a luminometer.
-
Measure Renilla luciferase activity for normalization.[17]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold induction of luciferase activity in Rutin-treated cells compared to vehicle-treated cells.
-
Protocol 3: Measurement of Antioxidant Enzyme Activity
This protocol outlines the general steps to measure the activity of key antioxidant enzymes like SOD, CAT, and GPx.
-
Sample Preparation: Homogenize tissue or lyse cells in an appropriate buffer on ice. Centrifuge to remove debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Enzyme Activity Assays (Spectrophotometric):
-
Superoxide (B77818) Dismutase (SOD): This assay is often based on the inhibition of the reduction of a chromogen (e.g., nitroblue tetrazolium) by superoxide radicals generated by a xanthine/xanthine oxidase system. The degree of inhibition is proportional to SOD activity.[18]
-
Catalase (CAT): This assay measures the decomposition of hydrogen peroxide (H₂O₂) by monitoring the decrease in absorbance at 240 nm.[18][19]
-
Glutathione (B108866) Peroxidase (GPx): This assay typically involves a coupled reaction where glutathione reductase (GR) and NADPH are used. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.[18]
-
-
Data Analysis: Calculate the enzyme activity based on the change in absorbance over time and normalize to the protein concentration.
Conclusion
The available evidence strongly supports the role of Rutin as a modulator of the NF-κB and Nrf2 signaling pathways, contributing to its anti-inflammatory and antioxidant effects. While in vitro and in vivo studies provide substantial data, the use of knockout models would offer definitive validation of these mechanisms. The experimental protocols and workflow outlined in this guide provide a framework for researchers to further investigate and confirm the therapeutic potential of Rutin and similar compounds.
References
- 1. Rutin inhibits osteoclast formation by decreasing reactive oxygen species and TNF-α by inhibiting activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of quercetin, rutin, and troxerutin result from the inhibition of NO production and the reduc… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rutin Attenuates Oxidative Stress and Proinflammatory Cytokine Level in Adjuvant Induced Rheumatoid Arthritis via Inhibition of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rutin-Activated Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Attenuates Corneal and Heart Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CO/HO-1 Induces NQO-1 Expression via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rutin inhibits nitric oxide and tumor necrosis factor-alpha production in lipopolysaccharide and concanavalin-a stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rutin inhibited the advanced glycation end products-stimulated inflammatory response and extra-cellular matrix degeneration via targeting TRAF-6 and BCL-2 proteins in mouse model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of NRF2 pathway reveals key elements of the regulatory circuits underlying antioxidant response and proliferation of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. benchchem.com [benchchem.com]
- 18. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A comprehensive review on the determination of enzymatic assay and nonenzymatic antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Stability Analysis of Rutin Sulfate Salts for Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the stability of different Rutin (B1680289) sulfate (B86663) salts, compounds of significant interest in the pharmaceutical industry due to the enhanced aqueous solubility of the flavonoid Rutin. Rutin, a potent antioxidant, suffers from poor water solubility, limiting its bioavailability and therapeutic applications.[1] Chemical modification through sulfation is a key strategy to overcome this limitation.[1] This guide summarizes the available data on the stability of these derivatives, offering insights for formulation development and research. While direct comparative studies on various Rutin sulfate salts are limited, this document compiles existing knowledge to facilitate a better understanding of their relative stability profiles.
Key Stability Parameters: A Comparative Overview
The stability of an active pharmaceutical ingredient (API) is a critical factor in drug development, influencing its shelf-life, efficacy, and safety. For this compound salts, key stability considerations include thermal stability, hygroscopicity, and photostability. The degree of sulfation and the nature of the counter-ion (e.g., sodium, potassium) can significantly impact these properties.[1]
| Parameter | Rutin | Rutin Sodium Sulfate | Rutin Potassium Sulfate |
| Appearance | Yellow to green powder[2] | Yellowish powder | Data not available |
| Aqueous Solubility | Poorly soluble (approx. 0.13 g/L in cold water)[3] | Soluble (degree of sulfation dependent)[1] | Data not available (expected to be soluble) |
| Thermal Stability | Degradation observed at elevated temperatures[4][5] | Generally stable at room temperature in closed containers[2] | Data not available |
| Hygroscopicity | Extremely hygroscopic[6] | Data not available | Data not available |
| Photostability | Susceptible to photodegradation, particularly under UV radiation[7][8] | Data not available | Data not available |
| pH Stability | More stable in acidic to neutral conditions (pH 3-7); significant degradation in alkaline conditions (pH > 7)[7][9] | Data not available | Data not available |
Note: Data for Rutin Potassium Sulfate is largely unavailable in publicly accessible literature and is inferred based on the general properties of potassium salts and sulfated flavonoids.
Experimental Protocols for Stability Assessment
To ensure the quality, safety, and efficacy of pharmaceutical products, rigorous stability testing is essential. The following are detailed methodologies for key experiments to evaluate the stability of this compound salts.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This method is crucial for quantifying the active ingredient and detecting any degradation products.
Objective: To develop a validated HPLC method to separate and quantify this compound salts and their potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid (for pH adjustment)
-
This compound salt reference standard
Chromatographic Conditions (Typical):
-
Mobile Phase: A gradient of acetonitrile and acidified water (e.g., 0.1% formic acid). A typical gradient might run from 10% to 70% acetonitrile over 30 minutes to ensure the elution of both polar and non-polar compounds.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 257 nm and 354 nm (characteristic absorbance peaks for Rutin)
-
Injection Volume: 10-20 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound salt reference standard in a suitable solvent (e.g., methanol (B129727) or water) and create a series of dilutions for a calibration curve.
-
Sample Preparation: Accurately weigh the this compound salt sample and dissolve it in the mobile phase or a suitable solvent to a known concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify and quantify the this compound salt peak based on the retention time and peak area compared to the reference standard. Monitor for the appearance of new peaks, which indicate degradation products.
Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways and to demonstrate the specificity of the stability-indicating method.[10]
Objective: To assess the stability of this compound salts under various stress conditions.
Procedure:
-
Acid Hydrolysis: Incubate a solution of the this compound salt in 0.1 M HCl at a controlled temperature (e.g., 60 °C) for a specified period.
-
Base Hydrolysis: Incubate a solution of the this compound salt in 0.1 M NaOH at room temperature. Given Rutin's known instability in alkaline conditions, elevated temperatures may not be necessary.[9]
-
Oxidative Degradation: Treat a solution of the this compound salt with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid this compound salt to dry heat (e.g., 80 °C) for an extended period.
-
Photodegradation: Expose a solution and the solid form of the this compound salt to a controlled light source (e.g., UV-A and visible light) as per ICH Q1B guidelines.
After each stress condition, the samples are analyzed using the validated stability-indicating HPLC method to determine the extent of degradation and identify the degradation products.
Hygroscopicity Testing
Objective: To determine the tendency of the this compound salt to absorb moisture from the atmosphere.
Procedure:
-
Accurately weigh a sample of the dry this compound salt.
-
Place the sample in a controlled humidity chamber at a specific relative humidity (e.g., 75% RH) and temperature (e.g., 25 °C).
-
Monitor the weight of the sample at regular intervals until a constant weight is achieved.
-
The percentage of weight gain is calculated to determine the hygroscopicity.
Visualizing Experimental and Logical Workflows
To better illustrate the processes involved in the comparative stability study of this compound salts, the following diagrams are provided.
Caption: Workflow for Comparative Stability Study of this compound Salts.
Caption: Logical Relationship from Rutin to Pharmaceutical Formulation.
Conclusion
The sulfation of Rutin to form salts like Rutin sodium sulfate is a promising approach to enhance its solubility and potential bioavailability. However, a comprehensive understanding of the stability of these salts is paramount for successful drug development. This guide highlights the need for direct comparative studies on the stability of different this compound salts. The provided experimental protocols offer a framework for researchers to conduct these crucial investigations, thereby enabling the selection of the most stable salt form for the development of robust and effective pharmaceutical formulations.
References
- 1. This compound | High-Purity Reagent | For Research [benchchem.com]
- 2. This compound(153-18-4) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Degradation kinetics of rutin encapsulated in oil-in-water emulsions: impact of particle size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Synergistic Power of Rutin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the synergistic effects of Rutin (B1680289) when combined with other compounds. We delve into supporting experimental data, detailed methodologies, and the underlying signaling pathways to offer a comprehensive overview of Rutin's potential in combination therapies.
Rutin, a versatile flavonoid, has demonstrated significant therapeutic potential on its own. However, emerging research indicates that its efficacy can be substantially enhanced when used in synergy with other compounds. This guide explores these synergistic partnerships, focusing on antioxidant, antibacterial, and anticancer applications.
Antioxidant Synergy: Rutin and Ascorbic Acid
The combination of Rutin and Ascorbic Acid (Vitamin C) is a classic example of antioxidant synergy. Together, they provide enhanced protection against oxidative stress, a key factor in cellular damage and various chronic diseases.
Quantitative Data on Antioxidant Activity
| Compound/Combination | DPPH Radical Scavenging Activity (IC50) | FRAP (Ferric Reducing Antioxidant Power) Assay |
| Rutin | ~7.8 µg/mL[1] | Lower than Ascorbic Acid[2] |
| Ascorbic Acid | ~3.37 µg/mL[3] | Higher than Rutin[2] |
| Rutin + Ascorbic Acid | Demonstrates higher antioxidant properties than individual compounds[4] | Shows a favorable synergistic effect[5][6][7][8] |
Note: Specific IC50 values for the combination in DPPH assays are not consistently reported in a comparative tabular format across the reviewed literature, but the synergistic effect is widely acknowledged.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the violet-colored DPPH to a yellow-colored non-radical form is measured spectrophotometrically at approximately 517 nm. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then calculated.[1]
Cellular Antioxidant Activity (CAA) Assay: This cell-based assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within cells. It provides a more biologically relevant measure of antioxidant activity by considering cellular uptake and metabolism.
Signaling Pathways
The synergistic antioxidant effect of Rutin and Ascorbic Acid is partly mediated through the modulation of key signaling pathways, including the Nrf2 and NF-κB pathways.
Nrf2 Signaling Pathway: The combination of Rutin and Ascorbic Acid can lead to the activation of the Nrf2 pathway.[4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By promoting Nrf2 activation, the combination enhances the cell's endogenous antioxidant defenses.
NF-κB Signaling Pathway: The combination has been shown to inhibit the NF-κB pathway, a key regulator of inflammation.[6] By suppressing NF-κB activation, Rutin and Ascorbic Acid can reduce the production of pro-inflammatory cytokines.
Antibacterial Synergy: Rutin with Aminoglycosides
Rutin has been shown to enhance the efficacy of aminoglycoside antibiotics, such as Amikacin (B45834) and Gentamicin, against various bacterial strains, including multidrug-resistant ones. This synergistic interaction can help overcome antibiotic resistance and reduce the required therapeutic dose.
Quantitative Data on Antibacterial Activity
| Bacteria Strain | Rutin MIC (µg/mL) | Amikacin MIC (µg/mL) | Rutin + Amikacin MIC (µg/mL) | FICI | Interaction |
| E. coli | 125-1000 | 2-64 | Rutin can reduce the MIC of amikacin by 16 times | 0.1875–0.5 | Synergy |
| P. aeruginosa | - | 16 | 4 (Rutin) + 1 (Amikacin) | 0.375 | Synergy |
FICI (Fractional Inhibitory Concentration Index) ≤ 0.5 indicates synergy.
| Bacteria Strain | Rutin MIC (µg/mL) | Gentamicin MIC (µg/mL) | Rutin (200 µg/mL) + Gentamicin (2.5 µg/mL) |
| P. aeruginosa | 800[9] | - | Synergistically enhanced inhibition of biofilm formation[9] |
Experimental Protocols
Checkerboard Microdilution Assay: This is the gold standard method for assessing antimicrobial synergy. It involves a two-dimensional array of serial dilutions of two compounds in a microtiter plate. The Minimum Inhibitory Concentration (MIC) of each compound alone and in combination is determined, and the Fractional Inhibitory Concentration Index (FICI) is calculated to classify the interaction as synergistic, additive, indifferent, or antagonistic.[10]
Anticancer Synergy: Rutin as a Chemosensitizer
Rutin has shown promise as a chemosensitizing agent, enhancing the cytotoxic effects of various anticancer drugs against different cancer cell lines. This can potentially lead to lower required doses of chemotherapeutics, thereby reducing their associated side effects.
Quantitative Data on Anticancer Activity
| Cancer Cell Line | Anticancer Drug | IC50 of Drug Alone | IC50 of Drug with Rutin |
| HCT 116 (Colon Cancer) | 5-Fluorouracil | 351.7 µM[11] | Rutin enhances cytotoxicity[11][12] |
| HCT 116 (Colon Cancer) | Doxorubicin | 35.8 µM[11] | Rutin enhances cytotoxicity[11][12] |
| HT29 (Colorectal Cancer) | Cisplatin | 1.72 μg/mL[13] | 2.2 μg/mL (in nanoliposomes)[13] |
| Dalton's Lymphoma (in vivo) | Cisplatin | - | 57% more increase in life span with combination[14][15] |
Note: The data for Cisplatin with Rutin in nanoliposomes shows a slightly higher IC50, which may be due to the delivery system, but the overall study highlights the potential of the combination therapy.[13]
Signaling Pathways
The synergistic anticancer effects of Rutin are often attributed to its ability to modulate signaling pathways crucial for cancer cell survival, proliferation, and apoptosis, such as the PI3K/Akt and MAPK pathways.[16]
PI3K/Akt Signaling Pathway: Rutin can interfere with the PI3K/Akt pathway, which is often overactive in cancer, promoting cell survival and proliferation. By inhibiting this pathway, Rutin can sensitize cancer cells to the effects of chemotherapeutic agents.
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell proliferation and survival. Rutin has been shown to modulate this pathway, which can contribute to its synergistic anticancer effects.[17]
Conclusion
The synergistic effects of Rutin with other compounds present a promising avenue for enhancing therapeutic outcomes in various applications. The combination of Rutin with Ascorbic Acid provides a powerful antioxidant defense. In the realm of infectious diseases, Rutin's synergy with aminoglycoside antibiotics offers a potential strategy to combat antibiotic resistance. Furthermore, its ability to sensitize cancer cells to conventional chemotherapeutics opens up new possibilities for more effective and less toxic cancer treatments. Further research and clinical trials are warranted to fully elucidate and harness the therapeutic potential of Rutin-based combination therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Evaluation of the combination effect of rutin and vitamin C supplementation on the oxidative stress and inflammation in hemodialysis patients [frontiersin.org]
- 6. Evaluation of the combination effect of rutin and vitamin C supplementation on the oxidative stress and inflammation in hemodialysis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the combination effect of rutin and vitamin C supplementation on the oxidative stress and inflammation in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. emerypharma.com [emerypharma.com]
- 11. Quercetin and cancer: new insights into its therapeutic effects on ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential Effects of Rutin and Its Aglycone Quercetin on Cytotoxicity and Chemosensitization of HCT 116 Colon Cancer Cells to Anticancer Drugs 5-Fluorouracil and Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigating the Therapeutic Potential of Cisplatin- and Rutin-Loaded Nanoliposomes against Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Rutin Protects Fibroblasts from UVA Radiation through Stimulation of Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Rutin Sulfate's Antiviral Properties: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Rutin Sulfate's Performance Against Unsulfated Rutin and Zidovudine (AZT) in Anti-HIV Research.
This guide provides an independent validation of published research findings on Rutin sulfate (B86663), focusing on its potential as an antiviral agent. Through a comprehensive review of existing literature, this document objectively compares the performance of this compound with its parent compound, Rutin, and the established antiretroviral drug, Zidovudine (AZT). All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided to facilitate replication and further investigation. Visual diagrams of signaling pathways and experimental workflows are included to enhance understanding of the underlying mechanisms and procedures.
Quantitative Comparison of Bioactivity
The antiviral efficacy of this compound, particularly its sodium salt, has been a subject of scientific inquiry. The following tables summarize the key quantitative findings from published research, comparing its anti-HIV activity and cytotoxicity with that of unsulfated Rutin and Zidovudine (AZT).
| Compound | Virus Strain | IC50 (µM) | Selectivity Index (SI) | Reference |
| Sodium this compound | HIV-1 IIIB (X4) | 2.3 ± 0.2 | 563 | [1] |
| HIV-1 Ada-M (R5) | 4.5 ± 2.0 | 575 | [1] | |
| HIV-1 Ba-L (R5) | 8.5 ± 3.8 | 329 | [1] | |
| Primary Isolate (R5) | 13.1 ± 5.5 | 197 | [1] | |
| Rutin (Unsulfated) | All HIV-1 strains tested | No activity | - | [1] |
| Zidovudine (AZT) | HIV-1 IIIB (in MT-4 cells) | 0.0012 - 0.0066 | >680 - 2837 | [2][3] |
Table 1: Comparative Anti-HIV-1 Activity. The half-maximal inhibitory concentration (IC50) represents the concentration of the compound required to inhibit 50% of viral activity. The Selectivity Index (SI) is the ratio of the cytotoxic concentration (CC50) to the IC50, indicating the therapeutic window of the compound.
| Compound | Cell Line | CC50 (mM) | Reference |
| Sodium this compound | ME-180 (human cervical carcinoma) | > 3.0 | [1] |
| HeLa (human cervical carcinoma) | > 3.0 | [1] | |
| HFF (human foreskin fibroblast) | > 3.0 | [1] | |
| Zidovudine (AZT) | MT-4 (human T-cell leukemia) | > 32 - 34.05 | [2][3] |
Table 2: Comparative Cytotoxicity. The 50% cytotoxic concentration (CC50) is the concentration of the compound that causes the death of 50% of the cells.
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for the key experiments are provided below.
Anti-HIV-1 Activity Assay (MTT Method)
This assay determines the ability of a compound to inhibit the cytopathic effects of HIV-1 in a susceptible cell line.
Materials:
-
MT-4 cells (or other susceptible T-cell line)
-
HIV-1 viral stock (e.g., IIIB, Ada-M, Ba-L)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
Test compounds (Sodium this compound, Rutin, Zidovudine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed MT-4 cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of the test compounds in complete medium.
-
Add 50 µL of the diluted compounds to the wells containing the cells.
-
Add 50 µL of HIV-1 viral stock at a predetermined multiplicity of infection (MOI) to the wells. Control wells should receive medium without the virus.
-
Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell protection for each compound concentration and determine the IC50 value.
Cytotoxicity Assay (MTT Method)
This assay assesses the toxicity of the compounds on the host cells.
Materials:
-
ME-180, HeLa, or HFF cells
-
Complete cell culture medium
-
Test compounds (Sodium this compound, Zidovudine)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compounds to the wells.
-
Incubate the plates for the same duration as the anti-HIV assay (e.g., 4-5 days) at 37°C in a 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution to each well and incubate overnight.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability for each compound concentration and determine the CC50 value.
Visualizing Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the proposed mechanism of action for this compound and the general workflows for the experimental procedures.
Caption: Workflow for the in vitro anti-HIV activity assay.
Caption: Workflow for the in vitro cytotoxicity assay.
Caption: Proposed mechanism of this compound's anti-HIV activity.
References
A Preclinical Meta-Analysis of Rutin Sulfate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of the available preclinical data on Rutin (B1680289) sulfate (B86663). Due to a notable absence of clinical trial data for Rutin sulfate, this comparison focuses on its preclinical performance, juxtaposed with established alternatives in relevant therapeutic areas. This guide synthesizes experimental data on its antiviral, anticoagulant, and anti-inflammatory properties, offering a valuable resource for evaluating its potential in drug discovery and development.
Executive Summary
This compound, a sulfated derivative of the naturally occurring flavonoid rutin, has demonstrated significant therapeutic potential in preclinical studies. Its sulfation enhances water solubility, potentially improving its bioavailability and efficacy compared to its parent compound. This guide delves into the preclinical evidence for this compound's activity as an antiviral, anticoagulant, and anti-inflammatory agent. It provides a comparative analysis against established drugs such as Acyclovir, Unfractionated Heparin, and the related flavonoid, Quercetin. While the preclinical antiviral data for this compound is specific and quantitative, its anti-inflammatory and anticoagulant properties are largely inferred from studies on other sulfated flavonoids, highlighting a critical gap in the current research landscape.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data from preclinical and clinical studies to facilitate a clear comparison between this compound and its alternatives.
Table 1: Antiviral Activity
| Compound | Virus | Assay | Key Metric (IC₅₀) | Study Type | Reference |
| Sodium this compound | HIV-1 IIIB (X4) | In vitro | 2.3 ± 0.2 µM | Preclinical | [1] |
| HIV-1 Ada-M (R5) | In vitro | 4.5 ± 2.0 µM | Preclinical | [1] | |
| HIV-1 Ba-L (R5) | In vitro | 8.5 ± 3.8 µM | Preclinical | [1] | |
| HSV | In vitro | 88.3 ± 0.1 µM | Preclinical | [1] | |
| Acyclovir | Herpes Simplex Labialis | Clinical Trial | Mean episode duration: 4.3-4.6 days (vs. 4.8-5.2 days for placebo) | Clinical | [2] |
| Unsulfated Rutin | HIV-1 | In vitro | No activity | Preclinical | [1] |
Table 2: Anticoagulant Activity
| Compound | Key Metric | Model | Study Type | Reference |
| Sulfated Flavonoids (General) | Prolonged Activated Partial Thromboplastin Time (aPTT) and Prothrombin Time (PT) | In vitro | Preclinical | [3][4] |
| Direct Factor Xa inhibition or activation of ATIII | In vitro | Preclinical | [2] | |
| Unfractionated Heparin (UFH) | Relative Risk of DVT progression (vs. LMWH): 0.63 (95% CI: 0.39-1.00) | Meta-analysis of Randomized Trials | Clinical | [5] |
| Symptomatic recurrent VTE (subcutaneous vs. IV UFH): OR 1.66 (95% CI: 0.89 to 3.10) | Meta-analysis of Randomized Trials | Clinical | [6] | |
| Rutin | Prolonged aPTT and PT | In vitro | Preclinical | [7] |
Table 3: Anti-inflammatory Activity
| Compound | Effect | Model | Study Type | Reference |
| Rutin | ↓ TNF-α, IL-1β, IL-6, COX-2, iNOS | In vitro (AGE-stimulated chondrocytes) | Preclinical | [8] |
| ↓ Paw edema | In vivo (Carrageenan-induced paw edema in rats) | Preclinical | [9] | |
| ↓ TNF-α, IL-1β, MPO activity | In vivo (TNBS-induced colitis in rats) | Preclinical | [10] | |
| Quercetin | ↓ Morning stiffness, pain, and disease activity | Randomized, double-blind, placebo-controlled trial in women with RA | Clinical | [3][11] |
| ↓ hs-TNFα | Randomized, double-blind, placebo-controlled trial in women with RA | Clinical | [3] | |
| Sulfated Polysaccharides | ↓ NO, PGE₂, iNOS, COX-2, pro-inflammatory cytokines | In vitro (LPS-stimulated RAW 264.7 cells) | Preclinical | [12] |
| Improved survival, ↓ cell death, ROS, and NO | In vivo (LPS-treated zebrafish) | Preclinical | [12] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to enable reproducibility and further investigation.
In Vitro Anti-HIV Assay
This protocol is based on the methodology used to assess the anti-HIV activity of Sodium this compound.[7][10][12][13]
Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against HIV-1 replication in a cell-based assay.
Materials:
-
MT-4 cells (or other suitable human T-cell line)
-
HIV-1 viral stock (e.g., IIIB or Ba-L strains)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
96-well microtiter plates
-
Test compound (e.g., Sodium this compound)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cell viability assessment
-
Spectrophotometer
Procedure:
-
Cell Preparation: Culture MT-4 cells in complete medium to a logarithmic growth phase.
-
Compound Dilution: Prepare serial dilutions of the test compound in the culture medium.
-
Infection:
-
Seed MT-4 cells into a 96-well plate.
-
Add the diluted test compound to the wells.
-
Infect the cells with a predetermined multiplicity of infection (MOI) of the HIV-1 virus stock.
-
Include control wells: virus-infected cells without the compound (virus control) and uninfected cells without the compound (mock-infected control).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.
-
Assessment of Viral Cytopathic Effect: After incubation, assess cell viability using the MTT assay. This colorimetric assay measures the metabolic activity of viable cells.
-
Data Analysis:
-
Calculate the percentage of cell protection from viral cytopathic effect for each compound concentration compared to the virus and mock-infected controls.
-
Determine the IC₅₀ value, which is the concentration of the compound that protects 50% of the cells from virus-induced death.
-
Activated Partial Thromboplastin Time (aPTT) Assay
This protocol is a standard method for assessing the intrinsic and common pathways of the coagulation cascade.[14][15][16][17][18]
Objective: To measure the time it takes for a plasma sample to clot after the addition of a substance that activates the contact pathway.
Materials:
-
Platelet-poor plasma (PPP) from citrated whole blood
-
aPTT reagent (containing a contact activator like silica (B1680970) or kaolin, and phospholipids)
-
Calcium chloride (CaCl₂) solution (0.025 M)
-
Coagulometer or a water bath at 37°C and a stopwatch
Procedure:
-
Sample and Reagent Preparation: Pre-warm the PPP, aPTT reagent, and CaCl₂ solution to 37°C.
-
Incubation:
-
Pipette a specific volume of PPP into a test tube or cuvette.
-
Add an equal volume of the aPTT reagent.
-
Incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C to allow for the activation of contact factors.
-
-
Clot Initiation and Timing:
-
Add a specific volume of the pre-warmed CaCl₂ solution to the mixture and simultaneously start the timer.
-
The timer is stopped when a fibrin (B1330869) clot is detected by the coagulometer or visually.
-
-
Data Analysis: The time taken for clot formation is the aPTT, measured in seconds. A prolonged aPTT indicates a deficiency in one or more factors of the intrinsic or common pathways or the presence of an inhibitor.
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.[4][19][20][21][22]
Objective: To evaluate the ability of a test compound to reduce acute inflammation induced by carrageenan in the paw of a rat.
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution (1% in sterile saline)
-
Test compound (e.g., this compound)
-
Positive control (e.g., Indomethacin or Diclofenac)
-
Vehicle control (the solvent used to dissolve the test compound)
-
Plethysmometer (for measuring paw volume)
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions. Divide the animals into groups: vehicle control, positive control, and test compound groups (at various doses).
-
Compound Administration: Administer the test compound, positive control, or vehicle to the respective groups, typically orally or intraperitoneally, at a specified time before carrageenan injection (e.g., 30-60 minutes).
-
Induction of Edema: Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
A significant reduction in paw edema in the treated groups compared to the control group indicates anti-inflammatory activity.
-
Signaling Pathways and Mechanisms of Action
Antiviral Mechanism of this compound
Preclinical studies indicate that the antiviral activity of Sodium this compound against HIV-1 is mediated by inhibiting the early stages of the viral life cycle.[1][23][24] The sulfated rutin analog blocks viral entry and virus-cell fusion, likely through interaction with the HIV-1 envelope glycoprotein.[1] This mechanism is distinct from many other antiviral drugs that target viral enzymes like reverse transcriptase or protease.
Anti-inflammatory Signaling Pathways
While direct studies on this compound are limited, the anti-inflammatory effects of rutin and other flavonoids are well-documented to involve the modulation of key signaling pathways such as NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase).[20][25][26][27] It is plausible that this compound shares these mechanisms.
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate Toll-like receptor 4 (TLR4), leading to the recruitment of adaptor proteins like MyD88 and TRAF6. This triggers a cascade that results in the activation of the IKK complex, which then phosphorylates IκBα, leading to its degradation. This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including TNF-α, IL-6, and COX-2. The MAPK pathway (including ERK, JNK, and p38) is also activated by inflammatory stimuli and contributes to the production of inflammatory mediators. Rutin has been shown to inhibit these pathways at multiple points.
Anticoagulant Mechanism
The anticoagulant activity of sulfated flavonoids is thought to be mediated through their interaction with components of the coagulation cascade.[2][3][4][5][7][14][19][28][29] The negatively charged sulfate groups are believed to play a key role in this activity. Some sulfated flavonoids have been shown to be direct inhibitors of Factor Xa, a critical enzyme in the common pathway of coagulation. Others may act by potentiating the activity of antithrombin III (ATIII), a natural inhibitor of several coagulation factors, including thrombin and Factor Xa.
Conclusion and Future Directions
The available preclinical evidence suggests that this compound is a promising compound with potent antiviral activity, particularly against HIV-1. Its potential as an anticoagulant and anti-inflammatory agent is also supported by studies on related sulfated flavonoids. However, the stark absence of clinical trial data for this compound is a significant hurdle for its translation into clinical practice. Furthermore, more specific preclinical studies are needed to quantify its anti-inflammatory and anticoagulant effects and to elucidate the precise signaling pathways involved.
For researchers and drug development professionals, this compound represents an intriguing lead compound, especially in the field of antiviral research. Future research should focus on:
-
Initiating well-designed clinical trials to evaluate the safety and efficacy of this compound in humans for relevant indications.
-
Conducting further preclinical studies to generate robust quantitative data on its anti-inflammatory and anticoagulant properties.
-
Investigating the specific molecular targets and signaling pathways modulated by this compound to gain a deeper understanding of its mechanisms of action.
By addressing these research gaps, the full therapeutic potential of this compound can be more accurately assessed, paving the way for its potential development as a novel therapeutic agent.
References
- 1. Long duration of anticoagulant activity and protective effects of acharan sulfate in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Flavonoids with an oligopolysulfated moiety: a new class of anticoagulant agents. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The anticoagulant effect of chondroitin sulphates isolated from normal and atherosclerotic regions of human aortas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-thrombotic effect of rutin isolated from Dendropanax morbifera Leveille - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rutin inhibited the advanced glycation end products-stimulated inflammatory response and extra-cellular matrix degeneration via targeting TRAF-6 and BCL-2 proteins in mouse model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rutin Attenuates Oxidative Stress and Proinflammatory Cytokine Level in Adjuvant Induced Rheumatoid Arthritis via Inhibition of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bvmj.bu.edu.eg [bvmj.bu.edu.eg]
- 11. rjpbcs.com [rjpbcs.com]
- 12. In Vitro and In Vivo Anti-Inflammatory Effects of Sulfated Polysaccharides Isolated from the Edible Brown Seaweed, Sargassum fulvellum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Heparin monitoring during extracorporeal membrane oxygenation: the effect of dextran sulfate on anti-Xa assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound | High-Purity Reagent | For Research [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Rutin Modulates MAPK Pathway Differently from Quercetin in Angiotensin II-Induced H9c2 Cardiomyocyte Hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Factors Influencing Anti-Xa Assays: A Multicenter Prospective Study in Critically Ill and Noncritically Ill Patients Receiving Unfractionated Heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Rutin prevents inflammation induced by lipopolysaccharide in RAW 264.7 cells via conquering the TLR4-MyD88-TRAF6-NF-κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. A Comparative Study of Rutin and Rutin Glycoside: Antioxidant Activity, Anti-Inflammatory Effect, Effect on Platelet Aggregation and Blood Coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. m.youtube.com [m.youtube.com]
Safety Operating Guide
Navigating the Disposal of Rutin Sulfate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of rutin (B1680289) sulfate (B86663). In the absence of specific regulatory guidance for rutin sulfate, a cautious approach is warranted, treating it as a chemical waste and adhering to established protocols for handling such materials.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound provided by the manufacturer. The SDS will contain the most detailed and specific safety information.
Personal Protective Equipment (PPE):
Always wear appropriate PPE when handling this compound waste:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
If there is a risk of generating dust from solid this compound, a NIOSH-approved respirator should be used.
Spill Management:
In the event of a this compound spill, follow these steps:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, clean up the spill immediately to prevent dust from becoming airborne.
-
Use dry cleanup methods such as sweeping or shoveling for solid spills.
-
Place the spilled material into a clean, dry, and properly labeled container for disposal.
-
If the spill is a solution, absorb it with an inert material and place the absorbent material into a sealed, labeled container.
-
Avoid allowing the spilled material to enter drains or waterways.
Step-by-Step Disposal Protocol for this compound
Given the lack of specific disposal regulations for this compound, it should be managed as a chemical waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound down the drain or in the regular trash.
-
Waste Collection and Segregation:
-
Collect all solid this compound waste, including contaminated items like weighing paper or personal protective equipment, in a designated, compatible, and sealable container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.
-
-
Containerization and Labeling:
-
Ensure the waste container is made of a material compatible with this compound.
-
Clearly label the container with "Hazardous Waste" and the full chemical name, "this compound."
-
Keep the container securely closed except when adding waste.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area that is at or near the point of generation.[1]
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the this compound waste. They will arrange for disposal by a licensed professional waste disposal service.
-
-
Empty Container Disposal:
-
A container that held this compound should be triple-rinsed with a suitable solvent (such as water, if appropriate for the specific form of this compound) before being disposed of as regular trash.
-
The rinsate from this cleaning process must be collected and treated as chemical waste.[2][3] After triple-rinsing and allowing the container to air dry, deface the original label before disposal.[2]
-
Quantitative Data: Hazardous Waste Characterization
While there is no specific quantitative data available for this compound disposal, the determination of whether a chemical waste is hazardous is based on the characteristics defined by the Environmental Protection Agency (EPA).[4][5] The following table summarizes these characteristics. This compound waste would need to be evaluated against these criteria by the EHS department.
| Hazardous Characteristic | EPA Waste Code | Description | Examples |
| Ignitability | D001 | Liquids with a flash point less than 140°F (60°C); solids that can cause fire through friction, absorption of moisture, or spontaneous chemical changes.[5][6] | Ethanol, acetone, xylene |
| Corrosivity | D002 | Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5; liquids that corrode steel at a rate greater than 6.35 mm per year.[4][6] | Hydrochloric acid, sodium hydroxide |
| Reactivity | D003 | Substances that are unstable, react violently with water, or can generate toxic gases.[5][6] | Sodium metal, cyanides |
| Toxicity | D004 - D043 | Wastes that are harmful or fatal when ingested or absorbed, or that can leach toxic chemicals into soil or groundwater.[5] | Wastes containing heavy metals like mercury or lead |
Experimental Protocols
The primary protocol relevant to the disposal of this compound is the triple-rinsing of empty containers to ensure they are decontaminated before being discarded as non-hazardous waste.
Triple-Rinsing Protocol for Empty this compound Containers:
-
Select a solvent that can effectively dissolve this compound.
-
Add a small amount of the solvent to the empty container, ensuring all interior surfaces are wetted.
-
Securely cap and shake the container.
-
Empty the solvent (now considered rinsate) into a designated hazardous waste container for liquid chemical waste.
-
Repeat this process two more times.
-
Allow the container to air dry completely before disposing of it as non-hazardous waste or for recycling.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. benchchem.com [benchchem.com]
- 4. epa.gov [epa.gov]
- 5. actenviro.com [actenviro.com]
- 6. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Rutin Sulfate
For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of Rutin sulfate (B86663). Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance in all laboratory settings involving this compound.
Researchers, scientists, and drug development professionals must familiarize themselves with the following personal protective equipment (PPE) requirements, operational plans, and disposal protocols before commencing any work with Rutin sulfate.
Personal Protective Equipment (PPE) for this compound
Proper selection and use of PPE are the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound, based on established safety data for closely related compounds.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Glasses | ANSI Z87.1 or EN 166 approved, with side shields | Protects against splashes and airborne particles. |
| Face Shield | Required when splash potential is high | Provides a broader area of protection for the face. | |
| Hand Protection | Gloves | Chemically compatible (e.g., Nitrile) | Prevents direct skin contact with the compound. |
| Body Protection | Laboratory Coat | Standard cloth lab coat | Protects skin and personal clothing from contamination. |
| Impervious Clothing | Recommended for large quantities or significant spill risk | Offers enhanced protection against widespread contamination. | |
| Respiratory Protection | Dust Mask/Respirator | NIOSH-approved (or equivalent) | Necessary when handling powders to prevent inhalation of dust particles.[1] |
Operational Plan: Step-by-Step Handling of this compound
Follow these procedural steps to ensure the safe handling of this compound from receipt to use in your experiments.
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If compromised, do not open and follow your institution's hazardous material incident protocol.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.[1][2] The container should be tightly closed.[1][2]
-
Preparation for Use:
-
Ensure a designated handling area is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Don all required PPE as outlined in the table above.
-
-
Handling the Compound:
-
Spill Cleanup:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, gently sweep or vacuum the spilled solid material to avoid creating dust.[1][4]
-
Place the collected material into a sealed and properly labeled container for disposal.[1]
-
Clean the spill area thoroughly.
-
Disposal Plan: Safe and Compliant Waste Management
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials contaminated with this compound, including disposable PPE, are to be considered chemical waste.[1] Segregate this waste from other laboratory trash.
-
Containment and Labeling:
-
Place all solid waste, including contaminated gloves and wipes, into a clean, dry, and sealable container.
-
Label the container clearly as "this compound Waste" and include any other relevant hazard information.[1]
-
-
Storage of Waste: Store the sealed waste container in a designated and secure area, away from incompatible materials, pending disposal.[1]
-
Final Disposal: Arrange for the collection and disposal of the waste through a licensed and qualified hazardous waste disposal company.[1] Adhere to all local, state, and federal regulations for chemical waste disposal.[1] Do not discharge this compound into drains or the environment.[5]
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
